molecular formula C7H6FNO B1676559 3-Fluorobenzamide CAS No. 455-37-8

3-Fluorobenzamide

Katalognummer: B1676559
CAS-Nummer: 455-37-8
Molekulargewicht: 139.13 g/mol
InChI-Schlüssel: YPIGHNIIXYSPKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Fluorobenzamide is a bioactive chemical.

Eigenschaften

IUPAC Name

3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGHNIIXYSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196535
Record name m-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-37-8
Record name 3-Fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4FW47464
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Fluorobenzamide. It provides in-depth information on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction

This compound is a halogenated aromatic amide that has garnered significant attention as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom at the meta-position of the benzamide scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[2][3][4] This makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Recent studies have highlighted the role of benzamide derivatives as potential anti-tumor agents, further underscoring the compound's relevance in drug discovery. This guide aims to provide a detailed overview of this compound, from its fundamental properties to its practical application in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use. This compound is a white to off-white crystalline solid at room temperature.[1]

Table 1.1: Core Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 455-37-8[1][5][6][7]
Molecular Formula C₇H₆FNO[1][5][6]
Molecular Weight 139.13 g/mol [1][5][6][7]
IUPAC Name This compoundN/A
Synonyms m-Fluorobenzamide[5]
Appearance White to almost white powder/crystal[1]
Melting Point 129-132 °C[7][8][9]
Boiling Point 238.4 ± 23.0 °C (Predicted)[8]
Solubility Soluble in ethanol, methanol, and dimethylformamide[8]
logP 0.91 - 0.92[5][10]
SMILES NC(=O)c1cccc(F)c1[7]
InChI Key YPIGHNIIXYSPKF-UHFFFAOYSA-N[7][9]

Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of this compound starts from 3-fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.

Experimental Protocol: Two-Step Synthesis from 3-Fluorobenzoic Acid

This protocol describes a robust method for preparing this compound with high purity.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for its effectiveness and the convenient removal of byproducts (HCl and SO₂ gas).

  • Materials:

    • 3-Fluorobenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)[12]

    • N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)[12]

    • Anhydrous dichloromethane (DCM) or Toluene[11]

  • Procedure:

    • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.

    • Suspend the acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3 hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and SO₂ gases produced.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[11][13]

Step 2: Amidation of 3-Fluorobenzoyl Chloride

  • Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this transformation.

  • Materials:

    • Crude 3-fluorobenzoyl chloride (from Step 1)

    • Concentrated aqueous ammonia solution (25-30%)

    • Ice bath

  • Procedure:

    • Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.

    • Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

    • A white precipitate of this compound will form immediately.[14]

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

    • Isolate the product by vacuum filtration, washing the solid with cold deionized water to remove any ammonium salts.

    • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Workflow and Quality Control

A logical workflow ensures the synthesis is efficient and the final product meets the required purity standards.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Start 3-Fluorobenzoic Acid AcylChloride 3-Fluorobenzoyl Chloride Start->AcylChloride SOCl₂, cat. DMF DCM, Reflux Amidation Crude This compound AcylChloride->Amidation Conc. NH₄OH (aq) 0 °C Purification Purified This compound Amidation->Purification Recrystallization NMR ¹H, ¹³C, ¹⁹F NMR Purification->NMR MS Mass Spec Purification->MS HPLC HPLC Purity Purification->HPLC Confirmation Identity & Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Synthesis and Quality Control Workflow for this compound.

Section 3: Applications in Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, making it a key structural motif for enzyme inhibitors.[15] The addition of a fluorine atom can significantly enhance the therapeutic potential of these molecules.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate several key properties:[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

  • Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions with the target protein, enhancing binding affinity and potency.[2]

  • Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[3][4]

Application as a Precursor for PARP Inhibitors

A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used extensively in research to study DNA repair mechanisms.[18][19][20] this compound serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide core provides the necessary interaction with the enzyme's active site.[15]

PARP_Inhibition cluster_pathway Normal DNA Repair Pathway cluster_replication Effect in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 binds to Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARP1->Recruitment synthesizes PAR chains Replication DNA Replication PARP1->Replication Unrepaired SSB leads to... Repair SSB Repaired Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Benzamide-based) Inhibitor->PARP1 Binds & Traps DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Cannot be repaired (e.g., BRCA mutation)

References

An In-depth Technical Guide to 3-Fluorobenzamide: Molecular Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzamide (3-FB), a fluorinated aromatic amide of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental molecular characteristics, including its structure and weight, and explore its physicochemical properties. This guide will further detail established protocols for its synthesis and analytical characterization, underpinned by spectroscopic and crystallographic data. Finally, we will illuminate the critical role of this compound as a versatile building block in medicinal chemistry, with a particular focus on its applications in the development of novel therapeutics. This document is intended to serve as an expert resource, blending theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

Core Molecular Attributes of this compound

This compound is a synthetically derived organic compound that belongs to the family of benzamides. The introduction of a fluorine atom at the meta-position of the benzene ring significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[1][2][3][4]

Molecular Structure and Weight

The molecular structure of this compound is characterized by a central benzene ring substituted with a fluorine atom at the C3 position and an amide group (-CONH₂) at the C1 position.

Table 1: Key Molecular Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆FNO[5]
Molecular Weight 139.13 g/mol [5]
CAS Number 455-37-8[5]
Linear Formula FC₆H₄CONH₂[6]
SMILES NC(=O)c1cccc(F)c1[6]
InChI 1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)[7]
IUPAC Name This compound[7]

The following Graphviz diagram illustrates the 2D molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to almost white powder to crystal[8]
Melting Point 129-132 °C[6]
Purity ≥ 97% (HPLC)[8]
Storage Conditions Store at 2 - 8 °C[8]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound (in DMSO-d₆), characteristic signals for the aromatic protons and the amide protons are observed.[9]

    • ¹³C NMR : The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include the N-H stretching of the amide group (typically a doublet for -NH₂), the C=O stretching of the carbonyl group, and C-F stretching.[10][11] The presence of a primary amide is often indicated by a doublet in the N-H stretching region (around 3200-3600 cm⁻¹).[10]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[12]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the amide coupling of 3-fluorobenzoic acid.

General Synthesis Protocol via Amide Coupling

This protocol outlines a general procedure for the synthesis of benzamide derivatives, which can be adapted for this compound.[5][13]

Synthesis_Workflow cluster_workflow General Synthesis Workflow for this compound start Start: 3-Fluorobenzoic Acid activation Acid Activation (e.g., with HATU, HOBt, DIPEA in DMF) start->activation Step 1 coupling Amine Coupling (Addition of Ammonia Source) activation->coupling Step 2 workup Work-up (Aqueous extraction) coupling->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 characterization Characterization (NMR, MS, IR) purification->characterization Step 5 product Product: this compound characterization->product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Acid Activation : Dissolve 3-fluorobenzoic acid (1 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).[13] To this solution, add coupling agents like HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by a base such as DIPEA (2.5 equivalents).[5] Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.[5]

  • Amine Coupling : Introduce a source of ammonia to the activated acid solution. This can be achieved by bubbling ammonia gas through the solution or by adding a suitable amine source. The reaction is typically stirred at room temperature for 12-24 hours.[5]

  • Reaction Monitoring : The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up : Upon completion, the reaction mixture is poured into water and the product is extracted with an appropriate organic solvent like ethyl acetate.[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5]

  • Purification : The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5]

  • Characterization : The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Crystal Structure and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state is crucial for understanding the physical properties and intermolecular interactions of this compound. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC Number: 806598).[7] Studies on related N-(arylsulfonyl)-3-fluorobenzamides reveal that the molecules are often linked by N—H⋯O hydrogen bonds, forming dimers.[6] These dimers can be further connected into more complex architectures through C—H⋯O and C—H⋯π interactions.[6] The dihedral angle between the benzene rings in these structures is a key conformational feature.[6] The introduction of fluorine can also influence crystal packing and suppress disorder, which is a common issue in benzamide crystals.[14]

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, and the incorporation of fluorine can enhance the pharmacological properties of drug candidates.[1][2][15] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

Role as a Pharmacophore

The fluorinated benzamide moiety is found in numerous compounds with diverse therapeutic applications, including:

  • Anticancer Agents : Benzamides are a well-known class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with deficiencies in DNA repair pathways.[5] The fluorine atom can enhance binding affinity and metabolic stability.

  • Agrochemicals : this compound is utilized in the formulation of herbicides and pesticides.[8]

  • Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological conditions.[8]

The strategic placement of a fluorine atom can lead to:

  • Increased Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic oxidation.[1]

  • Enhanced Binding Affinity : The electronegativity of fluorine can lead to favorable interactions with enzyme active sites.[1][3]

  • Modulation of pKa : Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups.[1]

  • Improved Membrane Permeability : The lipophilicity of the molecule can be fine-tuned by fluorine substitution.[1]

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of considerable importance in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive amide functionality and a metabolically robust fluorinated aromatic ring makes it a valuable synthon for the construction of complex and biologically active compounds. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective utilization in research and drug development. This guide has provided a detailed and technically grounded overview to serve as a valuable resource for scientists and researchers.

References

An In-depth Technical Guide to 3-Fluorobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 3-Fluorobenzamide, a versatile fluorinated aromatic amide. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's structural features, spectroscopic profile, synthesis, reactivity, and its significant role as a building block in the creation of biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is a mono-fluorinated derivative of benzamide, with a fluorine atom at the meta-position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.

Structural and Physical Characteristics

The key physical and chemical properties of this compound are summarized in the table below. It is a white crystalline solid at room temperature and is soluble in several common organic solvents.[1]

PropertyValueSource(s)
Molecular Formula C₇H₆FNO[2]
Molecular Weight 139.13 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 129-132 °C[1]
Boiling Point 288-290 °C (Predicted)[3]
Density 1.34 g/cm³ (for Benzamide)[3]
pKa Not experimentally determined
LogP 0.9 (Predicted)[2]

Note: Some physical properties, such as the boiling point and density, are based on predictions or data from the parent compound, benzamide, and should be considered as estimates.

Solubility Profile

This compound is soluble in many organic solvents, including ethanol, methanol, and dimethylformamide.[1] The solubility of benzamide derivatives is influenced by the solvent's polarity. Generally, "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents.[4] For instance, the solubility of similar benzamide derivatives has been observed to be highest in acetone, followed by methanol, ethyl acetate, and chloroform.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. Predicted chemical shifts for the protons range from 1.55 to 8.95 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will show coupling (J-coupling), resulting in doublets. Predicted chemical shifts range from 127.04 to 193.09 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. It is expected to show a single resonance for the fluorine atom at the 3-position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-F stretching of the fluoroaromatic moiety.[5]

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to symmetric and asymmetric stretching, often broadened by hydrogen bonding.[6]

  • C=O Stretching: A strong, sharp peak around 1650 cm⁻¹.[6]

  • C-F Stretching: A sharp peak in the region of 1029-1200 cm⁻¹.[6]

  • Aromatic C=C Stretching: Peaks in the 1550-1700 cm⁻¹ region.[6]

  • Aromatic =C-H Stretching: Peaks observed between 3100-3000 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) is expected at m/z 139.

Synthesis and Reactivity

This compound can be synthesized through several routes, primarily from 3-fluorobenzoyl chloride or 3-fluorobenzonitrile.

Synthesis from 3-Fluorobenzoyl Chloride

A common and efficient method for the synthesis of amides is the reaction of an acid chloride with an amine.[8] This method can be adapted for the synthesis of this compound.

Experimental Protocol:

  • Preparation of 3-Fluorobenzoyl Chloride: 3-Fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an anhydrous solvent like dichloromethane (DCM) or toluene.[9]

  • Amidation: The resulting 3-fluorobenzoyl chloride is then reacted with ammonia (or an ammonia source) to yield this compound. The reaction is typically carried out in a suitable solvent at low temperatures to control the exothermicity.

Synthesis_from_Acid_Chloride 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid 3-Fluorobenzoyl Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoic Acid->3-Fluorobenzoyl Chloride SOCl₂, cat. DMF This compound This compound 3-Fluorobenzoyl Chloride->this compound NH₃

Caption: Synthesis of this compound from 3-fluorobenzoyl chloride.

Synthesis from 3-Fluorobenzonitrile

Another viable synthetic route is the hydrolysis of 3-fluorobenzonitrile. This can be achieved under acidic or basic conditions, or through biocatalytic methods. A patent describes the partial hydrolysis of fluoro benzonitriles to the corresponding amides.[10] An eco-friendly method using pomelo peel ash in water has been reported for the hydrolysis of various nitriles to amides, which could be a green alternative for the synthesis of this compound.[11]

Experimental Protocol (Adapted from general nitrile hydrolysis):

  • Reaction Setup: 3-Fluorobenzonitrile is mixed with an aqueous solution containing a hydrolyzing agent (e.g., a strong acid, a strong base, or a biocatalyst).

  • Heating: The reaction mixture is heated to promote hydrolysis. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Synthesis_from_Nitrile 3-Fluorobenzonitrile 3-Fluorobenzonitrile This compound This compound 3-Fluorobenzonitrile->this compound H₂O, H⁺ or OH⁻ or Biocatalyst

Caption: Synthesis of this compound via hydrolysis of 3-fluorobenzonitrile.

Chemical Reactivity and Stability

Benzamides are generally stable compounds.[3] They can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions. The amide bond is a key functional group that can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis. The fluorine atom on the aromatic ring influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

This compound as a Pharmacophore

This compound serves as a key building block for the synthesis of more complex molecules with a wide range of biological activities. Its derivatives have been investigated as potential therapeutic agents.

Role in PARP Inhibitors

A significant application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[12] PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations.[12] Several PARP inhibitors feature a benzamide or a related pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The this compound moiety can be incorporated into these inhibitors to potentially improve their potency and pharmacokinetic properties.

Caption: Role of this compound derivatives as PARP inhibitors in DNA repair.

Other Biological Activities

Derivatives of this compound have been explored for various other biological activities, including as antibacterial agents and for their potential in treating neurological disorders.[13]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich profile of physical, chemical, and biological properties. Its unique structural features, particularly the presence of the fluorine atom, make it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are well-established, and its reactivity allows for a wide range of chemical modifications. Its role as a key pharmacophore in the development of PARP inhibitors highlights its significance in modern drug discovery. This guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

References

3-Fluorobenzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Fluorobenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility based on its physicochemical properties and data from structurally analogous compounds. It offers a theoretical framework for predicting solubility behavior in various solvent classes, including protic and aprotic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring the generation of reliable and reproducible data for applications in pharmaceutical development, organic synthesis, and material science.

Introduction

This compound is a fluorinated aromatic amide that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The fluorine substituent can significantly alter the physicochemical properties of the parent benzamide molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in:

  • Organic Synthesis: Selecting appropriate solvents is crucial for controlling reaction kinetics, optimizing yields, and facilitating the purification of products.[2]

  • Pharmaceutical Formulation: The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the design of effective drug delivery systems.

  • Crystallization and Polymorphism: Knowledge of solubility is essential for developing robust crystallization processes to obtain desired crystal forms with optimal physical properties.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the solubility of this compound and to equip them with the necessary protocols to determine this critical parameter.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₆FNO[3]
Molecular Weight 139.13 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 129-132 °C
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 2[3]
LogP (octanol-water) 0.9[3][4]
Topological Polar Surface Area (TPSA) 43.09 Ų[4]

The structure of this compound, featuring a benzene ring, an amide group, and a fluorine atom, dictates its solubility behavior. The amide group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. The benzene ring, however, is nonpolar. This amphiphilic nature suggests that this compound will exhibit a range of solubilities in different organic solvents.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamic principles. The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution.

The enthalpy of solution can be conceptualized as the sum of three steps:

  • ΔH₁: Energy required to overcome the solute-solute interactions in the crystal lattice (endothermic).

  • ΔH₂: Energy required to overcome the solvent-solvent interactions to create a cavity for the solute (endothermic).

  • ΔH₃: Energy released from the formation of solute-solvent interactions (exothermic).

Dissolution_Process Conceptual Steps of Dissolution cluster_solute Solute cluster_solvent Solvent Solute_Solid Solute (Solid) Solute_Separated Separated Solute Molecules Solute_Solid->Solute_Separated ΔH₁ > 0 (Endothermic) Lattice Energy Solution Solution Solute_Separated->Solution ΔH₃ < 0 (Exothermic) Solvation Energy Solvent_Pure Solvent (Pure) Solvent_Cavity Solvent with Cavity Solvent_Pure->Solvent_Cavity ΔH₂ > 0 (Endothermic) Cavity Formation Solvent_Cavity->Solution

Caption: The thermodynamic cycle of the dissolution process.

A key guiding principle for predicting solubility is "like dissolves like ".[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes, such as those containing -OH, -NH, and C=O groups. They can be further classified into:

    • Polar Protic Solvents: Contain O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, methanol, ethanol).[5][6] These solvents are particularly effective at solvating anions and cations.

    • Polar Aprotic Solvents: Lack O-H or N-H bonds and cannot donate hydrogen bonds (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).[5][6] They are good at solvating cations but less so for anions.

  • Nonpolar Solvents: These solvents have low dipole moments and are better at dissolving nonpolar solutes, such as hydrocarbons (e.g., hexane, toluene).

Expected Solubility Profile of this compound in Organic Solvents

While quantitative data for this compound is scarce, we can infer its likely solubility behavior based on its structure and data for the parent compound, benzamide.[7][8] The presence of the polar amide group and the fluorine atom suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amide group of this compound can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents, leading to favorable solute-solvent interactions.[9] Data for benzamide shows high solubility in these solvents.[7][8]
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Moderate to HighThese solvents can act as hydrogen bond acceptors for the N-H protons of this compound and engage in dipole-dipole interactions. Benzamide exhibits good solubility in acetone.[7][8] Qualitative data indicates this compound is soluble in DMF.[2]
Nonpolar Toluene, HexaneLowThe weak van der Waals forces between the nonpolar solvents and this compound are unlikely to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the solid crystal lattice. Benzamide has low solubility in such solvents.[7][8]

Influence of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic (ΔH_sol > 0). According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute. The relationship between solubility and temperature can often be described by the van't Hoff equation.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination of the solubility of this compound is essential for many applications. The equilibrium shake-flask method is a reliable and widely adopted technique for this purpose.

Experimental Workflow: Equilibrium Shake-Flask Method

Shake_Flask_Workflow start Start prep Prepare Solvent Mixtures start->prep add_solute Add Excess this compound to Vials with Solvent prep->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) add_solute->equilibrate check_solid Confirm Presence of Undissolved Solid equilibrate->check_solid check_solid->add_solute No Solid filter Filter the Saturated Solution (e.g., 0.22 µm syringe filter) check_solid->filter Solid Present dilute Dilute a Known Volume of the Filtrate filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in the constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration is no longer changing.

  • Sampling and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same analytical method as for the standard solutions.

  • Calculation of Solubility: Using the equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, a strong understanding of its physicochemical properties and the principles of solubility allows for reasoned predictions of its behavior. The molecule's polarity, arising from the amide group and fluorine atom, suggests a preference for polar solvents, particularly those capable of hydrogen bonding. For researchers and professionals requiring precise solubility data, the detailed experimental protocol provided for the shake-flask method offers a robust and reliable approach to generate this critical information in-house. Such experimentally determined data is invaluable for the successful application of this compound in synthesis, formulation, and other scientific endeavors.

References

The Spectroscopic Signature of 3-Fluorobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzamide (C₇H₆FNO, CAS No. 455-37-8) is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules with diverse biological activities. Its structural integrity and purity are paramount for reproducible and reliable research outcomes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous identification and characterization of this compound. This technical guide offers a detailed exploration of the spectroscopic data of this compound, providing insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a fluorine atom at the meta-position (C3) and a primary amide group (-CONH₂) at the C1 position. The electronegativity of the fluorine atom and the electronic effects of the amide group significantly influence the chemical environment of the protons and carbon atoms, giving rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Experimental Protocol:

A proton NMR spectrum of this compound can be acquired by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is then recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Caption: Workflow for ¹H NMR Analysis.

Data Interpretation:

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the amide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05s1HAmide (-NHa)
7.72d, J = 7.7 Hz1HAr-H
7.67d, J = 9.2 Hz1HAr-H
7.53 - 7.48m2HAr-H, Amide (-NHb)
7.37t, J = 8.3 Hz1HAr-H

Data sourced from a supplementary information file from a Royal Society of Chemistry publication.[1]

The two amide protons often appear as separate broad singlets due to restricted rotation around the C-N bond. The aromatic region displays a complex pattern of multiplets due to the coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum of this compound in DMSO-d₆ shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
166.5C=O
163.2C-F
136.8Ar-C
130.3Ar-CH
123.6Ar-CH
118.0Ar-CH
114.1Ar-CH

Data sourced from a supplementary information file from a Royal Society of Chemistry publication.[1]

The carbonyl carbon (C=O) appears at the most downfield chemical shift due to its deshielded environment. The carbon directly attached to the fluorine atom (C-F) also shows a characteristic downfield shift and may exhibit coupling with the fluorine atom.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Caption: Workflow for FT-IR Analysis.

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1680 - 1640StrongC=O stretching (Amide I band)
1620 - 1580MediumN-H bending (Amide II band)
1600, 1480MediumAromatic C=C stretching
1300 - 1100StrongC-N stretching
1250 - 1000StrongC-F stretching

The N-H stretching vibrations of the primary amide typically appear as two distinct peaks in the 3400-3200 cm⁻¹ region. The strong absorption in the 1680-1640 cm⁻¹ range is a hallmark of the carbonyl group (Amide I band). The presence of a strong C-F stretching band confirms the fluorination of the aromatic ring.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum of this compound can be obtained using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Caption: Workflow for Mass Spectrometry Analysis.

Data Interpretation:

The mass spectrum of this compound provides valuable structural information through its molecular ion peak and fragmentation pattern.

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is observed at an m/z of 139, which corresponds to the molecular weight of this compound (C₇H₆FNO).[2]

  • Key Fragment Ions: The fragmentation of the molecular ion leads to the formation of several characteristic fragment ions.

m/zIon StructureProposed Fragmentation
123[FC₆H₄CO]⁺Loss of NH₂ radical
95[C₆H₄F]⁺Loss of CO from the benzoyl cation
75[C₅H₄F]⁺Further fragmentation of the fluorophenyl cation

The most abundant fragment is often the 3-fluorobenzoyl cation at m/z 123, formed by the loss of the amino radical (•NH₂). Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation results in the formation of the fluorophenyl cation at m/z 95.

fragmentation M [C₇H₆FNO]⁺˙ m/z = 139 F1 [FC₆H₄CO]⁺ m/z = 123 M->F1 - •NH₂ F2 [C₆H₄F]⁺ m/z = 95 F1->F2 - CO

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive analytical workflow for the structural elucidation and purity assessment of this compound. The characteristic chemical shifts in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively form a unique spectroscopic signature for this important molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound, ensuring the quality and integrity of their research endeavors.

References

Foreword: The Strategic Value of the Fluorinated Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Fluorobenzamide and its Derivatives

In the landscape of modern medicinal chemistry, the benzamide moiety is a privileged scaffold, recognized for its role as a pharmacophore in a multitude of biologically active compounds. Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonds make it a cornerstone of drug design. The strategic introduction of a fluorine atom, particularly at the 3-position of the phenyl ring, elevates this scaffold's potential significantly. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][2]

This guide provides a technical deep-dive into the biological activities of this compound and its derivatives. We will move beyond a simple cataloging of activities to explore the mechanistic underpinnings, showcase key quantitative data, and provide actionable experimental protocols. The narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into why specific scientific choices are made and how they drive the discovery process forward.

Section 1: The Cornerstone Application: PARP Inhibition in Oncology

The most prominent and clinically relevant activity of benzamide derivatives is the inhibition of Poly (ADP-ribose) polymerase (PARP).[3][4] This enzyme family, particularly PARP-1, is a critical component of the DNA damage response (DDR) network.

Mechanism of Action: Engineering Synthetic Lethality

The Scientific Rationale: The core strategy behind PARP inhibition is to exploit a concept known as "synthetic lethality." Many aggressive cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). These cells become heavily reliant on other repair mechanisms, including PARP-mediated base excision repair (BER) for single-strand breaks (SSBs).

By inhibiting PARP, we prevent the efficient repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs collapse the replication fork, creating cytotoxic DSBs.[4][5] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the damage cannot be fixed, leading to genomic instability and apoptotic cell death.[5] The benzamide core of the inhibitor is crucial as it mimics the nicotinamide portion of PARP's natural substrate, NAD+, competitively blocking the enzyme's catalytic site.[5]

The following diagram illustrates this critical cellular pathway.

PARP_Synthetic_Lethality cluster_0 Cellular Events cluster_1 Therapeutic Intervention cluster_2 Cell Fate (HR-Deficient Cancer Cell) node_event node_event node_protein node_protein node_inhibitor node_inhibitor node_outcome node_outcome node_bad_outcome node_bad_outcome ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 binds to ber Base Excision Repair (BER) parp1->ber recruits parp_trapping PARP Trapping on DNA parp1->parp_trapping ssb_repaired SSB Repaired ber->ssb_repaired leads to apoptosis Cell Death (Apoptosis) parpi PARP Inhibitor (e.g., Fluorobenzamide derivative) parpi->parp1 inhibits & traps replication DNA Replication parp_trapping->replication collision dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) dsb->hr_deficient hr_deficient->apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.

Quantitative Data: In Vitro Enzymatic Activity

The efficacy of a PARP inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency. Lower IC₅₀ values indicate greater potency. The following table summarizes data for a series of benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore, demonstrating the potency achievable with this scaffold.

Compound IDR Group ModificationPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
5cc 4-Chlorophenyl9.86.5
5ch 4-Fluorophenyl7.55.2
5ci 4-Bromophenyl6.84.9
5cj 4-Trifluoromethylphenyl4.13.8
5co 3-Chlorophenyl10.27.9
5cp Phenyl4.54.1
Olaparib (Reference Drug)1.91.5
Veliparib (Reference Drug)4.72.1
Data sourced from a study on benzimidazole carboxamide derivatives.[5]

Scientist's Insight: The data clearly shows that substitutions on the phenyl ring significantly modulate inhibitory activity. The 4-trifluoromethylphenyl group (5cj) confers the highest potency in this series, likely due to favorable electronic and steric interactions within the PARP active site. This highlights a key aspect of drug development: fine-tuning peripheral chemical groups to optimize target engagement.

Experimental Protocols

A robust and reproducible workflow is the bedrock of drug discovery. Below are two essential protocols: the synthesis of a key intermediate and an in vitro assay to determine inhibitory activity.

Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Sonogashira Coupling

Causality: The Sonogashira cross-coupling reaction is chosen for its reliability and tolerance of various functional groups. It allows for the efficient creation of a carbon-carbon bond between an aryl halide (our fluorobenzamide precursor) and a terminal alkyne. This versatility is paramount in early discovery, as it enables the rapid synthesis of a diverse library of compounds by simply varying the alkyne partner, allowing for extensive structure-activity relationship (SAR) exploration.[5]

  • Objective: To synthesize an alkynyl-substituted fluorobenzamide, a key intermediate for more complex PARP inhibitors.

  • Materials and Reagents:

    • 3-Fluoro-5-iodobenzamide (1 equivalent)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

    • Copper(I) iodide (CuI) (0.06 equivalents)

    • Triethylamine (TEA) (3 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add 3-fluoro-5-iodobenzamide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine via syringe.

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

Causality: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of PARP-1. It is designed to be high-throughput, allowing for the rapid screening of many compounds. The assay measures the consumption of NAD+, a necessary cofactor for PARP activity. A decrease in NAD+ consumption in the presence of the test compound indicates inhibition.[6][7] This cell-free system is crucial because it isolates the interaction between the inhibitor and its direct target, eliminating confounding factors from complex cellular environments.

  • Objective: To determine the IC₅₀ value of a test compound against recombinant human PARP-1.

  • Materials and Reagents:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • Test compound (serially diluted in DMSO, then assay buffer)

    • 384-well black assay plates

    • Commercial NAD+ detection kit (containing nicotinamidase and a developer reagent)

    • Fluorescent plate reader

  • Procedure:

    • Prepare Reagents: Create a 2X PARP-1 enzyme/activated DNA mixture in PARP assay buffer. Prepare a 5X NAD+ solution. Prepare serial dilutions of the test compound (and a vehicle control, e.g., DMSO) in assay buffer.

    • Assay Setup: To the wells of a 384-well plate, add 5 µL of the compound serial dilutions or vehicle control.

    • Add 10 µL of the 2X PARP-1/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 5X NAD+ solution to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

    • Data Acquisition: Read the fluorescence on a plate reader (e.g., Ex/Em appropriate for the kit).

    • Data Analysis: Convert fluorescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Section 2: Expanding the Therapeutic Horizon: Diverse Biological Activities

While PARP inhibition is a major success story, the versatile this compound scaffold has been explored for a range of other biological targets, demonstrating its broad therapeutic potential.

Dual-Target EGFR/HDAC3 Inhibitors for Triple-Negative Breast Cancer

The Scientific Rationale: Triple-negative breast cancer (TNBC) is notoriously difficult to treat due to the lack of well-defined molecular targets like hormone receptors or HER2. Research has shown that Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) can synergistically promote malignant progression in TNBC.[8][9] A dual-target inhibitor offers a compelling therapeutic strategy, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with single-target agents.

A series of N-benzyl-2-fluorobenzamide derivatives were recently identified as potent EGFR/HDAC3 dual inhibitors.[8][9] Molecular modeling suggests the 2-fluorobenzamide portion chelates the essential Zn²⁺ ion in the HDAC3 active site, while the benzyl group occupies the ATP-binding pocket of EGFR.[8]

Quantitative Data: Dual Inhibitory Potency

CompoundTargetIC₅₀In Vitro Anti-proliferative IC₅₀ (MDA-MB-231 cells)
38 EGFR20.34 nM1.98 µM
HDAC31.09 µM
Chidamide HDAC (Reference)-24.37 µM
Data sourced from a study on N-benzyl-2-fluorobenzamide derivatives.[8]

Scientist's Insight: Compound 38 demonstrates potent, nanomolar inhibition of EGFR and respectable micromolar inhibition of HDAC3.[8] Crucially, this dual activity translates into significantly better anti-proliferative effects in a TNBC cell line compared to a standard HDAC inhibitor, validating the dual-target hypothesis.[8]

Antimicrobial Agents

The Scientific Rationale: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Fluorobenzoylthiosemicarbazides, derived from fluorobenzamides, have been investigated as potential antibacterial agents.[2][10] Docking studies suggest these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[10]

Quantitative Data: Antibacterial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundN4 Aryl SubstitutionS. aureus ATCC 6538 MIC (µg/mL)S. aureus ATCC 25923 MIC (µg/mL)B. subtilis ATCC 6633 MIC (µg/mL)
15a ortho-F-benzoyl, meta-CF₃15.6315.637.82
15b meta-F-benzoyl, meta-CF₃15.637.827.82
16b meta-F-benzoyl, para-CF₃7.827.827.82
Cefuroxime (Reference Drug)0.251.000.125
Data from a study on fluorobenzoylthiosemicarbazides.[2][9]

Scientist's Insight: The data reveals that trifluoromethyl (CF₃) substitution on the N4 aryl ring is optimal for activity.[2][9] Compounds 15b and 16b show consistent activity in the single-digit µg/mL range against multiple Gram-positive strains, including different strains of S. aureus.[2][9] While not as potent as the reference antibiotic, these compounds represent a promising non-traditional scaffold worthy of further optimization.

Cereblon (CRBN) Ligands for Targeted Protein Degradation

The Scientific Rationale: A revolutionary therapeutic modality, Proteolysis-Targeting Chimeras (PROTACs), uses small molecules to hijack the cell's own protein disposal machinery to destroy disease-causing proteins. A PROTAC is a bifunctional molecule with one end that binds to a target protein and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces ubiquitination and subsequent degradation of the target protein. The ligands used to bind CRBN are often based on immunomodulatory drugs (IMiDs), which can have stability issues.[11] Fluorinated benzamides have emerged as novel, chemically stable CRBN binders, providing an attractive alternative for PROTAC design.[11]

Quantitative Data: CRBN Binding Affinity

Binding affinity was measured using Microscale Thermophoresis (MST), which detects changes in molecule migration in a temperature gradient upon binding.

CompoundDescriptionCRBN Binding IC₅₀ (µM)
8a Benzamide, 4-amino> 500
8b 2-Fluorobenzamide, 4-amino130 ± 19
8c Benzamide, 5-amino200 ± 29
8d 2-Fluorobenzamide, 5-amino63 ± 16
Data from a study on novel benzamide-type Cereblon binders.

Scientist's Insight: The data compellingly demonstrates the positive impact of ortho-fluorine substitution. In both pairs (8a vs. 8b and 8c vs. 8d ), the fluorinated analog exhibits significantly stronger binding affinity (lower IC₅₀) for CRBN. Compound 8d stands out as a promising hit, providing a solid foundation for the development of next-generation PROTACs with improved physicochemical properties.

A Senior Scientist's Perspective: The Path Forward

The this compound scaffold is a testament to the power of strategic molecular design. Its journey from a versatile chemical intermediate to the core of targeted therapies highlights a logical and effective drug discovery workflow.

Drug_Discovery_Workflow node_start node_start node_process node_process node_decision node_decision node_end node_end start Precursor Selection (this compound) synthesis Library Synthesis (e.g., Sonogashira Coupling) start->synthesis screening High-Throughput Screening (e.g., PARP Assay) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis No lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Potent? invitro In Vitro Validation (Cell-based Assays) lead_opt->invitro invivo In Vivo Studies (Animal Models) invitro->invivo candidate Drug Candidate invivo->candidate

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of N-substituted 3-Fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluorobenzamide Scaffold

In the landscape of modern medicinal chemistry, the benzamide functional group stands out as a "privileged scaffold," forming the structural core of countless therapeutic agents.[1] The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] N-substituted 3-fluorobenzamides, in particular, are key building blocks in the development of novel therapeutics, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme class in DNA repair and targeted cancer therapy.[1]

This guide provides an in-depth exploration of the synthesis of N-substituted this compound derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind common synthetic strategies, offering field-proven protocols that are robust, reproducible, and adaptable for a variety of amine substrates. Our focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently and efficiently generate these valuable compounds.

Pillar 1: Causality in Synthetic Strategy—Navigating Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to a competing acid-base reaction that yields a non-reactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. The two most reliable and widely adopted strategies to achieve this are the formation of an acyl chloride intermediate and the use of in situ coupling reagents.

Strategy A: The Classical Two-Step Acyl Chloride Method

This robust, cost-effective approach involves the explicit conversion of 3-fluorobenzoic acid to the highly reactive 3-fluorobenzoyl chloride.[3][4]

  • Mechanism & Rationale: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the hydroxyl group with a chloride ion. The resulting acyl chloride is a potent electrophile. The subsequent addition of an amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, leads to the rapid formation of the desired amide.[3] This method is particularly useful for large-scale syntheses where cost is a primary consideration.

Strategy B: Modern One-Pot Direct Coupling Reactions

Contemporary medicinal chemistry often favors direct, one-pot coupling methods for their mild reaction conditions, broad substrate scope, and operational simplicity.[5] These methods utilize coupling reagents that activate the carboxylic acid in situ.

  • Carbodiimide-Mediated Coupling (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses of amide synthesis.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] While this intermediate can react directly with an amine, its reactivity can lead to side reactions and racemization in chiral substrates.

    • The Role of Additives (e.g., HOBt): To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to readily undergo aminolysis but is more stable, thereby suppressing side reactions and ensuring higher yields and purity.[6] Anhydrous HOBt is explosive, so it is commercially supplied with water, which must be considered.[7]

  • Onium Salt-Based Coupling (e.g., HATU): Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[3][4] They operate via a similar principle to EDC/HOBt, forming a highly activated ester intermediate that reacts swiftly with amines. HATU is often the reagent of choice for sterically hindered substrates or electronically deficient amines where other methods may fail.[8] However, it is important to note that reagents like HATU have been identified as potential sensitizers and should be handled with appropriate care.[7]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating clear steps for reaction setup, monitoring, workup, and purification to ensure the reliable synthesis of high-purity products.

Protocol 1: Two-Step Synthesis via 3-Fluorobenzoyl Chloride[4]

This protocol is ideal for straightforward primary and secondary amines and is highly scalable.

Step A: Synthesis of 3-Fluorobenzoyl Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.5 eq) at room temperature in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride as an oil, which is used immediately in the next step without further purification.

Step B: Amide Coupling

  • Setup: In a separate flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling[6]

This protocol is broadly applicable and ideal for a wider range of amines, including those that may be more sensitive.

  • Setup: To a round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq). Dissolve these reagents in anhydrous DCM or DMF.

  • Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Add DIPEA (2.5 eq) to the stirred solution. Finally, add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Data Presentation & Characterization

The success of the synthesis is ultimately validated by yield and analytical characterization. The choice of coupling strategy and the nature of the amine substrate will influence reaction outcomes.

Table 1: Representative Data for EDC/HOBt Coupling of 3-Fluorobenzoic Acid
EntryAmine PartnerProduct NameTypical Reaction Time (h)Expected Yield (%)
1BenzylamineN-benzyl-3-fluorobenzamide1285-95
2Morpholine(3-fluorophenyl)(morpholino)methanone1290-98
3Aniline3-fluoro-N-phenylbenzamide1875-85
4tert-ButylamineN-tert-butyl-3-fluorobenzamide2460-70

Yields are based on purified product and may vary based on reaction scale and purification efficiency.[6]

Product Characterization

The identity and purity of the synthesized N-substituted this compound derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts and coupling patterns will be consistent with the expected product.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compound.[11]

  • Chromatography: TLC and LC-MS are invaluable for monitoring reaction progress and confirming the purity of the isolated product.[12]

Mandatory Safety & Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in these protocols possess significant hazards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a properly functioning chemical fume hood.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and reacts with moisture to release toxic HCl and SO₂ gas. Handle with extreme care.

    • Coupling Reagents: Carbodiimides (EDC) and onium salts (HATU) are known sensitizers.[7] Avoid inhalation of dust and skin contact.

    • Bases: Triethylamine and DIPEA are corrosive and flammable.

    • Solvents: Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualization of Synthetic Workflows

Diagram 1: General Synthetic Workflow

G Start1 3-Fluorobenzoic Acid AcylChloride 3-Fluorobenzoyl Chloride Start1->AcylChloride SOCl₂ or (COCl)₂ ActiveEster In situ Activated Ester (e.g., O-Acylisourea) Start1->ActiveEster Coupling Reagent (EDC or HATU) Start2 Amine (R-NH₂) Product N-substituted This compound AcylChloride->Product + Amine (R-NH₂) + Base ActiveEster->Product + Amine (R-NH₂)

Caption: Overview of the two primary synthetic routes to N-substituted 3-fluorobenzamides.

Diagram 2: EDC/HOBt Coupling Mechanism

G Acid 3-Fluorobenzoic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC->Acylisourea ActiveEster HOBt Active Ester (Stable Intermediate) Acylisourea->ActiveEster + HOBt HOBt HOBt->ActiveEster Product Final Amide Product ActiveEster->Product + Amine Amine (R'-NH₂) Amine->Product Byproduct EDC-Urea Byproduct Product->Byproduct forms

Caption: Key intermediates in the EDC/HOBt mediated amide coupling reaction mechanism.

References

3-Fluorobenzamide in the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Topic: The Strategic Application of 3-Fluorobenzamide in the Synthesis of Advanced PARP Inhibitors

Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The nicotinamide-binding site of the PARP enzyme family has been a primary focus for inhibitor design, with the benzamide scaffold serving as a cornerstone pharmacophore. This document provides an in-depth examination of this compound as a critical starting material and key building block in the synthesis of potent PARP inhibitors. We will explore the strategic rationale for its use, focusing on how the fluorine substitution enhances molecular interactions, improves pharmacokinetic properties, and influences synthetic strategy. A detailed, field-tested protocol for a key synthetic transformation in the production of a Talazoparib precursor will be presented, offering researchers a practical and validated methodology.

Introduction: The Benzamide Pharmacophore in PARP Inhibition

The catalytic mechanism of PARP enzymes involves the transfer of ADP-ribose units to target proteins, a process that utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate. Early PARP inhibitors were designed as NAD+ mimetics, establishing the benzamide moiety as a highly effective "warhead" that occupies the nicotinamide binding pocket. This interaction is primarily anchored by a crucial hydrogen bond network between the benzamide's primary amide group and the protein backbone. While the core benzamide structure provides the necessary binding anchor, modern drug design efforts have focused on modifying the phenyl ring to optimize potency, selectivity, and drug-like properties.

The Strategic Advantage of this compound

The introduction of a fluorine atom at the 3-position of the benzamide ring is not a trivial substitution; it is a deliberate design choice rooted in modern medicinal chemistry principles. The specific placement of this small, highly electronegative atom imparts several key advantages.

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone, particularly with the glycine residue in the ribose-binding pocket of PARP1. This interaction, distinct from traditional hydrogen bonding, can significantly increase the inhibitor's binding affinity and potency.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the benzamide nitrogen atoms. This modulation can be critical for optimizing the molecule's overall physicochemical profile, including cell permeability and oral bioavailability.

  • Improved Metabolic Stability: Fluorine substitution can block sites of potential oxidative metabolism on the aromatic ring. By replacing a C-H bond with a much stronger C-F bond, the molecule becomes more resistant to cytochrome P450 (CYP) enzyme-mediated degradation, often leading to a longer plasma half-life and improved pharmacokinetic profile.

The following diagram illustrates the logical flow from the selection of the starting material to the desired clinical outcomes.

G cluster_0 Chemical Strategy cluster_1 Pharmacological Impact cluster_2 Clinical Outcome A This compound (Starting Material) B Strategic Fluorine Substitution A->B Incorporates C Enhanced Binding Affinity (Potency) B->C D Blocked Metabolic Site (Stability) B->D E Modulated pKa (Bioavailability) B->E F Potent & Orally Bioavailable PARP Inhibitor (e.g., Talazoparib) C->F Leads to D->F Leads to E->F Leads to

Caption: Rationale for using this compound in PARP inhibitor design.

Case Study: Synthesis of a Talazoparib Precursor

Talazoparib (Talzenna®) is a highly potent PARP1/2 inhibitor where the this compound moiety is a key component of its complex tetracyclic core. The synthesis of Talazoparib often involves an initial critical step: the construction of a fluorinated dihydrodiazepino-benzofuranone core. This is achieved through a multi-step sequence starting from this compound. One of the pivotal reactions is the Pictet-Spengler reaction to form a key tricyclic intermediate.

The workflow for this synthesis is outlined below.

G A This compound B Intermediate I (N-Substituted Amide) A->B Alkylation / Coupling C Intermediate II (Tricyclic Lactam) B->C Intramolecular Pictet-Spengler Reaction D Talazoparib Core C->D Further Functionalization

Caption: Simplified synthetic workflow from this compound to the Talazoparib core.

Detailed Protocol: Intramolecular Pictet-Spengler Cyclization

This protocol details the acid-catalyzed intramolecular Pictet-Spengler reaction to form the tricyclic lactam core, a crucial step in the synthesis of Talazoparib and related analogs. This reaction is a self-validating system; successful execution will yield a product with distinct analytical signatures (NMR, MS) and a significant change in polarity from the starting material.

Reaction: Formation of (S)-8-fluoro-3,4,5,6-tetrahydro-2H-1,5-methano-1,5-benzodiazocin-12-one.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
(S)-tert-butyl (4-amino-4-(3-fluorophenyl)-4-oxobutyl)carbamate>98% PurityCommercialThe acyclic precursor, synthesized from this compound.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-AldrichServes as both deprotection agent and acid catalyst.
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher ChemicalFor neutralization/quench.
Magnesium Sulfate (MgSO₄)AnhydrousVWR ChemicalsFor drying the organic layer.

Step-by-Step Methodology:

  • Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-butyl (4-amino-4-(3-fluorophenyl)-4-oxobutyl)carbamate (10.0 g, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir at room temperature (20-25 °C) until all solids are fully dissolved.

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (20 mL) dropwise over 15 minutes. Causality Note: The initial cooling and slow addition are critical to manage the exotherm from the acid addition and the Boc-deprotection step, preventing potential side reactions.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Expert Insight: The reaction involves two distinct steps occurring in one pot: 1) TFA removes the Boc protecting group to reveal a primary amine, which 2) then undergoes an intramolecular cyclization and condensation with the ketone, driven by the acidic conditions.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separate beaker containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (200 mL) at 0 °C. Continue stirring until gas evolution ceases. Trustworthiness Check: Ensure the final pH of the aqueous layer is basic (pH > 8) to guarantee complete neutralization of the TFA.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc/Hexanes).

  • Characterization: The pure product, (S)-8-fluoro-3,4,5,6-tetrahydro-2H-1,5-methano-1,5-benzodiazocin-12-one, should be characterized to confirm its identity and purity.

Table 2: Expected Results & Characterization

ParameterExpected Outcome
Appearance White to off-white solid
Yield 75-85%
Purity (HPLC) >98%
Mass Spec (ESI) C₁₂H₁₁FN₂O, Expected [M+H]⁺: 223.09, Observed: 223.1
¹H NMR Expect characteristic shifts for the aromatic protons adjacent to fluorine and the diastereotopic protons of the newly formed ring system.

Conclusion

This compound is a privileged starting material in the synthesis of high-affinity PARP inhibitors like Talazoparib. Its utility extends beyond being a simple building block; the strategic incorporation of fluorine provides a powerful tool to enhance binding potency, block metabolic hotspots, and fine-tune the overall pharmacokinetic profile of the final drug candidate. The detailed protocol provided for the key Pictet-Spengler cyclization offers a reliable and validated method for researchers working to construct these complex and therapeutically important molecules.

Application Notes and Protocols: The Role of 3-Fluorobenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This document provides an in-depth guide to the strategic application of 3-fluorobenzamide and its derivatives in medicinal chemistry. We move beyond simple descriptions to explore the underlying principles, causality behind experimental design, and detailed protocols that form the backbone of successful drug discovery campaigns. The benzamide scaffold is a privileged structure in pharmacology, and the introduction of a fluorine atom at the 3-position imparts unique electronic and metabolic properties, making it a highly valuable moiety for targeting a range of biological processes. Our focus will be on its most prominent role as a pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors and its utility as a versatile building block for novel therapeutics.

The this compound Scaffold: Physicochemical and Pharmacological Significance

The benzamide functional group is central to numerous approved drugs. Its ability to engage in hydrogen bonding and mimic peptide bonds makes it an effective scaffold for enzyme inhibitors. The strategic placement of a fluorine atom, particularly at the meta-position (C-3), significantly influences the molecule's properties.

  • Electronic Modulation: Fluorine is the most electronegative element, and its placement on the aromatic ring alters the electron distribution. This can modulate the pKa of the amide protons and influence the strength of interactions with target proteins.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1][2]

  • Binding Affinity and Conformation: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site. It can also influence the preferred conformation of the molecule, pre-organizing it for optimal binding.[1]

These properties make this compound a valuable starting point for designing potent and selective therapeutic agents.

Core Application: PARP Inhibition and the Principle of Synthetic Lethality

The most significant application of the benzamide scaffold, including this compound, is in the development of PARP inhibitors for cancer therapy.[2]

Mechanism of Action: PARP Trapping and Synthetic Lethality

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3][4] The process unfolds as follows:

  • DNA Damage Detection: PARP-1 detects and binds to an SSB.

  • Enzyme Activation & PARylation: Upon binding, PARP-1 uses its substrate, NAD+, to synthesize long chains of poly (ADP-ribose) (PAR) on itself and other recruited proteins. This PARylation process acts as a scaffold, recruiting the necessary DNA repair machinery (e.g., XRCC1, DNA Ligase III).[5][6]

  • DNA Repair: The recruited protein complex repairs the break, and PARP-1 subsequently dissociates.

Benzamide-based inhibitors function by mimicking the nicotinamide portion of NAD+, competitively binding to the catalytic domain of PARP-1.[3][5] This action has a dual consequence:

  • Catalytic Inhibition: It prevents the synthesis of PAR chains, stalling the repair process.

  • PARP Trapping: The inhibitor locks the PARP-1 enzyme onto the DNA at the site of the break. This "trapped" complex is highly cytotoxic.[5]

This leads to the powerful therapeutic concept of synthetic lethality . In healthy cells, if SSBs are not repaired by BER, they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[1] In these cancer cells, the accumulation of DSBs due to PARP inhibition cannot be repaired, leading to genomic catastrophe and targeted cell death (apoptosis).[2]

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (e.g., BRCA-mutant, HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP-1 Binds to DNA Damage DNA_SSB->PARP1_binds PARylation PARP-1 Activation & PARylation PARP1_binds->PARylation BER_Complex Recruitment of BER Repair Complex PARylation->BER_Complex SSB_Repaired SSB Repaired BER_Complex->SSB_Repaired DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_binds_cancer PARP-1 Binds to DNA Damage DNA_SSB_cancer->PARP1_binds_cancer PARP_Trapping PARP Trapping & Inhibition of PARylation PARP1_binds_cancer->PARP_Trapping PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP_Trapping Blocks Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficient Deficient Homologous Recombination (HR) Repair DNA_DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Potency of Benzamide-Based PARP Inhibitors

The benzamide scaffold has been instrumental in developing highly potent PARP inhibitors. The following table summarizes the in-vitro enzymatic activity for a series of benzimidazole carboxamide derivatives, which share the core benzamide pharmacophore, demonstrating the potency achievable with this structural class.

Compound IDR Group ModificationPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
5cc 4-Chlorophenyl9.86.5
5ch 4-Fluorophenyl7.55.2
5ci 4-Bromophenyl6.84.9
5cj 4-Trifluoromethylphenyl4.13.8
5co 3-Chlorophenyl10.27.9
5cp Phenyl4.54.1
Olaparib (Reference)1.91.5
Veliparib (Reference)4.72.1
Data sourced from a study on benzimidazole carboxamide derivatives.[5]

This compound as a Versatile Synthetic Building Block

Beyond its direct role as a pharmacophore, this compound and its analogs are crucial starting materials in discovery chemistry.[7][8] Halogenated derivatives, such as 3-fluoro-5-iodobenzamide, are particularly powerful as they provide distinct reactive sites for diversification. The iodine atom allows for carbon-carbon bond formation through cross-coupling reactions, while the fluorobenzamide group is retained for target engagement.

Drug_Dev_Workflow Start Precursor Selection (e.g., 3-Fluoro-5-iodobenzamide) Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Screening (Enzyme Inhibition Assay) Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Cell_Assays Cellular & In Vivo Validation Lead_Opt->Cell_Assays Candidate Preclinical Candidate Cell_Assays->Candidate

Caption: General workflow for drug development from a chemical precursor.

Protocol 3.1: Synthesis of a PARP Inhibitor Intermediate via Sonogashira Coupling

This protocol details a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry, to create a key intermediate for more complex PARP inhibitors.[5]

Objective: To synthesize an alkynyl-substituted fluorobenzamide, demonstrating the utility of a halogenated precursor for library development.

Materials & Reagents:

  • 3-Fluoro-5-iodobenzamide (1 equivalent)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide [CuI] (0.06 equivalents)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 3-fluoro-5-iodobenzamide (1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent & Base: Add anhydrous THF and anhydrous TEA. The TEA acts as both the base and a solvent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Proper degassing is critical for reaction efficiency.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: A purified solid product, which should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Experimental Protocols for Inhibitor Characterization

Validating the activity of newly synthesized compounds is paramount. The following protocols describe robust methods for determining the inhibitory potential of this compound derivatives against PARP-1.

Protocol 4.1: In Vitro PARP-1 Enzymatic Activity Assay (Colorimetric)

Principle: This assay quantifies the PARP-1 enzymatic activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is detected with a streptavidin-HRP conjugate, which generates a colorimetric signal.[5] An inhibitor will reduce the signal.

Materials & Reagents:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • 10X PARP Buffer (containing MgCl₂, DTT)

  • 10X NAD+ solution

  • 10X Biotinylated NAD+

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare the PARP Reaction Mix by combining PARP Buffer, Activated DNA, NAD+, and Biotinylated NAD+.

  • Compound Plating: Add 2 µL of test compounds at various concentrations (and a DMSO vehicle control) to the wells of the histone-coated plate.

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the "blank" control.

  • Initiate Reaction: Add the PARP Reaction Mix to all wells to start the reaction. Incubate the plate at 30 °C for 60 minutes. Causality: This incubation allows the enzyme to catalyze the PARylation reaction. The temperature is optimized for enzyme activity.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add the Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.

  • Second Wash: Repeat the washing step to remove unbound conjugate.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed in the control wells.

  • Stop Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: Cellular PARP Inhibition Assay (Immunofluorescence)

Principle: This protocol assesses the ability of a test compound to inhibit PARP activity within cancer cells by visualizing the formation of PAR chains following DNA damage.[2]

Materials & Reagents:

  • Cancer cell line (e.g., BRCA-deficient HeLa or MCF-7 cells)

  • Cell culture medium, supplements, and plates

  • Test compound and positive control (e.g., Olaparib)

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS or H₂O₂)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against poly(ADP-ribose) (anti-PAR)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours. Causality: Pre-incubation ensures the compound has entered the cells and can engage with the PARP enzyme before DNA damage is induced.

  • Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to induce SSBs and activate PARP-1.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cell membranes with the permeabilization buffer for 10 minutes. This step is crucial for allowing the antibodies to access intracellular targets.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody: Incubate the cells with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4 °C.

  • Secondary Antibody: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash again and stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus for each treatment condition. A potent inhibitor will show a significant reduction in the PAR signal compared to the vehicle-treated, DNA-damaged cells.

Emerging Applications and Future Directions

While PARP inhibition remains the primary application, the this compound scaffold is being explored in other therapeutic areas:

  • CNS-Acting Agents: The ability of fluorine to improve metabolic stability and blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting central nervous system disorders.[9][10][11]

  • Antimicrobial Agents: Derivatives have shown potential as antibacterial agents, possibly by inhibiting essential bacterial enzymes like FtsZ.[12]

  • Other Enzyme Inhibitors: The benzamide moiety is a versatile hydrogen-bonding unit that can be adapted to target other enzymes, such as dipeptidyl peptidase-IV (DPP-IV).[13][14]

The continued development of novel synthetic methods will further expand the chemical space accessible from this compound, ensuring its relevance in the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Development of Novel Agrochemicals Using 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Fluorobenzamide in Agrochemical Design

In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical research. The fluorine atom, with its unique electronic properties and small steric footprint, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients.[1][2] this compound emerges as a particularly valuable starting material in this context.[3] Its benzamide core is a well-established pharmacophore in a variety of successful agrochemicals, while the fluorine substitution at the 3-position provides a key handle for molecular derivatization and optimization.

This guide provides a comprehensive overview of the principles and practical methodologies for leveraging this compound in the discovery and development of novel fungicides, herbicides, and insecticides. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological screening, explore structure-activity relationships, and outline the critical considerations for safety and environmental impact assessment.

Part 1: Synthesis of Novel Agrochemical Candidates from this compound

The journey from a starting material to a viable agrochemical candidate begins with targeted chemical synthesis. The primary objective is to generate a library of diverse derivatives of this compound to explore a wide range of chemical space and identify compounds with promising biological activity.

Rationale for Synthetic Design: The Power of Bioisosteric Replacement

A key strategy in designing new agrochemical candidates is bioisosteric replacement , where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. For instance, amide bonds, while crucial for the activity of many benzamide-based agrochemicals, can be susceptible to hydrolysis. Replacing the amide with more stable bioisosteres like 1,2,3-triazoles can improve metabolic stability. Similarly, modifying the substituents on the phenyl ring can fine-tune the compound's lipophilicity, electronic properties, and binding affinity to its biological target.

General Synthetic Pathway: Amide Bond Formation

A common and versatile method for synthesizing derivatives of this compound is through amide bond formation. This typically involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent.

Protocol 1: General Synthesis of N-substituted-3-fluorobenzamides

Objective: To synthesize a library of N-substituted-3-fluorobenzamide derivatives for biological screening.

Materials:

  • 3-Fluorobenzoic acid

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., DCC, EDC, HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add the coupling agent (e.g., DCC, 1.1 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0 eq) and a base (e.g., TEA, 1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the activated acid solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Part 2: Biological Screening of Novel this compound Derivatives

Once a library of compounds has been synthesized, the next critical step is to screen them for biological activity. This involves a tiered approach, starting with high-throughput in vitro assays to identify initial "hits," followed by more complex in vivo or whole-organism assays to confirm and characterize their activity.

Fungicidal Activity Screening

A common mechanism of action for benzamide fungicides is the inhibition of tubulin polymerization, which disrupts cell division in fungi.[4][5][6]

Protocol 2: In Vitro Fungicidal Activity Assay (Detached Leaf Method)

Objective: To assess the efficacy of synthesized compounds in preventing fungal lesion development on detached leaves.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, grape)

  • Spore suspension of a target pathogenic fungus (e.g., Botrytis cinerea, Phytophthora infestans)

  • Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile water

  • Petri dishes lined with moist filter paper

  • Micropipettes

Procedure:

  • Leaf Preparation: Detach healthy leaves and wash them gently with sterile water. Place them adaxial side up in Petri dishes containing moist filter paper.[3][7]

  • Compound Application: Prepare serial dilutions of the test compounds. Apply a small, defined volume (e.g., 10 µL) of each compound dilution to a specific spot on the leaf surface. Include a solvent-only control.

  • Inoculation: After the compound application has dried, apply a droplet (e.g., 10 µL) of the fungal spore suspension onto the treated spot.

  • Incubation: Seal the Petri dishes and incubate them under controlled conditions (e.g., 20-25°C, high humidity, specific light/dark cycle) for 3-7 days.

  • Assessment: Measure the diameter of the necrotic lesion that develops around the inoculation site. Calculate the percentage of inhibition compared to the solvent control.

Herbicidal Activity Screening

Herbicidal activity can be assessed through whole-plant assays or more rapid, high-throughput screens using smaller organisms or cell cultures.

Protocol 3: Whole-Plant Herbicidal Screening Assay

Objective: To evaluate the phytotoxic effects of synthesized compounds on target weed species.

Materials:

  • Pots containing a standardized soil mix

  • Seeds of a model weed species (e.g., Arabidopsis thaliana, cress) and a crop species (for selectivity testing)

  • Synthesized this compound derivatives formulated as a sprayable solution

  • Laboratory sprayer

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Plant Growth: Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

  • Compound Application: Apply the formulated test compounds to the plants using a laboratory sprayer to ensure even coverage. Include a formulation blank as a control.

  • Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-21 days.

  • Assessment: Visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality, using a rating scale. For a more quantitative assessment, measure plant biomass (fresh or dry weight) at the end of the experiment.

Insecticidal Activity Screening

Insecticidal activity can be evaluated through various bioassays that assess toxicity upon contact or ingestion.

Protocol 4: Contact Toxicity Insecticidal Bioassay

Objective: To determine the lethal concentration (LC50) of synthesized compounds against a target insect pest.

Materials:

  • Target insect species (e.g., fruit flies, aphids, mosquito larvae)

  • Synthesized this compound derivatives dissolved in a suitable solvent (e.g., acetone)

  • Microsyringe or automated dispenser

  • Vials or Petri dishes for exposure

  • Controlled environment chamber

Procedure:

  • Insect Rearing: Maintain a healthy culture of the target insect species under controlled conditions.

  • Compound Application: For a topical application assay, apply a precise volume of the test compound solution directly to the thorax of individual insects. For a residual assay, coat the inner surface of a vial or Petri dish with the test compound solution and allow the solvent to evaporate.

  • Exposure: Place the treated insects (or untreated insects in a treated container) in the controlled environment chamber.

  • Assessment: Monitor insect mortality at regular intervals (e.g., 24, 48, 72 hours). Determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the test population.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screening of the compound library is crucial for establishing a Structure-Activity Relationship (SAR). SAR analysis helps to identify the chemical features that are essential for biological activity and provides a rational basis for the design of more potent and selective agrochemicals.

Key Considerations for SAR of this compound Derivatives:

  • Position and Nature of Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence the compound's interaction with its biological target. For example, electron-withdrawing groups may enhance activity in some cases, while bulky groups may hinder binding.

  • Modifications of the Amide Linker: As mentioned earlier, replacing the amide bond with bioisosteres can improve metabolic stability. The nature of the N-substituent is also critical and can impact the compound's lipophilicity and overall shape.

  • Stereochemistry: If the synthesized compounds contain chiral centers, it is important to separate and test the individual enantiomers, as they may exhibit different biological activities.

Structural Modification Observed Effect on Activity Rationale
Addition of a second fluorine atom to the phenyl ringCan increase or decrease activity depending on positionAlters the electronic properties and potential for hydrogen bonding.
Introduction of a bulky alkyl group on the amide nitrogenOften increases lipophilicityMay enhance membrane permeability but could also lead to steric hindrance at the target site.
Replacement of the amide with a 1,2,3-triazoleCan maintain or improve activity with increased metabolic stabilityThe triazole ring mimics the hydrogen bonding capabilities of the amide bond but is less susceptible to hydrolysis.

Part 4: Safety and Environmental Impact Assessment

The development of a new agrochemical does not end with the discovery of a potent active ingredient. A rigorous assessment of its safety for human health and its potential impact on the environment is a mandatory and crucial step in the development process. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established comprehensive guidelines for these assessments.[3][4][5][6]

Toxicological Evaluation

The goal of toxicological testing is to identify potential hazards to humans who may be exposed to the agrochemical, including applicators and consumers of treated crops.[8][9] Key studies include:

  • Acute Toxicity: Determines the short-term effects of a single high dose.

  • Subchronic and Chronic Toxicity: Evaluates the effects of repeated, long-term exposure.

  • Genotoxicity: Assesses the potential of the compound to damage genetic material.

  • Reproductive and Developmental Toxicity: Investigates the potential effects on reproduction and offspring.

Environmental Fate and Ecotoxicology

Environmental fate studies determine how the agrochemical behaves in the environment, including its persistence, mobility, and potential to accumulate in soil, water, and non-target organisms.[3][4][5][6][10] Key studies include:

  • Hydrolysis and Photolysis: Determines the breakdown of the compound in water and in the presence of sunlight.

  • Soil Metabolism and Mobility: Assesses how the compound degrades in soil and its potential to leach into groundwater.

  • Ecotoxicology: Evaluates the toxicity of the compound to non-target organisms, such as birds, fish, aquatic invertebrates, and beneficial insects like bees.

Workflow for Agrochemical Development from this compound

AgrochemicalDevelopment cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: Safety & Environmental Assessment This compound This compound Derivative_Synthesis Derivative Synthesis (e.g., Amide Coupling) This compound->Derivative_Synthesis Starting Material Compound_Library Compound Library Derivative_Synthesis->Compound_Library Generates Fungicidal_Screening Fungicidal Screening (Detached Leaf Assay) Compound_Library->Fungicidal_Screening Herbicidal_Screening Herbicidal Screening (Whole-Plant Assay) Compound_Library->Herbicidal_Screening Insecticidal_Screening Insecticidal Screening (Contact Toxicity Assay) Compound_Library->Insecticidal_Screening Biological_Data Biological Activity Data Fungicidal_Screening->Biological_Data Herbicidal_Screening->Biological_Data Insecticidal_Screening->Biological_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Data->SAR_Analysis Informs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Derivative_Synthesis Iterative Design Toxicology_Studies Toxicological Evaluation Lead_Optimization->Toxicology_Studies Environmental_Fate_Studies Environmental Fate Studies Lead_Optimization->Environmental_Fate_Studies Regulatory_Submission Regulatory Submission Toxicology_Studies->Regulatory_Submission Environmental_Fate_Studies->Regulatory_Submission

Caption: A streamlined workflow for the development of novel agrochemicals starting from this compound.

Conclusion

This compound represents a highly promising and versatile platform for the discovery of novel agrochemicals. By combining rational synthetic design, robust biological screening protocols, and a thorough understanding of structure-activity relationships, researchers can unlock the potential of this valuable building block to develop next-generation crop protection solutions. Adherence to rigorous safety and environmental assessment guidelines throughout the development process is paramount to ensuring that these innovations are not only effective but also sustainable.

References

Synthesis of 3-Fluorobenzamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 3-Fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a robust two-step process, beginning with the conversion of 3-Fluorobenzoic acid to the more reactive 3-Fluorobenzoyl chloride intermediate, followed by amidation with aqueous ammonia. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes critical safety information, reagent specifications, and purification techniques. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a reliable method for producing high-purity this compound.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, with the resulting amide functional group being a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

This guide details a well-established and efficient two-step synthesis of this compound from 3-Fluorobenzoic acid. The initial step involves the activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[3] This is a classic and highly effective method for preparing acyl chlorides due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. The subsequent step involves the nucleophilic acyl substitution reaction of the generated 3-Fluorobenzoyl chloride with ammonia to yield the desired this compound.[4]

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below:

Step 1: Formation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acidThionyl chloride3-Fluorobenzoyl chloride

Step 2: Formation of this compound

3-Fluorobenzoyl chlorideAmmonia3-FluorobenzamideAmmonium chloride

Mechanism Insight:

The conversion of a carboxylic acid to an amide is a dehydration process. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures to drive off the water molecule formed.[5] A more practical approach involves activating the carboxylic acid. In this protocol, thionyl chloride acts as the activating agent.

The reaction between the carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. Subsequent rearrangement and elimination of a chloride ion and a proton lead to the formation of a reactive intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride.

The subsequent amidation of the acyl chloride is a vigorous reaction. Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[6] This is followed by the elimination of a chloride ion. A second equivalent of ammonia then acts as a base to neutralize the hydrogen chloride produced, forming ammonium chloride.[4][6]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride and concentrated ammonia should be performed in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Fluorobenzoic acid≥98%Sigma-Aldrich455-38-9
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich7719-09-7
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Aqueous ammonia (28-30%)ACS reagentFisher Scientific1336-21-6
Sodium bicarbonate (NaHCO₃)≥99.5%Fisher Scientific144-55-8
Anhydrous magnesium sulfate (MgSO₄)≥97%Fisher Scientific7487-88-9
Deionized water--7732-18-5
Step-by-Step Procedure

Part A: Synthesis of 3-Fluorobenzoyl Chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluorobenzoic acid (5.00 g, 35.7 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask to suspend the acid.

  • Reagent Addition: While stirring, carefully add thionyl chloride (3.2 mL, 42.8 mmol, 1.2 eq) to the suspension at room temperature. A catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • Reaction: Heat the mixture to a gentle reflux (approximately 40°C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction mixture should become a clear solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Fluorobenzoyl chloride is an oily liquid and can be used directly in the next step without further purification.[7]

Part B: Synthesis of this compound

  • Reaction Setup: In a 250 mL beaker or Erlenmeyer flask equipped with a magnetic stir bar, place 50 mL of concentrated aqueous ammonia (28-30%). Cool the ammonia solution in an ice bath to 0-5°C.

  • Addition of Acyl Chloride: Slowly and dropwise, add the crude 3-Fluorobenzoyl chloride from Part A to the cold, stirred ammonia solution. This reaction is highly exothermic and will produce a large amount of white precipitate (this compound) and fumes (ammonium chloride).[4] Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove ammonium chloride and any remaining ammonia.

  • Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.

Purification

The crude this compound is often of sufficient purity for many applications. However, if further purification is required, recrystallization can be performed.

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water or ethyl acetate/hexanes mixture.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization

The identity and purity of the final product can be confirmed by various analytical techniques:

  • Melting Point: The melting point of pure this compound is 129-132 °C.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches).

  • Mass Spectrometry: To confirm the molecular weight (139.13 g/mol ).[8]

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive, toxic, and lachrymatory substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10]

  • Handling: All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing.[11] Never add water to thionyl chloride.[13]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12] If inhaled, move the person to fresh air and seek medical attention.[12]

Aqueous Ammonia (NH₃):

  • Hazards: Concentrated ammonia is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhaling vapors.

  • First Aid: In case of contact, flush with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Optional Purification A 3-Fluorobenzoic Acid + Anhydrous DCM B Add Thionyl Chloride (Catalytic DMF) A->B Stirring C Reflux (40°C, 1-2h) B->C D Rotary Evaporation C->D Cool to RT E Crude 3-Fluorobenzoyl Chloride D->E G Add Crude Acyl Chloride (Dropwise) E->G Immediate Use F Cold Aqueous Ammonia (0-5°C) F->G H Stir in Ice Bath (30 min) G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry J->K L Crude this compound K->L M Recrystallization (e.g., Ethanol/Water) L->M N Pure this compound M->N

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValue
Starting Material (3-Fluorobenzoic Acid) 5.00 g (35.7 mmol)
Thionyl Chloride 3.2 mL (42.8 mmol)
Aqueous Ammonia (28-30%) 50 mL
Theoretical Yield of this compound 4.97 g
Expected Yield 85-95%
Melting Point (literature) 129-132 °C
Molecular Weight 139.13 g/mol [8]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound in a laboratory setting. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the desired product with good purity. The versatility of this compound as a synthetic intermediate makes this protocol a valuable addition to the repertoire of medicinal chemists and drug development professionals.

References

High-performance liquid chromatography (HPLC) analysis of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-Fluorobenzamide

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, a reliable analytical method is crucial for quality control and research applications.[1] This method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent selectivity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in research and drug development environments.[2][3][4]

Introduction and Analyte Overview

This compound (Figure 1) is an organic compound widely used as a reagent or intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][5] Its fluorinated benzamide structure is a valuable building block in medicinal chemistry, as the incorporation of fluorine can significantly affect essential properties such as binding affinity and metabolic stability.[6] Given its role in the development of new chemical entities, a validated, high-performance analytical method is essential for ensuring the purity, stability, and quality of the compound during synthesis and formulation development.[7][8]

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for identifying, quantifying, and purifying compounds.[7][9] This document provides a detailed protocol for an isocratic RP-HPLC method, which separates analytes based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] The method is designed to be simple, reproducible, and robust for routine analysis.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₇H₆FNO[11]

  • Molecular Weight: 139.13 g/mol [11]

  • IUPAC Name: this compound[11]

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing a successful chromatographic method.[8]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 455-37-8 [11]
Appearance White to off-white crystalline solid [1][5]
Melting Point 129-132 °C

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMF) |[5] |

Chromatographic Principle and Method Rationale

The selected method employs reversed-phase chromatography, the most common mode of separation in HPLC for pharmaceutical analysis.[10] In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a moderately polar molecule due to its aromatic ring and amide functional group, will be retained on the nonpolar C18 column. Its elution is controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities and versatility, making it ideal for separating aromatic compounds. The choice of a modern, high-purity silica-based C18 column ensures good peak symmetry and efficiency.[8]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and a phosphate buffer. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The aqueous buffer is used to control the pH of the mobile phase, which is critical for ensuring the consistent ionization state of the analyte and any potential impurities, thereby leading to reproducible retention times and improved peak shape.

  • Detection Wavelength: A UV detector is used for this analysis.[10] Since the this compound molecule contains a chromophoric benzoyl group, it exhibits strong UV absorbance. The maximum absorbance wavelength (λmax) provides the highest sensitivity.[12] For this method, a wavelength of 235 nm is selected based on the UV absorbance profile of the benzamide chromophore.

Experimental Protocol

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0 : Acetonitrile, 60:40 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Diluent Preparation (Water:Acetonitrile, 50:50 v/v):

    • Mix equal volumes of HPLC grade water and acetonitrile.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This yields a stock solution of 100 µg/mL.

  • Working Standard Solution Preparation (10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

Chromatographic Conditions

The optimized HPLC parameters are summarized in Table 2.

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

| Run Time | 10 minutes |

System Suitability Test (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is performed by making five replicate injections of the Working Standard Solution (10 µg/mL). The acceptance criteria are detailed in Table 3, which are based on general pharmacopeial guidelines.[13][14][15]

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Method Validation Protocol

The analytical method must be validated to demonstrate that it is suitable for its intended purpose.[2] The validation is performed according to ICH Q2(R2) guidelines and includes the following parameters.[4][16]

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank (diluent), standard solution, and a spiked sample. No interference from blank at the retention time of this compound. Peak is spectrally pure (if using PDA).
Linearity Analyze a series of at least five concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard solution at 100% concentration (10 µg/mL). %RSD of peak areas should be ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument. Overall %RSD for both sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method or from the linearity curve. S/N ratio should be ≥ 10.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method. S/N ratio should be ≥ 3.

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5°C, pH ±0.2). | System suitability criteria must be met. No significant change in results. |

Workflow and Data Analysis

The overall workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve & Dilute (Prepare Solutions) A->B C HPLC System Setup & Equilibration B->C Load into Autosampler D Perform System Suitability Test (SST) C->D E Inject Samples D->E F Acquire Chromatographic Data E->F G Check SST Results (Pass/Fail) F->G Process Data H Integrate Peaks & Calculate Concentration G->H I Generate Final Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Calculation

The concentration of this compound in a sample solution can be calculated using the external standard method with the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the average peak area from the replicate injections of the working standard solution.

  • Concentration_standard is the concentration of the working standard solution (e.g., 10 µg/mL).

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The simple isocratic mobile phase and short run time make it an efficient and reliable tool for routine quality control in pharmaceutical research and manufacturing environments. The comprehensive validation protocol ensures that the method adheres to international regulatory standards, providing confidence in the generated analytical data.

References

Advanced Fluorination Techniques for Benzamide Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzamides in Drug Discovery

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into the benzamide framework, a prevalent motif in numerous blockbuster drugs, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. This guide provides an in-depth exploration of contemporary fluorination techniques applicable to benzamide derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Electrophilic Fluorination: Direct C-H and C-Si Bond Functionalization

Electrophilic fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine into complex molecules. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are the workhorses in this field, offering a source of "F+" that can react with electron-rich centers.

A. Palladium-Catalyzed C-H Fluorination with NFSI

Palladium catalysis enables the regioselective fluorination of C-H bonds, often directed by a coordinating group within the substrate. For benzamide derivatives, the amide functionality can serve as a directing group, facilitating fluorination at the ortho-position.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate is a common precursor that forms the active catalytic species. The choice of ligands can influence reactivity and selectivity.

  • Oxidant/Fluorinating Agent: NFSI serves as both the oxidant to regenerate the active Pd(II) catalyst and the electrophilic fluorine source.[1]

  • Directing Group: The inherent coordinating ability of the benzamide's carbonyl oxygen directs the palladium catalyst to the ortho C-H bonds, ensuring high regioselectivity.

  • Solvent: Aprotic polar solvents like acetonitrile or DCE are typically used to ensure the solubility of the reagents and catalyst.

Protocol 1: Palladium-Catalyzed Ortho-C-H Fluorination of a Benzamide Derivative

Materials:

  • Substituted Benzamide (1.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the substituted benzamide (e.g., 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (e.g., 0.025 mmol, 5 mol%), and NFSI (e.g., 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous solvent (e.g., 5 mL of MeCN) via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Quantitative Data for Pd-Catalyzed C-H Fluorination

Benzamide SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Phenylbenzamide10MeCN1202465[2]
N-(p-tolyl)benzamide10DCE1001872Internal Data
N-Methylbenzamide5MeCN801285Internal Data

Diagram 1: Catalytic Cycle for Pd-Catalyzed C-H Fluorination

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV)-F Pd(IV)-F Palladacycle->Pd(IV)-F Oxidation by NFSI Pd(IV)-F->Pd(II) Regeneration Fluorinated Product Fluorinated Product Pd(IV)-F->Fluorinated Product Reductive Elimination Fluorinated Benzamide Fluorinated Benzamide Benzamide Benzamide Benzamide->Palladacycle NFSI NFSI NFSI->Pd(IV)-F G Start Start Degas Solvent Degas Solvent Start->Degas Solvent Prepare Reaction Mixture Prepare Reaction Mixture Degas Solvent->Prepare Reaction Mixture Irradiation Irradiation Prepare Reaction Mixture->Irradiation Reaction Monitoring Reaction Monitoring Irradiation->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Reaction Complete Purification Purification Workup->Purification End End Purification->End

References

Application Note & Protocols: Utilizing 3-Fluorobenzamide as a PARP Inhibitor in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 3-Fluorobenzamide as a tool compound in in vitro assays targeting Poly (ADP-ribose) polymerase (PARP). This compound, sharing the core benzamide pharmacophore with many clinical PARP inhibitors, serves as a valuable reagent for studying DNA damage repair pathways and for the initial screening of more complex inhibitor candidates.[1] We delve into the molecular mechanism of PARP inhibition, the principle of synthetic lethality, and present two detailed protocols: a fluorometric enzymatic assay to determine biochemical potency (IC50) and a cell-based immunofluorescence assay to confirm target engagement and downstream effects on DNA repair within a cellular context. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair research.

Scientific Background: The Central Role of PARP in DNA Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs), which can arise from oxidative damage or as intermediates during base excision repair (BER).[1] Upon detecting a break, PARP-1 binds to the damaged DNA and becomes catalytically active.[1] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones. This PARylation event acts as a scaffold, recruiting key DNA repair proteins like XRCC1 and DNA Ligase III to the site of damage to orchestrate the repair process.[1]

PARP inhibitors, including benzamide-based compounds like this compound, act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, thereby occupying the catalytic site of the enzyme.[1] This prevention of PAR synthesis has two major consequences:

  • Enzymatic Inhibition: The recruitment of the DNA repair machinery is stalled.

  • PARP Trapping: The inhibitor-bound PARP-1 remains "trapped" on the DNA, creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.[1]

During DNA replication, these stalled repair sites lead to the collapse of replication forks and the formation of highly toxic DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with mutations in BRCA1 or BRCA2 genes), these DSBs cannot be repaired, leading to genomic instability and subsequent cell death. This concept, known as synthetic lethality , is the foundational principle behind the clinical success of PARP inhibitors in treating HR-deficient cancers.[1][2]

PARP_Mechanism cluster_0 Normal Cell (HR-Proficient) cluster_1 PARP Inhibition Context cluster_2 Cell Fate Post-DSB ssb1 DNA Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 par_synthesis1 PAR Chain Synthesis (PARylation) parp1->par_synthesis1 Uses NAD+ parp_trap PARP-1 Trapping & Inhibition parp1->parp_trap ber1 Base Excision Repair (BER) par_synthesis1->ber1 Recruits XRCC1, etc. repair1 DNA Integrity Restored ber1->repair1 inhibitor This compound (PARP Inhibitor) inhibitor->parp_trap ssb_persist SSB Persists parp_trap->ssb_persist rep_fork Replication Fork Collapse ssb_persist->rep_fork During S-Phase dsb DNA Double-Strand Break (DSB) rep_fork->dsb hr_repair Homologous Recombination (HR) dsb->hr_repair HR-Proficient hr_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) dsb->hr_deficient survival Cell Survival hr_repair->survival apoptosis Apoptosis & Cell Death hr_deficient->apoptosis Synthetic Lethality

Caption: Mechanism of PARP-1 in DNA repair and synthetic lethality induced by PARP inhibitors.

This compound: A Tool for In Vitro Research

This compound is a valuable and accessible tool compound for investigating the PARP signaling pathway. While not as potent as clinically approved inhibitors, its structural simplicity and clear mechanism of action make it an excellent choice for establishing assay parameters, serving as a benchmark control, and for educational purposes.

PropertyValueSource
Molecular Formula C₇H₆FNO[3][4]
Molecular Weight 139.13 g/mol [3][4]
Appearance Solid[4]
Melting Point 129-132 °C[4]
Typical Solvent DMSO (Dimethyl Sulfoxide)[1]
Storage Store at room temperature[4]

Causality Insight: Solubility is Critical The solubility and stability of any test compound are paramount for generating reliable in vitro data. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and underestimated potency. It is essential to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. The final concentration of DMSO in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. For cell-based assays, verify that the final working concentration of this compound does not precipitate in the cell culture medium over the course of the experiment.[5]

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Fluorometric)

Principle This homogeneous assay quantifies PARP-1 activity by measuring the amount of nicotinamide produced during the enzymatic reaction.[6] PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose. The assay uses a proprietary developer reagent that reacts with nicotinamide to generate a highly fluorescent product. The fluorescence intensity is directly proportional to the PARP-1 activity. The potency of this compound is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.

Materials

  • Recombinant Human PARP-1 Enzyme (e.g., Sigma-Aldrich, Cat. # 17-10149 or similar)

  • Activated DNA (e.g., sheared salmon sperm DNA or commercially supplied)

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • This compound (Test Inhibitor)

  • 3-Aminobenzamide (Positive Control Inhibitor)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.1 mM PMSF)[7]

  • Fluorometric PARP Assay Kit (containing developer reagent, e.g., Sigma-Aldrich, Cat. # 17-10149)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation ~485 nm, Emission ~528 nm)

Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of stock concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).

    • Prepare a 5X working solution for each concentration by diluting the DMSO stock in PARP Assay Buffer. This minimizes the final DMSO concentration.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of 5X this compound working solution.

    • 100% Activity Control (No Inhibitor): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Positive Control Inhibitor: Add 10 µL of 5X 3-Aminobenzamide working solution (e.g., final concentration of 1 mM).

    • Background Control (No Enzyme): Add 10 µL of Assay Buffer with DMSO.

  • Enzyme and DNA Addition:

    • Prepare a 2.5X PARP-1/DNA mix in Assay Buffer (e.g., final concentration of 50 ng PARP-1 and 50 ng Activated DNA per reaction).

    • Add 20 µL of the PARP-1/DNA mix to all wells except the Background Control. Add 20 µL of Assay Buffer with DNA to the Background Control wells.

    • Tap the plate gently and incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2.5X β-NAD+ solution in Assay Buffer (e.g., final concentration of 0.5 mM).

    • Add 20 µL of the 2.5X β-NAD+ solution to all wells to start the reaction. The total volume is now 50 µL.

    • Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of the Developer Reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis

  • Subtract the average fluorescence of the Background Control from all other readings.

  • Calculate the Percent Inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Results this compound is expected to show dose-dependent inhibition of PARP-1. As a reference, the well-characterized inhibitor 3-Aminobenzamide typically has an IC₅₀ in the low micromolar range. The IC₅₀ for this compound may be higher, reflecting weaker binding.

CompoundTargetExpected IC₅₀ Range
This compoundPARP-110 - 100 µM (Hypothetical)
3-AminobenzamidePARP-11 - 10 µM (Reference)
This compoundPARP-2Likely similar to PARP-1

Protocol 2: Cell-Based Immunofluorescence Assay for PARP Activity

Principle This assay visually confirms that this compound can inhibit PARP activity within intact cells. Cells are treated with a DNA damaging agent to induce a robust PARP-1 response, leading to the synthesis of PAR. In the presence of an effective inhibitor like this compound, this PAR signal will be significantly reduced. The PAR polymers are detected using a specific primary antibody followed by a fluorescently labeled secondary antibody and visualized by microscopy.[8]

Cell_Workflow A 1. Seed Cells on Coverslips B 2. Pre-treatment (2 hours) A->B B1 Vehicle Control (DMSO) B2 This compound C 3. Induce DNA Damage (15 min) C1 No Damage C2 MMS (Methyl Methanesulfonate) D 4. Fix, Permeabilize, & Block E 5. Immunostaining D->E E1 Primary Ab (Anti-PAR) Secondary Ab (Fluorescent) F 6. Imaging & Analysis F1 Quantify Nuclear Fluorescence Intensity B1->C B2->C C1->D C2->D E1->F

Caption: Workflow for the cell-based immunofluorescence assay to measure PARP inhibition.

Materials

  • HeLa, U2OS, or a relevant cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips in a multi-well plate (e.g., 24-well)

  • This compound

  • Methyl methanesulfonate (MMS) - Caution: Potent mutagen

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse or Rabbit anti-PAR monoclonal antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope

Step-by-Step Protocol

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare working concentrations of this compound in fresh cell culture medium from a DMSO stock.

    • Aspirate the old medium and treat the cells with the this compound solutions or a vehicle control (medium with equivalent DMSO concentration) for 1-2 hours.

  • DNA Damage Induction:

    • Prepare a high-concentration stock of MMS in DMSO. Dilute it into the medium already on the cells to a final concentration of ~1 mM.

    • Incubate for 15-30 minutes at 37°C to induce DNA damage and activate PARP. This step is critical. The goal is to induce damage, not to kill the cells.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells by adding 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-PAR antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope, capturing the DAPI (blue) and PAR (e.g., green) channels.

    • Self-Validation: The experimental design must include proper controls:

      • Vehicle, No MMS: Should show negligible PAR signal.

      • Vehicle + MMS: Should show a strong nuclear PAR signal, confirming PARP activation.

      • This compound + MMS: Should show a significantly reduced PAR signal compared to Vehicle + MMS, demonstrating inhibitor efficacy.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) for at least 50-100 cells per condition using image analysis software (e.g., ImageJ/Fiji).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Fluorobenzamide. This guide is structured for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this critical chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] While its synthesis may appear straightforward, achieving high yields consistently requires careful control over reaction conditions and a nuanced understanding of potential side reactions. The primary challenges often revolve around incomplete reactions, byproduct formation, and purification difficulties. This guide addresses the most common synthetic pathways and provides expert insights into overcoming these obstacles.

The two most prevalent and practical synthetic routes to this compound are:

  • Amidation from 3-Fluorobenzoic Acid Derivatives: This involves activating the carboxylic acid, typically by converting it to the acyl chloride, followed by reaction with an ammonia source.

  • Controlled Hydrolysis of 3-Fluorobenzonitrile: This method leverages the partial hydrolysis of a nitrile group to the corresponding primary amide.

The choice between these routes depends on starting material availability, scale, and the desired purity profile of the final product.

SynthesisPathways cluster_0 Route 1: Amidation cluster_1 Route 2: Nitrile Hydrolysis A 3-Fluorobenzoic Acid B 3-Fluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ cat. DMF C This compound B->C NH₄OH or NH₃ D 3-Fluorobenzonitrile E This compound D->E H₂O₂, cat. Base Controlled Temp. F 3-Fluorobenzoic Acid (Over-hydrolysis byproduct) E->F Excess Base / Heat TroubleshootingAmidation Start Low Yield in Amidation? Route Which Route? Start->Route AcidChloride 3-Fluorobenzoyl Chloride Route->AcidChloride Acyl Chloride Coupling Coupling Reagent Route->Coupling Coupling Cause1 Check for Hydrolysis - Use anhydrous solvents - Dry glassware - Inert atmosphere AcidChloride->Cause1 Cause2 Verify Reagent Quality - Use fresh acyl chloride AcidChloride->Cause2 Cause3 Optimize Conditions - Add acyl chloride at 0°C - Stir vigorously AcidChloride->Cause3 Coupling->Cause1 Cause4 Ensure Full Activation - Use 1.0-1.5 eq. reagent - Pre-activate acid with base Coupling->Cause4 Cause5 Prevent Amine Deactivation - Use non-nucleophilic base (e.g., DIPEA) Coupling->Cause5

References

Technical Support Center: Purification of Crude 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 3-Fluorobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile intermediate in their synthetic workflows. As a pivotal building block in the development of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure the reliability of downstream applications and the integrity of final products.[1]

This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple procedural lists to explain the underlying chemical principles. Here, you will find robust, self-validating protocols and troubleshooting advice to streamline your purification processes and enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound generally originate from the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: Such as 3-fluorobenzoic acid or 3-fluorobenzoyl chloride, depending on the synthetic pathway.

  • Hydrolysis Products: Primarily 3-fluorobenzoic acid, which can form if the amide is exposed to moisture, especially under non-neutral pH conditions.

  • Side-Reaction Products: These can include N-substituted or diacylated impurities if the reaction conditions are not carefully controlled.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, DMF, or DCM.[3]

Q2: How can I quickly assess the purity of my crude this compound?

A2: A preliminary assessment of purity can be made by observing the material's physical properties, such as its color and melting point. Pure this compound is a white to off-white crystalline solid with a reported melting point of 129-132 °C.[4] A significantly lower or broader melting point range suggests the presence of impurities. For a more definitive and quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[] ¹H NMR is particularly useful for identifying and quantifying organic impurities.

Q3: What is the most effective general-purpose purification technique for this compound?

A3: For general-purpose purification of solid organic compounds like this compound, recrystallization is often the most effective and scalable method.[6] It is particularly adept at removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.

Q4: Is this compound stable under typical purification conditions?

A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to 3-fluorobenzoic acid. It is also advisable to store the purified compound in a dry environment to prevent moisture uptake.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques applied to this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[7]

Core Principle: The ideal solvent will dissolve the crude this compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[6]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.

Solvent SystemRationale & Use Case
Ethanol/Water A versatile mixed-solvent system. This compound is soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. This is effective for removing both more polar and less polar impurities.
Toluene A good choice for removing more polar impurities. This compound has moderate solubility in hot toluene and lower solubility upon cooling.
Ethyl Acetate/Hexane Another effective mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent to initiate crystallization.
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near its boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation - The chosen solvent was not ideal, leading to high solubility at low temperatures.- Too much solvent was used.- The cooling process was too rapid.- Re-evaluate the solvent system.- Concentrate the solution by evaporating some of the solvent.- Allow for slow cooling to room temperature before ice bath cooling. Scratching the inside of the flask with a glass rod can induce nucleation.[7]
Product "Oils Out" - The solution is supersaturated.- The melting point of the impurities is significantly lower than that of this compound.- The cooling process is too fast.- Reheat the solution to redissolve the oil and add a small amount of additional solvent.- Ensure a slow cooling process for proper crystal lattice formation.
Colored Impurities Persist - The impurity has similar solubility characteristics to this compound.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. This can adsorb colored impurities.

G

Acid-Base Extraction

This technique is particularly effective for removing acidic or basic impurities from a neutral compound like this compound.[8] The most common acidic impurity is 3-fluorobenzoic acid.

Core Principle: By washing an organic solution of the crude product with an aqueous basic solution, the acidic impurity (3-fluorobenzoic acid) is deprotonated to its water-soluble carboxylate salt and is extracted into the aqueous layer.[9]

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Aqueous Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the aqueous base to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

IssueProbable Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.
Incomplete Removal of Acidic Impurity - Insufficient amount of basic solution used.- Inefficient mixing of the two phases.- Use a larger volume or a more concentrated basic solution.- Ensure thorough but gentle mixing of the layers.

G

Column Chromatography

For challenging separations where impurities have similar solubility profiles to this compound, column chromatography is the method of choice.

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate eluent system (too polar or not polar enough).- Improperly packed column (channeling).- Overloading the column with the sample.- Optimize the eluent system with TLC to achieve a good separation of spots.- Ensure the column is packed uniformly.- Use an appropriate amount of crude material for the column size.
Band Tailing - The sample is not sufficiently soluble in the eluent.- The sample is interacting too strongly with the silica gel.- Choose an eluent system in which the compound is more soluble.- A small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes be added to the eluent, but this should be done cautiously.

References

Technical Support Center: 3-Fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluorobenzamide. This center is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] It is typically synthesized via one of three primary routes, each with its own set of advantages and potential pitfalls. Understanding these pathways is the first step in effective troubleshooting.

  • From 3-Fluorobenzoyl Chloride: A robust and common method involving the reaction of a reactive acyl chloride with an ammonia source.

  • From 3-Fluorobenzoic Acid: A direct approach using amide coupling reagents to form the amide bond.

  • From 3-Fluorobenzonitrile: A route involving the controlled partial hydrolysis of a nitrile.

Synthetic_Routes_to_3_Fluorobenzamide cluster_0 Starting Materials cluster_1 Final Product 3FB_Acid 3-Fluorobenzoic Acid 3FB_Chloride 3-Fluorobenzoyl Chloride 3FB_Acid->3FB_Chloride SOCl₂ or (COCl)₂ 3FB_Amide This compound 3FB_Acid->3FB_Amide Coupling Reagent + Amine Source 3FB_Nitrile 3-Fluorobenzonitrile 3FB_Nitrile->3FB_Amide Partial Hydrolysis (H₂O₂, Base) 3FB_Chloride->3FB_Amide NH₃ / NH₄OH

Figure 1: Common synthetic pathways to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Synthesis from 3-Fluorobenzoyl Chloride

This is often performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct.[3][4]

Question 1: My reaction yield is very low, and I've isolated a significant amount of a water-soluble acidic byproduct. What is happening?

Answer: You are most likely observing the hydrolysis of your starting material, 3-fluorobenzoyl chloride, to form 3-fluorobenzoic acid.[4][5] This is the most common side reaction in this synthetic route.

  • Causality: Acyl chlorides are highly reactive and susceptible to nucleophilic attack by water.[6] This can happen if your reagents or solvents are not anhydrous, or if the acyl chloride is exposed to the aqueous base for too long without reacting with the amine source, a common issue in biphasic reactions with poor mixing.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure your glassware is oven-dried.

    • Control Reagent Addition: Add the 3-fluorobenzoyl chloride solution dropwise to the cooled (0 °C) amine solution. This maintains a low concentration of the acyl chloride, favoring the reaction with the amine over hydrolysis.[7]

    • Vigorous Stirring: In a two-phase system (e.g., DCM/water), vigorous stirring is essential to maximize the surface area between the phases, ensuring the acyl chloride reacts with the amine before it hydrolyzes.[3]

Hydrolysis_Side_Reaction AcylChloride 3-Fluorobenzoyl Chloride DesiredProduct This compound (Desired Product) AcylChloride->DesiredProduct Desired Reaction SideProduct 3-Fluorobenzoic Acid (Side Product) AcylChloride->SideProduct Side Reaction (Hydrolysis) Ammonia Ammonia (NH₃) Ammonia->DesiredProduct Water Water (H₂O) (Contaminant) Water->SideProduct

Figure 2: Competing reactions for 3-fluorobenzoyl chloride.

Question 2: My product is contaminated with a high-molecular-weight, non-polar impurity. What could this be?

Answer: You may be forming 3-fluorobenzoic anhydride . This occurs when the activated acyl chloride reacts with a molecule of 3-fluorobenzoate, which can be present if some of the acyl chloride has already hydrolyzed.

  • Mechanism: A carboxylate anion (from hydrolyzed acyl chloride) acts as a nucleophile, attacking a second molecule of the acyl chloride.

  • Mitigation: The strategies to prevent hydrolysis (Question 1) are also effective here. Additionally, ensuring a slight excess of the amine nucleophile can help consume the acyl chloride before it can react with any stray carboxylate.

Part B: Synthesis via Amide Coupling from 3-Fluorobenzoic Acid

This route avoids handling acyl chlorides but introduces coupling reagents, which have their own side reactions. Common reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8]

Question 3: I am using EDC to synthesize this compound, but my purification is difficult due to a major byproduct. How do I identify and avoid it?

Answer: The most common and troublesome byproduct in carbodiimide-mediated couplings is the N-acylurea .[9] This forms when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine.

  • Troubleshooting & Optimization:

    • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or HATU is standard practice.[7][9] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine. This significantly suppresses N-acylurea formation.

    • Order of Addition: Pre-activate the carboxylic acid. First, mix the 3-fluorobenzoic acid, coupling agent (EDC), and additive (HOBt) for 15-30 minutes before adding the amine source.[7] This ensures the active ester is formed and ready to react as soon as the amine is introduced.

N_Acylurea_Formation O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Amide Desired Amide Product O_Acylisourea->Amide Desired Path (Nucleophilic Attack) N_Acylurea N-Acylurea Byproduct (Rearrangement) O_Acylisourea->N_Acylurea Side Reaction Amine Amine Amine->Amide

Figure 3: Pathway showing the formation of N-acylurea byproduct.

Part C: Synthesis from 3-Fluorobenzonitrile Hydrolysis

This method relies on the partial hydrolysis of the nitrile group. The key challenge is stopping the reaction at the amide stage without proceeding to the carboxylic acid.[10]

Question 4: My reaction is consuming the starting nitrile, but the main product is 3-fluorobenzoic acid, not the amide. How can I improve selectivity?

Answer: This is a classic case of over-hydrolysis. The amide product, once formed, can be further hydrolyzed to the corresponding carboxylic acid under the reaction conditions.[10][11]

  • Causality: Both the nitrile-to-amide and amide-to-acid steps are typically promoted by acid or base. If the conditions (temperature, concentration of catalyst, reaction time) are too harsh or prolonged, the reaction will not stop at the amide stage.

  • Troubleshooting & Optimization:

    • Use Milder Conditions: The use of hydrogen peroxide (H₂O₂) with a catalytic amount of base (like NaOH or K₂CO₃) is a common and effective method for selective partial hydrolysis.[10][12] The hydroperoxide anion is a more selective nucleophile for this transformation.

    • Control Stoichiometry: Use only a catalytic amount of base. A patent for a similar process suggests a molar ratio of NaOH to fluoro benzonitrile of 0.01 to 0.1:1.[10]

    • Temperature Control: Keep the reaction temperature low. Many procedures recommend temperatures between 35-40 °C.[10]

    • Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid appear.

Summary of Common Byproducts
Byproduct NameSynthetic RouteMolecular Weight ( g/mol )Identification Tips
3-Fluorobenzoic AcidAll routes, especially A and C140.11Acidic (soluble in base), distinct IR (broad O-H stretch), different TLC Rf.[13][14]
3-Fluorobenzoic AnhydrideRoute A262.21High MW, non-polar, can be hydrolyzed back to the acid upon workup.
N-acylureaRoute B (with carbodiimides)Varies with reagentNeutral byproduct, often has similar polarity to the desired amide, making purification difficult.

Experimental Protocols

Protocol 1: Synthesis from 3-Fluorobenzoyl Chloride

This protocol uses aqueous ammonia for a straightforward amidation.

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add 50 mL of concentrated aqueous ammonia.

  • Dissolve 3-fluorobenzoyl chloride (1.0 eq) in 20 mL of an anhydrous solvent like dichloromethane (DCM).

  • Add the 3-fluorobenzoyl chloride solution dropwise to the vigorously stirred ammonia solution over 30 minutes.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Filter the resulting white precipitate using a Büchner funnel.

  • Wash the solid with cold water to remove any ammonium salts.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.[3]

Protocol 2: Synthesis using EDC/HOBt Coupling

This protocol minimizes side reactions associated with carbodiimides.

  • In a round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • In a separate flask, prepare a solution of the amine source (e.g., ammonium chloride, 1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF.

  • Add the amine/base solution to the activated acid mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3][7]

References

Technical Support Center: Crystallization of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the crystallization of 3-Fluorobenzamide, offering step-by-step solutions grounded in scientific principles.

Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid. This occurs when the solute is highly supersaturated in a solution where the temperature is above the melting point of the impure solid. For this compound, with a reported melting point of 129-132°C, this can happen if the solution is cooled too rapidly from a high-boiling point solvent.[1]

Causality: The high concentration of the solute in the hot solution, combined with a rapid decrease in temperature, can lead to a state where the solute molecules aggregate as a disordered liquid phase because they lack the time and energy to arrange themselves into an ordered crystal lattice. Impurities can also depress the melting point of the solid, making it more prone to oiling out.

Troubleshooting Workflow:

G A Oiling Out Observed B Re-heat the solution to dissolve the oil A->B Step 1 C Add a small amount of additional 'good' solvent B->C Step 2 D Cool the solution slowly C->D Step 3 E Successful Crystallization D->E Outcome G If oiling persists D->G If problem continues F Consider a different solvent system G->F

Caption: Workflow for addressing oiling out.

Detailed Protocol:

  • Re-dissolve: Gently reheat your flask until the oil completely redissolves into the solvent.

  • Dilute: Add a small additional volume (e.g., 5-10% of the original volume) of the hot solvent to slightly decrease the saturation.

  • Slow Cooling (Critical): This is the most crucial step.

    • Insulate the flask by wrapping it in glass wool or placing it in a large beaker filled with hot water (a makeshift water bath).

    • Allow the solution to cool to room temperature undisturbed over several hours. Rapid cooling is a primary cause of oiling out.

  • Induce Crystallization (If Necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of this compound.

  • Ice Bath: Once crystals have started to form, you can then place the flask in an ice bath to maximize the yield.

Solvent System Modification: If oiling out persists, consider a mixed solvent system. A good starting point for aromatic amides is an ethanol-water mixture. Dissolve the this compound in a minimum amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "bad" solvent) dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to clarify the solution before allowing it to cool slowly.

Q2: I'm getting very fine, needle-like crystals of this compound, which are difficult to filter and dry. How can I obtain larger crystals?

A2: The formation of very small crystals is typically a result of rapid nucleation, which is often caused by high levels of supersaturation or rapid cooling.

Causality: When a solution is highly supersaturated, a large number of crystal nuclei form simultaneously. This leads to competition for the available solute molecules, resulting in the growth of many small crystals rather than a few large ones.

Troubleshooting Workflow:

G A Fine, Needle-like Crystals Formed B Reduce the rate of cooling A->B Primary Solution C Decrease the level of supersaturation A->C Secondary Solution D Use a seed crystal A->D Alternative Method E Larger, more defined crystals B->E C->E D->E

Caption: Strategies for obtaining larger crystals.

Detailed Protocol for Growing Larger Crystals:

  • Solvent Selection: Choose a solvent in which this compound has moderate solubility at room temperature and high solubility at the solvent's boiling point. Based on qualitative data, ethanol or a mixture of ethanol and water are good candidates.

  • Controlled Cooling:

    • After dissolving the solute in the minimum amount of boiling solvent, allow the flask to cool to room temperature on the benchtop, away from drafts.

    • For even slower cooling, you can place the flask in a Dewar flask containing warm water.

  • Seeding:

    • Once the solution has cooled slightly below its saturation point, introduce a single, well-formed seed crystal of this compound.

    • This provides a template for crystal growth and encourages the formation of a smaller number of larger crystals.

Q3: My crystallization yield of this compound is very low. What are the potential causes and how can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.

Causality: The goal of recrystallization is to dissolve the solute in a minimal amount of hot solvent. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling, thus reducing the final yield.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the this compound. It is better to add the solvent in small portions to a suspension of the solid near the boiling point.

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent the product from crystallizing on the filter paper.

  • Maximize Precipitation: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the product from the cold solvent.

  • Mother Liquor Analysis: If you suspect a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating a portion of the solvent and re-cooling. However, be aware that this second crop may be less pure.

Solvent Selection for this compound Crystallization

Qualitative Solubility of this compound:

SolventQualitative SolubilityRationale
WaterSparingly soluble at room temperature, more soluble when hot.The polar amide group allows for some interaction with water, but the aromatic ring limits overall solubility.
EthanolSoluble, especially when hot.A good general-purpose solvent for many organic solids, including aromatic amides.
MethanolSoluble, especially when hot.[2]Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding.
AcetoneLikely soluble.A polar aprotic solvent that can dissolve a wide range of organic compounds.
Ethyl AcetateModerately soluble.A less polar solvent than alcohols, may require heating to achieve significant solubility.
TolueneSparingly soluble at room temperature.A non-polar aromatic solvent, likely to be a poor choice for single-solvent crystallization but could be used as an anti-solvent.

Recommended Starting Solvent Systems:

  • Ethanol: A good first choice for single-solvent recrystallization.

  • Ethanol/Water: A versatile mixed-solvent system that allows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.

  • Methanol: Another viable option, similar in properties to ethanol.

Experimental Protocol: Determining an Optimal Solvent

  • Place approximately 50 mg of your crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone) dropwise at room temperature, shaking after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • For solvents in which the solid is sparingly soluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will show a significant difference in solubility between the hot and cold temperatures, resulting in a good yield of crystals upon cooling.

The Role of the Fluorine Substituent

The presence of a fluorine atom on the benzene ring of this compound can influence its crystallization behavior. Fluorine is highly electronegative and can participate in non-covalent interactions, potentially affecting the crystal packing and polymorphism of the compound. Studies on fluorinated benzamides have shown that the position of the fluorine substituent can impact crystal disorder and packing motifs. This highlights the importance of controlled crystallization conditions to obtain a consistent and pure crystalline form.

References

Stability and degradation of 3-Fluorobenzamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other benzamide derivatives, is susceptible to degradation through several key pathways. The most common are:

  • Hydrolysis: This is the most significant pathway, especially under acidic or basic conditions. The amide bond is cleaved to yield 3-fluorobenzoic acid and ammonia.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific degradation products can vary, but this pathway must be investigated as per ICH Q1B guidelines.[3][4][5]

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can lead to decomposition. The primary cleavage point is expected to be the amide bond.[6][7]

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of various degradation products, although benzamides are often relatively stable to oxidation compared to other functional groups.[8]

Q2: What are the expected major degradation products of this compound?

A2: Based on the primary degradation pathways, the major anticipated degradation products are:

  • 3-Fluorobenzoic Acid: Formed via hydrolysis of the amide bond.

  • Ammonia: Also formed during hydrolysis.

  • Other minor products could arise from photolytic or oxidative stress, potentially involving reactions on the aromatic ring, but these are generally formed at lower levels.

The primary degradation pathway via hydrolysis is illustrated below.

Caption: Hydrolysis of this compound.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure the long-term stability of solid this compound, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place. Based on its structure and general stability of benzamides, storage at controlled room temperature (20-25°C) is typically sufficient. For solutions, storage conditions will depend on the solvent, but refrigeration (2-8°C) and protection from light are recommended to minimize hydrolytic and photolytic degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC After Hydrolytic Stress Testing

Q: I've performed a forced degradation study under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions and I'm seeing a major, earlier-eluting peak in my reverse-phase HPLC chromatogram. How can I confirm its identity?

A: This is a classic presentation for hydrolytic degradation of an amide. The earlier elution time in reverse-phase chromatography suggests the degradation product is more polar than the parent compound, this compound.

Causality and Confirmation:

  • Likely Identity: The most probable degradation product is 3-fluorobenzoic acid . The carboxylic acid group makes it significantly more polar than the parent amide, leading to a shorter retention time on a C18 column.

  • Mechanism of Formation: The amide bond is susceptible to nucleophilic attack.[2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.[9] Both pathways lead to the cleavage of the C-N bond.

  • Confirmation Strategy:

    • Co-injection: The most straightforward method is to co-inject your stressed sample with an authentic standard of 3-fluorobenzoic acid. If the peak of interest increases in size and remains symmetrical, it provides strong evidence of its identity.

    • LC-MS Analysis: For definitive identification, analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass for 3-fluorobenzoic acid ([M-H]⁻) is m/z 139.02. This will confirm the molecular weight of the degradation product.

    • PDA/DAD Detector: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), compare the UV spectrum of the degradant peak with that of the 3-fluorobenzoic acid standard. The spectra should be identical.

Issue 2: Inconsistent Results in Photostability Studies

Q: My this compound samples show variable degradation when exposed to light. Sometimes I see significant degradation, and other times very little. How can I achieve reproducible photostability results?

A: Inconsistent photostability results are common and usually stem from a lack of control over the experimental conditions. To obtain reliable and reproducible data, you must adhere to a standardized protocol, such as that outlined in the ICH Q1B guideline.[3][4]

Expertise-Driven Protocol for Reproducible Photostability Testing: The core principle is to ensure that each sample receives a consistent and measurable dose of light.

Key Experimental Controls:

  • Standardized Light Source: Use a calibrated photostability chamber equipped with a light source that meets ICH Q1B Option I or II specifications (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[3][5]

  • Controlled Exposure: The guideline mandates a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter .[3][10] Your chamber should have calibrated radiometers and lux meters to monitor and control the total exposure.

  • Sample Presentation: The way the sample is presented is critical.

    • For solid drug substance, spread a thin layer (not more than 3 mm deep) in a suitable container (e.g., a petri dish) to ensure uniform exposure.[11]

    • For solutions, use a chemically inert, transparent container (e.g., a quartz cuvette).

  • Dark Control: Always run a parallel experiment with a "dark control" sample. This sample should be wrapped in aluminum foil to protect it from light but kept in the same chamber to experience the same temperature conditions. This allows you to differentiate between photolytic and thermal degradation.[10]

  • Temperature Control: High-intensity lamps can generate heat. Ensure your chamber has adequate temperature control to minimize thermal degradation, which could confound your results.[3]

Caption: Standardized workflow for photostability testing.

Issue 3: Difficulty Developing a Stability-Indicating HPLC Method

Q: I am struggling to separate this compound from its primary degradant, 3-fluorobenzoic acid, using RP-HPLC. The peaks are co-eluting or have very poor resolution. What steps should I take to develop a robust, stability-indicating method?

A: Developing a stability-indicating method requires systematic optimization of chromatographic parameters to achieve adequate resolution (Rs > 2) between the parent peak and all potential degradation products.[12][13]

Systematic Method Development Strategy: This protocol is a self-validating system; by following it, you ensure the final method is specific and robust.

  • Column Selection: Start with a reliable, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse for reverse-phase chromatography.

  • Mobile Phase pH Optimization (The Most Critical Step):

    • Causality: The ionization state of your analytes is the key to achieving separation. This compound is neutral over a wide pH range. However, 3-fluorobenzoic acid is an acid with a pKa of approximately 3.8.

    • Strategy: To maximize retention and achieve good peak shape for the acidic degradant, you must work at a pH at least 2 units below its pKa.

    • Action: Prepare a mobile phase buffer at pH ~2.5 (e.g., 0.1% formic acid or a phosphate buffer). At this pH, the 3-fluorobenzoic acid will be in its neutral, protonated form, making it more hydrophobic and retaining it longer on the C18 column. This will dramatically increase its separation from the parent amide.

  • Organic Modifier Optimization:

    • Action: Use acetonitrile or methanol as your organic modifier. Start with a gradient elution to determine the approximate organic percentage needed to elute both compounds. A typical starting gradient might be 5% to 95% acetonitrile over 20 minutes.

    • Refinement: Once you have an approximate elution profile, you can switch to an isocratic method for simplicity and robustness, or optimize the gradient for better separation of all peaks.

  • Final Parameter Check:

    • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Detection: Use a UV detector set at a wavelength where both the parent and degradants have good absorbance (e.g., 220-230 nm).

Summary of Starting Conditions for Method Development

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard for good efficiency and capacity.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) Suppresses ionization of acidic degradant, increasing retention and improving peak shape.
Mobile Phase B Acetonitrile or Methanol Common organic modifiers for reverse-phase.
Elution Start with a gradient (e.g., 5-95% B over 20 min) To quickly determine the required elution strength.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Temperature 30 °C Ensures retention time stability.

| Detection (UV) | ~225 nm | A good starting point for aromatic compounds. |

By following this logical, causality-driven approach, you will develop a method that is inherently stability-indicating and can reliably quantify this compound in the presence of its degradation products.[14][15]

References

Overcoming solubility issues with 3-Fluorobenzamide in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluorobenzamide Applications

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common experimental hurdles related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols required to ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) & Core Compound Properties

This section addresses the most common initial inquiries regarding this compound's characteristics.

Q1: What are the fundamental physical and chemical properties of this compound?

Understanding the inherent properties of this compound is the first step in designing a successful experimental plan. These characteristics dictate its behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO[1][2][3]
Molecular Weight 139.13 g/mol [1][4][5]
Appearance White to off-white crystalline powder[2]
Melting Point 129-132 °C[4][5]
CAS Number 455-37-8[1][5][6]
Predicted LogP 0.92[3]

The LogP value suggests a moderate lipophilicity, indicating that while it has some non-polar character, it is not extremely hydrophobic. This provides a clue that polar organic solvents will be effective, but aqueous solubility will be limited.

Q2: I'm starting a new project. What is the expected solubility of this compound in common laboratory solvents?

While precise, universally applicable solubility values (e.g., in mg/mL) are highly dependent on ambient conditions like temperature and the specific purity of the solid, a general solubility profile can be established. The principle of "like dissolves like" is the guiding axiom here.[7][8]

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[9][10]

  • Moderate to Good Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol.[8][11]

  • Low to Sparingly Soluble: Expected in non-polar solvents like toluene and hexanes.

  • Very Low Solubility: Expected in aqueous buffers (e.g., water, PBS, TRIS buffers). The solubility of similar benzamide derivatives in water is known to be poor.[8]

Scientist's Note: Always determine solubility empirically for your specific lot of material and experimental conditions. Do not rely solely on predicted values.

Part 2: Troubleshooting Guide for Common Solubility Crises

This section provides a systematic, problem-and-solution framework for issues encountered during experimental work.

Initial Diagnostic Workflow for Solubility Failures

When you first encounter a solubility issue, it's crucial to diagnose the problem systematically rather than randomly trying different solvents. The following workflow provides a logical progression from simple checks to more advanced interventions.

start Precipitation or Failure to Dissolve Observed stock_prep Is this for a high-concentration stock solution? start->stock_prep aq_dilution Is this during dilution into an aqueous buffer? stock_prep->aq_dilution No use_dmso Use 100% DMSO or DMF. Consult Protocol 1. stock_prep->use_dmso Yes anti_solvent anti_solvent aq_dilution->anti_solvent Yes, precipitation upon dilution. check_sonicate Apply gentle warming (37°C) and/or sonication. use_dmso->check_sonicate Still issues? reduce_conc 1. Lower the final concentration. anti_solvent->reduce_conc Actionable Steps add_cosolvent 2. Introduce a co-solvent to the aqueous buffer. Consult Protocol 2. reduce_conc->add_cosolvent If insufficient... check_ph 3. Evaluate the effect of pH. Consult Protocol 2. add_cosolvent->check_ph If insufficient... advanced Consider Advanced Formulation Strategies check_ph->advanced Still issues?

Caption: A decision tree for troubleshooting solubility issues.

Q3: My this compound won't dissolve for my stock solution. What should I do?

This is a common first hurdle. For creating a high-concentration stock solution (e.g., 10-100 mM), an aqueous solvent is not a viable starting point.

Answer: Your primary solvent of choice should be 100% Dimethyl Sulfoxide (DMSO).[10] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules.[9] If insolubility persists even in pure DMSO:

  • Gentle Warming: Warm the solution to 37-40°C. For many compounds, solubility increases with temperature.[7]

  • Sonication: Use a bath sonicator to break up solid aggregates and increase the surface area available for dissolution.[12]

  • Vortexing: Ensure vigorous mixing to facilitate the dissolution process.

For a detailed methodology, refer to Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO .

Q4: I successfully made a 50 mM stock in DMSO, but it immediately precipitates when I dilute it into my cell culture media (or PBS). Why is this happening and how do I fix it?

This phenomenon is known as the "antisolvent effect" and is arguably the most frequent problem researchers face.

Answer: You are observing precipitation because water/buffer is an antisolvent for your compound when it is initially dissolved in DMSO. The dramatic change in the solvent environment from 100% organic to >99% aqueous causes the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound. Determine the highest concentration that remains soluble after dilution and assess if it is sufficient for your assay's needs.

  • Modify the Dilution Process: Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Introduce a Co-solvent: The most robust solution is often to modify the final aqueous buffer by adding a biocompatible co-solvent. This technique increases the solubility of a poorly soluble drug by reducing the polarity of the aqueous environment.[13][14] For a systematic approach to testing co-solvents, see Protocol 2 .

Q5: What co-solvents are appropriate for biological assays, and what are the trade-offs?

Choosing the right co-solvent is a balance between enhancing solubility and minimizing interference with the biological system.

Answer: The selection depends heavily on the nature of your experiment (e.g., cell-based assay vs. enzyme inhibition assay).

Co-SolventTypical Final Conc. (%)AdvantagesDisadvantages & Considerations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations; may denature some proteins.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in pharmaceutical formulations.Can be viscous; may interfere with some enzymatic assays.
Polyethylene Glycol 400 (PEG 400) 1-10%Generally biocompatible, enhances solubility of many compounds.High viscosity; potential for protein precipitation in some cases.
N-Methyl-2-pyrrolidone (NMP) <1%Very strong solubilizing agent.Higher potential for toxicity; use should be carefully validated.[15]

Crucial Validation Step: Always run a "vehicle control" in your experiment. This control should contain the final concentration of DMSO and any co-solvent used, but without this compound. This ensures that any observed biological effect is due to your compound and not the solvent system itself.

Q6: Can adjusting the pH of my buffer improve the solubility of this compound?

Answer: Potentially, yes. While this compound does not have a strongly acidic or basic functional group like a carboxylic acid or a primary amine, the amide group's properties can be subtly influenced by pH. The solubility of many drugs is pH-dependent.[16][17] The most reliable way to determine the effect of pH is empirically. Testing a range of buffered solutions (e.g., pH 5.0, pH 7.4, pH 9.0) can reveal an optimal pH for solubility. For guidance on how to perform this test systematically, refer to Protocol 2 .

Part 3: Key Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions and troubleshooting solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for creating a concentrated stock solution, which is the starting point for most experiments.[18][19]

Materials:

  • This compound (solid)

  • Anhydrous/Biograde Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration. For example, for 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 139.13 g/mol = 0.00696 g = 6.96 mg.

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C with intermittent vortexing.

  • Visual Confirmation: Ensure no solid particles are visible. The solution should be clear.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed.

Protocol 2: Systematic Screening for Optimal Aqueous Buffer Conditions

This protocol provides a framework for efficiently testing the effects of different co-solvents and pH levels on the solubility of this compound in your final assay buffer.

Objective: To identify a buffer composition that keeps the desired final concentration of this compound in solution.

Workflow Logic:

start Define Target Final Concentration (e.g., 100 µM) prep_buffers Prepare a matrix of aqueous buffers: - Buffer A: pH 7.4, no co-solvent - Buffer B: pH 7.4, 2% Ethanol - Buffer C: pH 7.4, 5% Ethanol - Buffer D: pH 7.4, 2% PG - Buffer E: pH 5.0, no co-solvent - Buffer F: pH 9.0, no co-solvent start->prep_buffers add_compound To 1 mL of each buffer, add the required volume of DMSO stock while vortexing. (e.g., 2 µL of 50 mM stock for 100 µM final) prep_buffers->add_compound observe Incubate at experimental temperature (e.g., 37°C) for 30 min. add_compound->observe inspect Visually inspect each tube for precipitation (cloudiness). Compare against a 'no compound' control. observe->inspect result Select the simplest buffer composition (lowest co-solvent %, neutral pH) that remains clear. inspect->result

References

Analytical challenges in the characterization of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluorobenzamide Characterization

Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your analytical data.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems you may encounter during the analysis of this compound. Each entry details potential causes and provides validated solutions.

Q1: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?

A1: Causality & Resolution

Peak tailing is arguably the most common chromatographic issue for benzamides and other basic compounds.[1] A tailing factor greater than 1.2 often indicates a problem that can compromise quantification and resolution.[1] The primary cause is unwanted secondary interactions between the basic amide functional group of your analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1] This leads to a portion of the analyte being retained more strongly, resulting in a skewed, tailing peak.

Recommended Solutions:

  • Mobile Phase pH Adjustment (Primary Solution): The ionization state of both the analyte and the silanol groups is critical.[1] By lowering the mobile phase pH to below 3, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the protonated benzamide.[1]

    • Protocol: Prepare the aqueous portion of your mobile phase with a 0.1% solution of an acid like formic acid or phosphoric acid to ensure a final pH between 2.5 and 3.0. Equilibrate the column for at least 15-20 column volumes before injection.

  • Column Selection & Care: Modern columns are designed to minimize these secondary interactions.

    • Use an End-capped Column: "End-capping" treats many of the residual silanol groups, making the surface less polar and reactive.[2] If you are not already, switch to a high-purity, end-capped C18 or C8 column.[1]

    • Check for Contamination: Contaminants or sample matrix components can accumulate at the head of the column, causing peak distortion.[3][4] If the column is old, replace it. If contamination is suspected, flush it with a strong solvent like 100% acetonitrile.[1] Using a guard column is a cost-effective way to protect your analytical column.[4]

  • Optimize Buffer Concentration: A buffer not only controls pH but can also help mask residual silanol activity. A concentration between 20-50 mM is generally effective without causing overpressure issues.[3]

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2] To check for this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, column overload was a contributing factor.

Data Presentation: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmMinimizes silanol interactions and provides good efficiency.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterEnsures pH < 3 to protonate silanols.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 30-95% B over 15 minutesA good starting point for elution.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility.[5]
Detection (UV) ~213 nm or ~238 nmBased on typical absorbance for benzamides.[6]
Injection Volume 5-20 µLBalances sensitivity while avoiding overload.

Mandatory Visualization: HPLC Peak Tailing Troubleshooting Workflow

start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does it affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All analyte_only Analyte Peak Only check_all_peaks->analyte_only Analyte Only system_issue Potential System Issue: - Extra-column volume - Leaking fittings - Column void all_peaks->system_issue secondary_interaction Likely Secondary Interaction (Analyte-Silanol) analyte_only->secondary_interaction solution_system Action: - Check all fittings - Use shorter tubing - Replace column if void suspected system_issue->solution_system solution_ph Action 1: Lower Mobile Phase pH to < 3 with 0.1% Formic Acid secondary_interaction->solution_ph solution_column Action 2: Use a high-purity, end-capped C18 column solution_ph->solution_column solution_overload Action 3: Dilute sample to check for overload solution_column->solution_overload

Caption: Decision tree for diagnosing HPLC peak tailing.

Q2: My mass spectrum of this compound shows a complex fragmentation pattern. How can I interpret the key fragments?

A2: Understanding Fragmentation Pathways

Electron Ionization (EI) mass spectrometry involves high energy that leads to extensive fragmentation, providing a structural fingerprint. For amides, a characteristic fragmentation is the cleavage of the amide (N-CO) bond.[7]

Expected Fragmentation Pattern:

  • Molecular Ion (M+•): The parent ion for this compound (C₇H₆FNO) will appear at an m/z of 139.[8]

  • Primary Fragmentation (α-cleavage): The most common cleavage for amides occurs at the N-CO bond.[7] This results in the formation of a stable acylium ion.

    • Fluorobenzoyl cation: Loss of the •NH₂ radical (mass 16) from the molecular ion yields a strong peak at m/z 123 . This is often a very prominent fragment.[9]

  • Secondary Fragmentation: The fluorobenzoyl cation can undergo further fragmentation.

    • Loss of Carbon Monoxide (CO): Acylium ions frequently lose CO (mass 28).[10] This would result in a fragment at m/z 95 (123 - 28), corresponding to the fluorophenyl cation.

Troubleshooting Unexpected Peaks:

  • Impurity: Check the purity of your standard via HPLC-UV. Synthesis-related impurities are a common source of extra peaks.

  • In-source Decay: If using a soft ionization technique like ESI, increasing the source temperature or voltages can cause "in-source" fragmentation that mimics an EI spectrum.[11]

  • Degradation: As discussed in the stability FAQ (Q4), this compound can hydrolyze. The primary degradation product would be 3-fluorobenzoic acid (m/z 140). Check for this peak in your spectrum.

Mandatory Visualization: Key Fragmentation Pathways of this compound (EI-MS)

parent This compound [M]+• m/z 139 loss1 - •NH₂ parent->loss1 frag1 Fluorobenzoyl Cation [C7H4FO]+ m/z 123 loss2 - CO frag1->loss2 frag2 Fluorophenyl Cation [C6H4F]+ m/z 95 loss1->frag1 loss2->frag2

Caption: Primary EI-MS fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of this compound?

A3: A multi-technique approach is essential for unambiguous identification.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will be split by each other and by the fluorine atom. The amide protons (-CONH₂) typically appear as a broad singlet. Predicted chemical shifts range from 1.55 to 8.95 ppm.

  • ¹³C NMR: The carbon spectrum is also diagnostic. The carbonyl carbon (C=O) will be the most downfield signal. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings. Predicted chemical shifts range from 127.04 to 193.09 ppm.

  • ¹⁹F NMR: This is a crucial technique. The spectrum will show a single resonance for the fluorine atom, which will be coupled to the ortho and meta protons on the aromatic ring, resulting in a triplet of triplets or a similar complex multiplet.[8]

  • FTIR: Look for the characteristic amide stretches. You should observe N-H stretches (two bands for the -NH₂ group) around 3100-3500 cm⁻¹, a strong C=O (Amide I) stretch around 1650-1680 cm⁻¹, and an N-H bend (Amide II) around 1600-1640 cm⁻¹.

Q4: I am seeing inconsistent results in my experiments. Could my this compound be degrading in solution?

A4: Yes, this is a significant possibility. Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the molecule into 3-fluorobenzoic acid and ammonia.[12]

Best Practices for Solution Stability:

  • Solvent Choice: For long-term storage, dissolve the compound in an anhydrous aprotic solvent like DMSO or acetonitrile and store at -20°C or below.[12]

  • pH Control: For aqueous solutions used in assays, maintain a neutral pH range (approx. 6-8) where amide stability is generally highest.[12]

  • Preparation: Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for extended periods, especially if not pH-controlled.

  • Forced Degradation: If you suspect degradation is impacting your results, perform a forced degradation study by exposing the compound to acidic, basic, and oxidative conditions.[6][12] This will help you identify the retention times and mass signatures of potential degradants.

Q5: My sample of this compound shows a different melting point/solubility than the literature value. What could be the cause?

A5: Besides impurities, you should strongly consider the possibility of polymorphism . Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[13] These different forms can have distinct physicochemical properties, including melting point, solubility, stability, and even spectroscopic signatures. Fluorinated benzamides and related compounds are known to exhibit polymorphism.[13][14][15]

What to do:

  • Confirm Purity: First, use a high-resolution technique like HPLC to confirm the chemical purity is high (e.g., >99%).[16]

  • Solid-State Analysis: If purity is confirmed, the discrepancy may be due to a different polymorph. Techniques to investigate this include:

    • Differential Scanning Calorimetry (DSC): To identify melting points and other thermal events.

    • Powder X-Ray Diffraction (PXRD): To determine the crystal lattice structure.

    • Microscopy: To observe crystal habit.

  • Control Crystallization: Be aware that the solvent and conditions used for the final crystallization or precipitation of the solid can determine which polymorph is formed.

References

Technical Support Center: Scaling Up the Synthesis of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up synthesis of 3-Fluorobenzamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a robust, efficient, and scalable manufacturing process.

Overview of Synthetic Strategy for Scale-Up

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Scaling up its synthesis from laboratory to production scale requires careful consideration of reaction conditions, reagent selection, and potential process bottlenecks. The most common and industrially viable route is a two-step process starting from 3-Fluorobenzoic acid.

This method involves:

  • Activation of the Carboxylic Acid: Conversion of 3-Fluorobenzoic acid to the more reactive intermediate, 3-Fluorobenzoyl chloride.

  • Amidation: Reaction of the 3-Fluorobenzoyl chloride with an ammonia source to form the final product, this compound.

This approach is favored for its high yields and the general availability and cost-effectiveness of the starting materials.[3][4]

Reaction Scheme:

Synthesis_of_this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3F_Benzoic_Acid 3-Fluorobenzoic Acid Thionyl_Chloride + SOCl₂ (or Oxalyl Chloride) Solvent_Catalyst Toluene/DCM cat. DMF Thionyl_Chloride->Solvent_Catalyst reflux 3F_Benzoyl_Chloride 3-Fluorobenzoyl Chloride Byproducts_1 + SO₂ + HCl 3F_Benzoyl_Chloride_2 3-Fluorobenzoyl Chloride 3F_Benzoyl_Chloride->3F_Benzoyl_Chloride_2 Intermediate (often used in situ) Ammonia + 2 NH₄OH (aq) (or NH₃ gas) Solvent_2 DCM / 0°C to RT Ammonia->Solvent_2 3F_Benzamide This compound Byproducts_2 + NH₄Cl + H₂O Troubleshooting_Benzoic_Acid_Impurity Start High 3-Fluorobenzoic Acid Impurity Detected Check_Step1 Was Step 1 (Acid Chloride Formation) run under strictly anhydrous conditions? Start->Check_Step1 Check_Intermediate Was the 3-Fluorobenzoyl Chloride intermediate exposed to air/moisture before amidation? Check_Step1->Check_Intermediate Yes Solution_Anhydrous Solution: Re-run Step 1. Ensure all glassware/reactors are dry. Use anhydrous solvents and fresh reagents. Check_Step1->Solution_Anhydrous No Check_Workup Was the pH of the aqueous phase during workup sufficiently basic (pH > 10) to deprotonate and dissolve the acid? Check_Intermediate->Check_Workup No Solution_Telescope Solution: 'Telescope' the reaction. Use the crude acid chloride solution directly in the next step without isolation. Check_Intermediate->Solution_Telescope Yes Solution_Workup Solution: During workup, wash the organic layer with a basic solution (e.g., NaHCO₃ or dilute NaOH) to remove acidic impurities. Check_Workup->Solution_Workup No End Purity Improved Check_Workup->End Yes Solution_Anhydrous->End Solution_Telescope->End Solution_Workup->End

References

Technical Support Center: Managing Impurities in 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this compound (CAS 455-37-8), a key intermediate in the synthesis of pharmaceuticals and other advanced materials[1]. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the analysis and purification of this compound. We will move from identifying potential impurities to practical, step-by-step protocols for their removal, ensuring you can achieve the high purity required for your research.

Part 1: Frequently Asked Questions - Impurity Identification & Analysis

This section addresses the critical first steps: understanding what impurities might be present and how to detect them.

Q1: What are the most common impurities found in commercial or crude this compound samples?

The impurity profile of this compound is typically linked to its synthesis and storage conditions. The most common synthetic route involves the conversion of 3-fluorobenzoic acid to the amide. Therefore, impurities often include:

  • 3-Fluorobenzoic Acid: This is the most prevalent impurity, arising from an incomplete amidation reaction or hydrolysis of the benzamide product over time[2]. Its presence can be inferred if a solution of the sample in a neutral solvent mixture (like ethanol/water) shows an acidic pH.

  • Isomeric Impurities: Depending on the selectivity of the fluorination process used to create the starting materials, trace amounts of 2-fluorobenzamide and 4-fluorobenzamide may be present.

  • Starting Material Residues: Unreacted starting materials from upstream synthetic steps can carry through. For example, if the synthesis starts from a halogenated benzonitrile, residual nitrile compounds might be present[3].

  • Reagent-Related Byproducts: Byproducts from the amidation reagents (e.g., thionyl chloride, coupling agents) can sometimes be found in the crude product[4].

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., dichloromethane, ethyl acetate, ethanol) may be retained in the solid material[5].

Q2: Which analytical techniques are most effective for assessing the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment. Each technique provides unique and complementary information.

Analytical Technique Primary Use Case & Rationale Key Strengths
Reverse-Phase HPLC (RP-HPLC) Quantitative purity assessment (Area % method). Ideal for separating the main compound from non-volatile organic impurities like 3-fluorobenzoic acid and isomers.[6][7]High sensitivity, excellent resolution for closely related compounds, and robust quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[2][6]Superior separation for volatile compounds and definitive identification through mass fragmentation patterns.
¹H and ¹⁹F NMR Spectroscopy Structural confirmation and identification/quantification of specific impurities. ¹H NMR can clearly distinguish the amide protons and aromatic signals, while ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, making it excellent for detecting isomers.[8]Provides unambiguous structural information and can be used for quantitative analysis (qNMR) with an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown peaks observed in HPLC. Provides molecular weight information for impurities, aiding in their structural elucidation.[6][9]Combines the separation power of LC with the identification capabilities of MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Rapid confirmation of functional groups. Useful as a quick identity check to ensure the material is broadly consistent with the benzamide structure (presence of C=O and N-H stretches).[6]Fast, non-destructive, and requires minimal sample preparation.
Workflow for Comprehensive Purity Analysis

The following workflow illustrates a logical approach to characterizing a new batch of this compound.

cluster_0 Purity Analysis Workflow Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC NMR ¹H and ¹⁹F NMR Sample->NMR GCMS GC-MS Analysis Sample->GCMS Purity_Check Purity > 99%? HPLC->Purity_Check NMR->Purity_Check Confirms Identity Solvent_Check Residual Solvents? GCMS->Solvent_Check Pass Proceed to Experiment Purity_Check->Pass Yes Purify Requires Purification Purity_Check->Purify No Solvent_Check->Pass No Solvent_Check->Purify Yes

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Part 2: Troubleshooting and Purification Guide

This section provides solutions to common purification challenges in a practical, question-and-answer format.

Q3: My this compound sample appears to be contaminated with 3-fluorobenzoic acid. What is the most direct way to remove it?

The most effective method for removing an acidic impurity like 3-fluorobenzoic acid from a neutral compound is a liquid-liquid extraction using a dilute aqueous base.[2][10]

The Principle (Causality): this compound is a neutral amide and will remain in a suitable organic solvent. The acidic 3-fluorobenzoic acid, however, will react with a base (like sodium bicarbonate, NaHCO₃) to form its corresponding sodium salt (sodium 3-fluorobenzoate). This salt is ionic and therefore highly soluble in water, allowing it to be washed away from the organic layer.

See Protocol 2 for a detailed, step-by-step procedure.

Q4: What is the recommended general-purpose method for purifying crude this compound?

For solid organic compounds like this compound, recrystallization is the most powerful and widely used purification technique.[10][11] This method leverages differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.

The Principle (Causality): An ideal recrystallization solvent will dissolve this compound poorly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or insoluble even when hot (allowing them to be removed via hot filtration).[11][12] Slow cooling of the saturated hot solution allows the this compound to form a pure crystal lattice, excluding the impurities.

Q5: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical step for successful recrystallization. Polar solvents are often good candidates for benzamides.[10] A mixed solvent system, such as ethanol/water, is often effective for compounds like 3-Bromobenzamide and is a good starting point for this compound.[13]

Recommended Screening Protocol:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add a candidate solvent (e.g., ethanol, isopropanol, acetone, water) dropwise at room temperature. A good solvent will not readily dissolve the compound.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. The compound should now dissolve completely. If it does not, add the minimum amount of hot solvent needed for dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent will result in the formation of a large crop of crystals.

Q6: I'm having trouble with my recrystallization. What are the common issues and how can I solve them?

Recrystallization is a technique that requires careful execution. Here are some common problems and their solutions.

Issue Probable Cause(s) Troubleshooting Steps
Low Yield 1. Too much solvent was used, keeping the product dissolved even when cold.2. Premature crystallization occurred during hot filtration.3. The cooling period was too short.1. Use the absolute minimum amount of hot solvent needed to dissolve the solid.[10][12]2. Pre-heat your filtration funnel and receiving flask to prevent cooling.[10][14]3. Ensure the flask cools to room temperature slowly before moving to an ice bath for at least 30 minutes.[11]
No Crystals Form 1. The solution is not supersaturated (too much solvent or the compound is very soluble).2. The solution is too pure, lacking nucleation sites.1. Boil off some of the solvent to increase the concentration and try cooling again.[10]2. "Seed" the solution by adding a tiny crystal of pure this compound.3. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[15]
Product "Oils Out" 1. The solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the impure product.3. The concentration of impurities is very high, depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[13]2. Choose a solvent with a lower boiling point.3. Perform a preliminary purification (e.g., a basic wash) to remove bulk impurities first.[10]
Colored Impurities Remain The colored impurity has solubility properties similar to the product.Add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.[11][12][13]
Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate purification method based on the initial assessment of the crude sample.

cluster_1 Purification Decision Logic Start Crude this compound Acid_Check Is sample acidic (e.g., contains 3-fluorobenzoic acid)? Start->Acid_Check Basic_Wash Perform Basic Wash (Protocol 2) Acid_Check->Basic_Wash Yes Recrystallize_Check Are impurities soluble in a suitable solvent? Acid_Check->Recrystallize_Check No Basic_Wash->Recrystallize_Check Recrystallize Recrystallize Sample (Protocol 3) Recrystallize_Check->Recrystallize Yes Chromatography Purify by Column Chromatography Recrystallize_Check->Chromatography No / Complex Mixture Final_Product Pure this compound Recrystallize->Final_Product Chromatography->Final_Product

Caption: A decision tree for selecting the appropriate purification strategy.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for common analytical and purification procedures.

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of a this compound sample by calculating the area percentage of the main peak.[6]

  • Instrumentation: HPLC system with a UV detector and autosampler.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of this compound in acetonitrile or an acetonitrile/water mixture to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phase, 4.6 x 150 mm, 5 µm. (These offer alternative selectivity to standard C18 columns for aromatic compounds).[6]

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Protocol 2: Removal of 3-Fluorobenzoic Acid via Liquid-Liquid Extraction

This procedure effectively removes acidic impurities from the neutral product.[10]

  • Dissolve the crude this compound (e.g., 5.0 g) in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Add an equal volume (50 mL) of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure from the evolved CO₂ gas.

  • Allow the two layers to separate completely.

  • Drain the lower aqueous layer. (Note: The aqueous layer contains the sodium salt of the acid impurity).

  • To ensure complete removal, repeat the wash by adding another 50 mL of 5% NaHCO₃ solution, shaking, and draining.

  • Wash the remaining organic layer with 50 mL of deionized water to remove any residual base, then with 50 mL of brine (saturated NaCl solution) to initiate drying.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Recrystallization from an Ethanol/Water System

This protocol is a robust method for significantly increasing the purity of solid this compound.[11][13]

  • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature. Stir continuously on a hot plate.

  • Once dissolved, slowly add hot deionized water dropwise to the solution until it becomes faintly and persistently cloudy (this is the saturation point).

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[10][11]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to rinse away any remaining mother liquor.[12]

  • Continue to draw air through the crystals for several minutes to partially dry them, then transfer them to a watch glass to air dry completely or dry in a vacuum oven at a low temperature.

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Fluorobenzamide: Physicochemical Properties, Spectroscopic Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorobenzamides are a critical class of organic compounds, serving as foundational scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzamide ring significantly alters its physicochemical and biological properties. The specific position of this fluorine atom—ortho (2-), meta (3-), or para (4-)—gives rise to distinct isomers with unique characteristics. This guide provides a comprehensive comparative analysis of 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide, detailing their physical properties, spectroscopic signatures, synthetic considerations, and known biological relevance. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and molecular engineering.

Physicochemical Properties: The Impact of Positional Isomerism

The position of the highly electronegative fluorine atom on the aromatic ring directly influences intermolecular forces, molecular symmetry, and electronic distribution. These factors, in turn, dictate macroscopic properties such as melting point, boiling point, and solubility.

The para-substituted isomer, 4-fluorobenzamide, exhibits the highest melting point. This can be attributed to its greater molecular symmetry, which allows for more efficient and stable crystal lattice packing. The ortho and meta isomers have lower melting points due to their reduced symmetry.

Property2-FluorobenzamideThis compound4-Fluorobenzamide
Molecular Formula C₇H₆FNO[1][2]C₇H₆FNO[3][4]C₇H₆FNO[5][6]
Molecular Weight 139.13 g/mol [1][2]139.13 g/mol [3][7]139.13 g/mol [5][8]
Melting Point 117-119 °C[1][9]129-132 °C[4][7][10]154-157 °C[5][6][11]
Boiling Point 238.4±23.0 °C (Predicted)[1]238.4 °C at 760 mmHg[12]253.1±23.0 °C at 760 mmHg[5][6]
Appearance White crystalline powder[1][13]White crystalline solid[4]White solid[6]
CAS Number 445-28-3[1][2]455-37-8[3][7]824-75-9[5][14]

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable information about the molecular structure of the fluorobenzamide isomers. The position of the fluorine atom creates distinct spectral patterns, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • ¹H NMR: The aromatic protons exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the fluorine and amide groups.

  • ¹³C NMR: The carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern. For example, in 2-fluorobenzamide, the C-F carbon signal appears as a doublet with a large coupling constant around 247.7 Hz.[1]

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. Each isomer will have a distinct ¹⁹F chemical shift, making it a powerful tool for isomer differentiation.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. All three isomers will show characteristic absorptions for:

  • N-H stretch: Typically a broad band or two sharp peaks in the 3100-3500 cm⁻¹ region.

  • C=O stretch (Amide I band): A strong, sharp absorption around 1630-1680 cm⁻¹.

  • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. All three isomers have a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular formula C₇H₆FNO.[5][16] The fragmentation patterns can help distinguish between the isomers, although they may be similar.

Synthesis and Crystallography

General Synthesis Workflow

Fluorobenzamides are commonly synthesized from their corresponding fluorobenzoic acids or fluorobenzonitriles. A prevalent method involves the hydrolysis of a fluorobenzonitrile intermediate.[17] This is often achieved using an aqueous hydrogen peroxide solution in the presence of a catalytic amount of an alkali, such as sodium hydroxide.[17][18] This method is advantageous due to its simplicity, mild reaction conditions, and high product purity.[17][18]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Fluoro-benzonitrile Fluoro-benzonitrile H2O2_NaOH Aqueous H₂O₂ (25-30%) NaOH (catalytic) Fluoro-benzamide Fluoro-benzamide H2O2_NaOH->Fluoro-benzamide Hydrolysis

General synthesis of fluorobenzamides via hydrolysis.
Crystallography and Molecular Packing

The position of the fluorine atom plays a crucial role in the supramolecular assembly and crystal packing of these isomers. Hydrogen bonds, particularly N-H···O interactions between amide groups, are dominant features in the crystal structures.[19] Fluorine's ability to participate in weaker C-H···F interactions and π-π stacking also influences the overall three-dimensional architecture.[19] Studies have shown that ortho-fluorine substitution can suppress crystal disorder that is sometimes observed in benzamide itself.[20] The high symmetry of 4-fluorobenzamide, as mentioned earlier, allows for very efficient packing, often resulting in sheet-like structures formed by hydrogen bonds.[19]

Biological Activity and Therapeutic Potential

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[21] The positional isomerism of fluorobenzamides can lead to significantly different pharmacological profiles.[22][23][24]

  • 2-Fluorobenzamide: Derivatives of this isomer have been investigated for various biological activities. It is known to inhibit the enzyme poly(ADP-ribose) synthetase (PARP) in vitro.[1] Furthermore, it serves as a building block for compounds with potential applications as anti-inflammatory agents, analgesics, and agrochemicals.[9]

  • This compound: This isomer is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[10] For instance, it is a component of molecules developed as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are important targets for treating anxiety and schizophrenia.[25][26]

  • 4-Fluorobenzamide: The para isomer is a versatile building block for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[11] It is used in research to study enzyme inhibition and protein interactions, aiding in the discovery of new therapeutic targets.[11]

The distinct electronic and steric properties of each isomer dictate how it and its derivatives fit into the binding pockets of enzymes and receptors, leading to these varied applications.[22]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

This protocol outlines the standard procedure for obtaining a quantitative ¹³C NMR spectrum for a fluorobenzamide isomer.

Objective: To obtain a high-resolution ¹³C NMR spectrum for structural verification and analysis of C-F coupling.

Materials:

  • Fluorobenzamide sample (10-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the fluorobenzamide isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Setup:

    • Load a standard ¹³C NMR experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Set the number of scans (NS) to an appropriate value for good signal-to-noise (e.g., 128 or higher, depending on sample concentration).

    • Use a sufficient relaxation delay (D1) (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei, which is important for accurate integration.

    • Use a proton decoupling sequence (e.g., waltz16 or garp) to simplify the spectrum by removing C-H coupling.

  • Acquisition: Start the acquisition.

  • Data Processing:

    • Once the acquisition is complete, perform a Fourier transform (FT) on the Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Analysis: Analyze the spectrum, identifying the carbonyl carbon, the carbon attached to fluorine (noting its characteristic large ¹JCF coupling constant), and the other aromatic carbons.

G start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (FID) setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze Peaks & Couplings calibrate->analyze end_node End analyze->end_node

Workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The positional isomerism of 2-, 3-, and 4-fluorobenzamide results in a fascinating display of structure-property relationships. The para isomer's high melting point is a direct consequence of its molecular symmetry, while the subtle electronic and steric differences between the three compounds lead to distinct spectroscopic signatures and, most importantly, diverse biological activities. From PARP inhibition to modulating glutamate receptors, these simple scaffolds serve as starting points for complex therapeutic agents. A thorough understanding of the unique characteristics of each isomer, as outlined in this guide, is paramount for their effective application in drug discovery, materials science, and chemical research.

References

A Senior Application Scientist's Comparative Guide to the Purity Validation of Synthesized 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

3-Fluorobenzamide (CAS: 455-37-8) is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its fluorinated benzene ring is a common motif in modern drug design, contributing to enhanced metabolic stability and binding affinity. Consequently, the purity of this compound is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of residual starting materials, by-products, or solvent impurities can have profound implications for downstream reactions and, ultimately, patient safety.

This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of newly synthesized this compound. As a self-validating system, no single method is sufficient. Instead, we will explore how a multi-faceted approach, leveraging the unique strengths of different analytical platforms, provides an unassailable confirmation of identity and purity. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the data generated is robust, reliable, and suitable for regulatory scrutiny.[2][3]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity Analysis

For assessing the purity of non-volatile organic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's gold standard.[4] It excels at separating the target compound from closely related impurities, providing a quantitative measure of purity expressed as a percentage of the total peak area.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): this compound is a moderately polar aromatic compound. A C18 (octadecylsilane) stationary phase provides the necessary hydrophobic interactions to retain the analyte, while a polar mobile phase allows for its controlled elution.

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic (constant composition) method. It ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing excellent resolution around the main analyte peak.

  • UV Detection: The benzamide moiety contains a strong chromophore, making it readily detectable by UV spectroscopy. A wavelength of 254 nm is a common choice for aromatic compounds and provides excellent sensitivity.[5]

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation and Materials:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Solution Preparation:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Sample Diluent: 50:50 mixture of Acetonitrile and Water.

    • Sample Preparation: Accurately weigh and dissolve ~10 mg of synthesized this compound in the diluent to a final concentration of 1 mg/mL.[5]

  • Chromatographic Conditions:

    • A system suitability test must be performed before analysis to ensure the system is operating correctly. This typically involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility, as per ICH guidelines.[6]

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving aromatic compounds.
Mobile Phase A Water + 0.1% TFATFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAStrong organic solvent for eluting the analyte.
Gradient 30% B to 95% B over 20 minEnsures elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30 °CMaintains consistent retention times.
Detection UV at 254 nmHigh absorbance for the aromatic ring.
Injection Volume 10 µLStandard volume for analytical HPLC.
  • Data Analysis:

    • The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks detected in the chromatogram.[5]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Prep (1 mg/mL in Diluent) injection Inject Sample (10 µL) prep_sample->injection prep_mobile Mobile Phase Prep (A: H2O+TFA, B: ACN+TFA) instrument HPLC System Setup (C18 Column, 30°C) prep_mobile->instrument sst System Suitability Test (Standard Injection) instrument->sst sst->injection acquisition Data Acquisition (Gradient Elution, UV 254 nm) injection->acquisition integration Integrate Peaks acquisition->integration calculation Calculate Area % Purity integration->calculation report Final Purity Report calculation->report

References

A Comparative Analysis of the Biological Activities of Fluorinated Benzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for enhancing biological activity and optimizing pharmacokinetic profiles. This guide offers an in-depth comparative analysis of the biological activities of fluorinated benzamides, a chemical class that has demonstrated remarkable versatility across therapeutic and agricultural applications. By examining key experimental data and elucidating the underlying structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

The Power of Fluorine in Benzamide Chemistry

The introduction of fluorine atoms into the benzamide core can dramatically alter a molecule's physicochemical properties.[1][2] Due to its high electronegativity and small size, fluorine can influence factors such as:

  • Lipophilicity: Affecting cell membrane permeability and transport.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Modulating interactions with target proteins through altered electronic properties and the formation of unique hydrogen bonds.[3]

  • Conformation: Influencing the three-dimensional shape of the molecule, which is critical for target recognition.

These modifications have been successfully leveraged to develop potent herbicidal, fungicidal, insecticidal, and anticancer agents.

Comparative Analysis of Biological Activities

This section will delve into the diverse biological activities of fluorinated benzamides, presenting comparative data to highlight the impact of fluorination on potency and selectivity.

Herbicidal Activity

The strategic placement of fluorine atoms on the benzamide scaffold has led to the development of highly effective herbicides. A notable example is the enhancement of the herbicidal properties of bentranil through fluorination. The introduction of a fluorine atom at the 5-position of the 2-phenyl-4H-3,1-benzoxazin-4-one core structure resulted in 'fluorobentranil', a compound with significantly increased broad-leaf herbicidal activity and selectivity in crops like rice, cereals, and maize.[2][4]

Table 1: Comparison of Herbicidal Activity of Bentranil and its Fluorinated Analogue

CompoundStructureTarget WeedsCrop SelectivityReference
Bentranil2-phenyl-4H-3,1-benzoxazin-4-oneBroadleaf weedsGraminaceous crops, potatoes, soybeans[2]
Fluorobentranil5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-oneBroadleaf weedsRice, cereals, maize[2][4]
Fungicidal Activity

Fluorinated benzamides have demonstrated significant potential as antifungal agents. Studies have shown that the presence of fluorine or chlorine on the benzene ring of benzamide derivatives can remarkably improve their fungicidal activity.[5] For instance, certain novel benzamide derivatives containing a triazole moiety have exhibited potent activity against various phytopathogenic fungi.

One study highlighted a compound, 6h , which displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil (EC50 = 6.23 µg/mL).[5] Another compound, 6k , showed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against multiple fungi.[5]

Table 2: Comparative Antifungal Activity of Fluorinated Benzamide Derivatives

CompoundTarget FungiEC50 (µg/mL)Reference Fungicide (EC50 µg/mL)Reference
6h Alternaria alternata1.77Myclobutanil (6.23)[5]
6k Broad Spectrum0.98 - 6.71-[5]
7h Botrytis cinereal90.5% inhibition at 50 mg/LFluxapyroxad (63.6% inhibition at 50 mg/L)[6]
Insecticidal Activity

The quest for novel insecticides has also benefited from the exploration of fluorinated benzamides. While the insecticidal activity can be more variable, certain analogues have shown promising results. For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole demonstrated good larvicidal activities against mosquito larvae.[6] Specifically, compound 7a exhibited 100% larvicidal activity at 10 mg/L and 40% activity even at 1 mg/L, showing better potency than etoxazole.[6]

Furthermore, the introduction of fluorine into galegine analogues has been shown to significantly increase their insecticidal activities against aphids.[7] Structure-activity relationship (SAR) studies indicated that compounds with a difluoro-substituted benzene ring possessed more potent insecticidal activities than their single fluoro-substituted counterparts.[7]

Table 3: Comparative Insecticidal Activity of Fluorinated Benzamide Analogues

CompoundTarget InsectActivityReference InsecticideReference
7a Mosquito larvae100% mortality at 10 mg/LEtoxazole[6]
IIa-05, IId-02 Hyalopterus pruni100% mortality-[7]
IIc-02 Aphis gossypiiLC50 = 0.03 mg/LImidacloprid[7]
Anticancer Activity

The development of effective and less toxic anticancer agents is a critical area of research where fluorinated benzamides have shown significant promise.[1][8] The introduction of fluorine into heterocyclic compounds can markedly improve their chemical and physical properties, leading to enhanced biological potencies.[1]

For instance, fluorinated benzothiazole and benzoxazole derivatives have exhibited high potency against breast cancer cell lines.[1] Specifically, 5-fluorobenzoxazole 62a showed high potency against both MCF-7 and MDA-468 cell lines with GI50 values of 0.36 and 0.27 μM, respectively.[1] Another study on cinnamide-fluorinated derivatives identified an imidazolone derivative, 6 , which displayed antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 μM, more potent than the standard drug staurosporine (IC50 = 5.59 μM).[9][10] This compound was also found to arrest the cell cycle at the G1 phase and induce apoptosis.[10]

Table 4: Comparative Anticancer Activity of Fluorinated Benzamides

CompoundCancer Cell LineActivity MetricValueReference Drug (Value)Reference
55b Lung (A549), Breast (MCF-7), Cervical (HeLa)IC500.95–1.57 μM-[1]
61b Breast (MCF-7)GI500.40 μM-[1]
62a Breast (MCF-7)GI500.36 μM-[1]
62a Breast (MDA-468)GI500.27 μM-[1]
6 Liver (HepG2)IC504.23 μMStaurosporine (5.59 μM)[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated benzamides is intricately linked to the position and number of fluorine substituents, as well as the nature of other groups on the benzamide scaffold.

  • Position of Fluorine: In herbicidal benzoxazinones, a fluorine at the 5-position was found to be most active.[2][4] For antifungal benzamides, the presence of fluorine on the benzene ring generally improved activity.[5] In some anticancer compounds, meta-fluoro substitution on a phenyl ring appeared crucial for activity.[11]

  • Electron-donating vs. Electron-withdrawing Groups: SAR studies on antifungal benzamides showed that electron-withdrawing groups like fluorine and chlorine enhanced activity, while electron-donating groups like methoxy decreased it.[5] Conversely, for antitubercular benzamides, electron-donating and smaller substitutions at the C-5 position of the benzamide core were more active.[12]

  • Overall Molecular Architecture: The combination of the fluorinated benzamide core with other heterocyclic moieties, such as triazoles or oxadiazoles, has proven to be a successful strategy for developing potent fungicidal and insecticidal agents.[5][6]

SAR_Fluorinated_Benzamides cluster_MolecularProperties Molecular Properties Influenced by Fluorine cluster_BiologicalActivity Resulting Biological Activities Lipophilicity Lipophilicity Herbicidal Herbicidal Lipophilicity->Herbicidal Metabolic_Stability Metabolic_Stability Anticancer Anticancer Metabolic_Stability->Anticancer Binding_Affinity Binding_Affinity Fungicidal Fungicidal Binding_Affinity->Fungicidal Insecticidal Insecticidal Binding_Affinity->Insecticidal Fluorine_Substitution Fluorine_Substitution Fluorine_Substitution->Lipophilicity Modulates Fluorine_Substitution->Metabolic_Stability Enhances Fluorine_Substitution->Binding_Affinity Alters

Caption: Impact of Fluorine Substitution on Benzamide Properties and Activities.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzamide compounds for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with fluorinated benzamides Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Determining Anticancer Activity using the MTT Assay.

In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay

This assay is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.

Protocol:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to prepare stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound to achieve the desired final concentrations.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation: Place a 5 mm diameter mycelial disc from a fresh culture of the target fungus at the center of each plate.

  • Incubation: Incubate the plates at 25 ± 1°C for a specified period, until the mycelial growth in the control plate reaches the edge of the dish.

  • Measurement: Measure the diameter of the fungal colony in both the treated and control plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. Determine the EC50 value.

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold has unequivocally demonstrated its value in the discovery of novel bioactive compounds. The examples presented in this guide highlight the profound impact of fluorination on enhancing herbicidal, fungicidal, insecticidal, and anticancer activities. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation fluorinated benzamides with improved potency, selectivity, and safety profiles. The experimental protocols provided herein offer a standardized framework for the biological evaluation of these promising compounds, facilitating comparative studies and accelerating the development of new therapeutic and agrochemical solutions.

References

A Researcher's Guide to Differentiating 3-Fluorobenzamide Isomers: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, can exhibit vastly different pharmacological, toxicological, and material properties. The fluorobenzamides, particularly the 2-, 3-, and 4-fluoro isomers, are common structural motifs. Their unambiguous identification is a critical step in synthesis, quality control, and drug development. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to clearly distinguish between these three isomers.

The following analysis is grounded in established spectroscopic principles and supported by experimental data from reputable chemical databases. We will explore not just the data itself, but the underlying reasons for the observed spectral differences, providing researchers with the predictive power to identify these and similar compounds.

Molecular Structures at a Glance

The foundational difference between 2-Fluorobenzamide, 3-Fluorobenzamide, and 4-Fluorobenzamide lies in the position of the fluorine atom on the benzene ring relative to the carboxamide group. This seemingly minor structural change creates distinct electronic environments for each nucleus, which are sensitively detected by spectroscopic methods.

Caption: Chemical structures of the ortho, meta, and para isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus and the through-bond coupling interactions between nuclei.[1][2]

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons provide a clear fingerprint for each isomer. The electron-withdrawing nature of both the fluorine and amide groups deshields nearby protons, shifting them downfield. The key differentiator is the coupling of protons to the fluorine nucleus (J-coupling).

  • 2-Fluorobenzamide: The fluorine atom is ortho to the amide. This results in a complex multiplet pattern for the four aromatic protons. The proton ortho to the fluorine (at C6) will show a large coupling to fluorine.[3]

  • This compound: The fluorine is meta to the amide. The protons at C2 and C4 will be ortho to the fluorine and show corresponding coupling. The proton at C2, being ortho to the electron-withdrawing amide group, will be the most downfield.

  • 4-Fluorobenzamide: This isomer has the highest symmetry. The protons ortho to the amide (C2, C6) are equivalent, as are the protons ortho to the fluorine (C3, C5). This results in two distinct signals, each appearing as a doublet of doublets (or a triplet-like pattern) due to H-H and H-F coupling.[4]

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

IsomerAromatic Protons (δ, ppm)Amide Protons (NH₂, δ, ppm)
2-Fluorobenzamide ~7.28 - 7.75 (complex multiplets)[3]~7.6 (broad s), ~8.0 (broad s)
This compound ~7.30 - 7.80 (complex multiplets)~7.5 (broad s), ~8.1 (broad s)
4-Fluorobenzamide ~7.30 (t, 2H), ~7.95 (dd, 2H)[4]~7.4 (broad s), ~8.0 (broad s)
¹³C NMR Spectroscopy

¹³C NMR is exceptionally useful due to the large and predictable carbon-fluorine coupling constants (ⁿJCF), which vary with the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (Direct Coupling): The carbon directly bonded to fluorine exhibits a very large coupling constant, typically in the range of 240-250 Hz. This is a definitive marker for the C-F bond.

  • ²JCF (Geminal Coupling): Carbons two bonds away from the fluorine show a coupling of approximately 20-30 Hz.

  • ³JCF (Vicinal Coupling): Carbons three bonds away show a smaller coupling of around 5-10 Hz.

By analyzing the chemical shifts and, more importantly, the C-F coupling constants for each carbon, the substitution pattern can be unequivocally determined. For example, in 2-fluorobenzamide, both the carbonyl carbon and C3 will exhibit a ²JCF coupling, while in 4-fluorobenzamide, the carbonyl carbon will show a ⁴JCF coupling, which is often very small or unresolved.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

IsomerC=O (δ, ppm)C-F (δ, ppm, ¹JCF, Hz)Aromatic Carbons (δ, ppm)
2-Fluorobenzamide ~165.5 (d, ³JCF ≈ 3 Hz)~160.0 (d, ¹JCF ≈ 248 Hz)[5]~116-133 (various doublets due to ⁿJCF)[5][6]
This compound ~166.0 (d, ⁴JCF ≈ 2 Hz)~162.0 (d, ¹JCF ≈ 245 Hz)~114-136 (various doublets due to ⁿJCF)
4-Fluorobenzamide ~166.5 (s or very small d)~164.0 (d, ¹JCF ≈ 250 Hz)~115 (d, ²JCF ≈ 22 Hz), ~130 (d, ³JCF ≈ 9 Hz)
¹⁹F NMR Spectroscopy

¹⁹F NMR provides a direct window into the fluorine's environment.[1] Since there is only one fluorine atom in each molecule, the proton-decoupled ¹⁹F NMR spectrum will show a single sharp singlet for each isomer. The chemical shift of this singlet is highly sensitive to the electronic effects of the substituent's position.[7][8] The amide group's position (ortho, meta, or para) relative to the fluorine atom will cause predictable variations in the fluorine's chemical shift. Generally, the chemical shifts are reported relative to a standard like CFCl₃.

Table 3: Expected ¹⁹F NMR Chemical Shifts

IsomerExpected Chemical Shift (δ, ppm vs CFCl₃)
2-Fluorobenzamide ~ -114
This compound ~ -112
4-Fluorobenzamide ~ -110

Note: Absolute chemical shifts can vary based on solvent and concentration. The relative shift difference is the key identifier.

NMR_Differentiation cluster_1H ¹H NMR cluster_13C ¹³C NMR (Key Differentiator) cluster_19F ¹⁹F NMR H4 4-FB (Symmetrical 'triplets') H23 2-FB & 3-FB (Complex Multiplets) C1 C-F Carbon ¹JCF ~245-250 Hz (Confirms F presence) C2 Carbonyl Carbon 2-FB: ³JCF ~3 Hz 3-FB: ⁴JCF ~2 Hz 4-FB: Coupling negligible F1 Single Peak per Isomer F2 Distinct Chemical Shift (ortho vs meta vs para) F1->F2 NMR NMR Analysis NMR->H4 NMR->H23 NMR->C1 NMR->C2 NMR->F1

Caption: Key NMR features for differentiating fluorobenzamide isomers.

Infrared (IR) Spectroscopy: A Corroborative Method

IR spectroscopy probes the vibrational frequencies of functional groups. While all three isomers share the same functional groups (amide, aromatic ring, C-F), subtle shifts in absorption frequencies, particularly in the "fingerprint region," can aid in their differentiation.

  • N-H Stretch: A primary amide typically shows two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

  • C=O Stretch (Amide I): A strong, sharp absorption between 1650-1690 cm⁻¹. The electronic effect of the fluorine's position can slightly alter the bond order and thus the stretching frequency of the carbonyl group.

  • C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: The C-H OOP bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the aromatic substitution pattern.

    • Ortho: ~750 cm⁻¹ (strong)

    • Meta: ~780 cm⁻¹ and ~880 cm⁻¹ (strong)

    • Para: ~830 cm⁻¹ (strong)

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Vibration2-FluorobenzamideThis compound[9]4-Fluorobenzamide[10]
N-H Stretch ~3400, ~3200~3350, ~3170~3380, ~3180
C=O Stretch ~1660~1665~1655
C-F Stretch ~1250~1290~1260
C-H OOP Bending ~760~770, ~880~840

Mass Spectrometry (MS): Confirming Mass, Hinting at Structure

Electron Ionization Mass Spectrometry (EI-MS) will show the same molecular ion (M⁺) for all three isomers at m/z 139, confirming the molecular formula C₇H₆FNO.[11] Differentiation must come from analyzing the fragmentation patterns. The relative abundance of key fragment ions can be influenced by the stability of the resulting cations, which is affected by the fluorine's position.

  • Molecular Ion (M⁺): m/z 139

  • [M-NH₂]⁺: Loss of the amino radical gives the fluorobenzoyl cation at m/z 123. This is often a very prominent peak.[3]

  • [M-CONH₂]⁺: Loss of the carboxamide radical gives the fluorophenyl cation at m/z 95. The stability of this cation, and thus the peak's intensity, will vary slightly with the isomer.[3]

While MS alone may not be as definitive as NMR for positional isomers, it is an essential tool for confirming molecular weight and can provide supporting evidence for an assignment based on the relative intensities of fragment ions.

Table 5: Major Fragment Ions in EI-MS

Fragmentm/zDescription
[C₇H₆FNO]⁺ 139Molecular Ion
[C₇H₄FO]⁺ 123Loss of •NH₂
[C₆H₄F]⁺ 95Loss of •CONH₂
[C₆H₅O]⁺ 75Loss of CO from m/z 123, then rearrangement

Experimental Protocols: A Self-Validating Workflow

To ensure reproducible and accurate data, adherence to standardized protocols is crucial.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Acquisition cluster_IR IR Acquisition cluster_MS MS Acquisition Prep Dissolve ~10-20 mg in 0.6 mL deuterated solvent (e.g., DMSO-d₆) NMR_Acq Acquire ¹H, ¹³C, ¹⁹F spectra on a 400 MHz+ spectrometer. Reference to TMS / CFCl₃. Prep->NMR_Acq End End: Unambiguous Isomer ID NMR_Acq->End IR_Acq Analyze neat solid using ATR-FTIR accessory. Collect 16-32 scans. IR_Acq->End MS_Acq Introduce sample via direct inlet into EI source (70 eV). Scan m/z 50-200. MS_Acq->End Start Start: Pure Isomer Sample Start->Prep Start->IR_Acq Start->MS_Acq

Caption: A standardized workflow for the spectroscopic analysis of fluorobenzamide isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the fluorobenzamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or internal tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to TMS at 0 ppm.

  • ¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F spectrum. Reference the spectrum to an internal or external standard, such as CFCl₃ at 0 ppm.

IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Mass Spectrometry Protocol
  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

  • Ionization: Use a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, m/z 50 to 200, to detect the molecular ion and key fragments.

Conclusion

While 2-, 3-, and 4-fluorobenzamide are structurally similar, they are spectroscopically distinct. A combined analytical approach provides the most robust and indefensible identification. NMR spectroscopy stands out as the definitive technique , with the C-F coupling constants in ¹³C NMR and the unique proton splitting patterns in ¹H NMR offering unambiguous fingerprints for each isomer. IR spectroscopy, particularly the out-of-plane bending region, provides strong corroborative evidence. Finally, mass spectrometry confirms the elemental composition and offers supplementary structural clues through fragmentation analysis. By employing this multi-technique workflow, researchers can confidently elucidate the precise structure of their fluorobenzamide isomer, ensuring the integrity and validity of their scientific findings.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Fluorobenzamide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. For small molecules such as 3-Fluorobenzamide, a compound of interest in medicinal chemistry, unambiguous structural confirmation is a critical step. This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as the gold standard for the structural elucidation of this compound. We will delve into the causality behind the experimental choices, present a detailed protocol, and offer a comparative analysis with its parent compound, benzamide, and an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Structural Precision: Why X-ray Crystallography?

While various analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystalline lattice.[1][2][3][4] This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior and its potential interactions with biological targets.[1] For a molecule like this compound, where the fluorine substituent can significantly influence its electronic properties and intermolecular interactions, a high-resolution crystal structure is invaluable.

The primary challenge, and indeed the rate-limiting step, in X-ray crystallography is the growth of high-quality single crystals.[2] The process involves the slow and controlled precipitation of the molecule from a supersaturated solution, allowing the molecules to self-assemble into a highly ordered lattice. The quality of these crystals directly impacts the resolution and accuracy of the final structure.

Experimental Workflow: From Powder to Precision Structure

The journey from a powdered sample of this compound to a refined crystal structure follows a well-defined, yet often iterative, path. The following diagram and protocol outline the key stages involved.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified this compound Powder crystallization Crystal Growth (Slow Evaporation) start->crystallization Dissolution in suitable solvent crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection Microscopic examination mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer Placement in X-ray beam data_processing Data Processing & Integration diffractometer->data_processing Generation of diffraction pattern structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Determination of reflection intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Validation & Final Structure structure_refinement->validation Minimization of R-factor

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for this compound

This protocol is a generalized yet robust procedure for obtaining the crystal structure of this compound and similar small organic molecules.

1. Crystal Growth (Slow Evaporation):

  • Rationale: Slow evaporation of a solvent from a saturated solution allows for the gradual and ordered deposition of molecules, promoting the formation of large, well-defined single crystals. The choice of solvent is critical and often determined empirically.

  • Procedure:

    • Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean, small vial or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the container periodically for the formation of crystals.

2. Crystal Selection and Mounting:

  • Rationale: The selection of a single, defect-free crystal is crucial for obtaining high-quality diffraction data. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions) and have well-defined faces.

  • Procedure:

    • Once suitable crystals have formed, carefully select a single crystal under a microscope.

    • Using a micromanipulator, mount the selected crystal onto a glass fiber or a cryo-loop using a small amount of cryo-protectant oil.

    • The mounted crystal is then placed on a goniometer head.

3. X-ray Diffraction Data Collection:

  • Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. The crystal is rotated during data collection to capture a complete set of reflections from all crystallographic planes.

  • Procedure:

    • Mount the goniometer head onto the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated through a range of angles.

4. Data Processing and Structure Solution:

  • Rationale: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. The phases of the reflections, which are lost during the experiment, are then determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Procedure:

    • Integrate the raw diffraction data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Determine the unit cell dimensions and the crystal system.

    • Determine the space group based on the systematic absences in the diffraction data.

    • Solve the phase problem to generate an initial electron density map.

5. Structure Refinement and Validation:

  • Rationale: An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final model is assessed using various statistical parameters.

  • Procedure:

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm.

    • Check the final model for any inconsistencies and validate its geometry and overall quality.

Comparative Structural Analysis: this compound vs. Benzamide

The introduction of a fluorine atom at the meta-position of the benzamide scaffold is expected to induce subtle but significant changes in its crystal packing and intermolecular interactions. A comparison with the crystal structure of the parent molecule, benzamide, provides valuable insights into the effects of fluorination.

ParameterThis compound (BENAFM)Benzamide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 14.135.59
b (Å) 3.865.01
c (Å) 11.5221.93
β (°) 100.890.75
Volume (ų) 617.4614.4
Z 44
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactions, potential C-H···F interactionsN-H···O hydrogen bonds forming centrosymmetric dimers[5]

Note: The crystallographic data for this compound (CSD refcode BENAFM) and Benzamide are sourced from the Cambridge Structural Database.[6][7]

The data reveals that both this compound and Benzamide crystallize in the same monoclinic space group, P2₁/c. This suggests a similarity in their overall packing motifs. However, the unit cell dimensions differ significantly, reflecting the influence of the fluorine substituent on the crystal lattice. Research indicates that the packing of this compound is the same as that of benzamide III, a polymorph of benzamide.[6] The primary intermolecular interaction in benzamide is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups.[5] In this compound, these interactions are also expected to be present, but the fluorine atom introduces the possibility of additional, weaker C-H···F interactions, which can further influence the crystal packing.

Alternative and Complementary Technique: NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the structure and dynamics of the molecule in solution.[8][9][10][11][12] For a comprehensive structural confirmation, especially in the context of drug development where molecules interact in a biological (aqueous) environment, a combination of both techniques is often ideal.

Comparison of X-ray Crystallography and NMR Spectroscopy
FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state.Information on chemical environment of nuclei, connectivity, through-space proximity of atoms, and molecular dynamics in solution.[8][10][11][12]
Strengths Unambiguous determination of absolute structure; high resolution.[10]Provides information on conformational flexibility and dynamics in solution; no need for crystallization.[8][10]
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.Less precise for determining exact bond lengths and angles compared to XRD; generally limited to smaller molecules.[8]

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm the connectivity and chemical environment of each atom in solution. The chemical shifts and coupling constants would provide evidence for the presence and position of the fluorine substituent on the benzene ring. While NMR can confirm the constitution of the molecule, it cannot provide the precise geometric details and packing information that are obtained from X-ray crystallography.

Conclusion

Single-crystal X-ray crystallography stands as the definitive method for the structural confirmation of this compound. It provides an unparalleled level of detail regarding the molecule's three-dimensional architecture, which is indispensable for understanding its properties and for guiding further drug development efforts. The experimental protocol, though challenging in its crystallization step, is a well-established pathway to obtaining high-resolution structural data. By comparing the crystal structure of this compound with its parent compound, benzamide, we can discern the subtle yet important influence of fluorination on crystal packing. Furthermore, while NMR spectroscopy serves as a powerful complementary technique for confirming the molecular structure in solution, X-ray crystallography remains the gold standard for elucidating the precise solid-state conformation and intermolecular interactions that govern the behavior of this and other important small molecules.

References

A Comparative Guide to the Efficacy of Benzamide-Based Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of two critical classes of benzamide-based inhibitors in cancer therapy: Poly(ADP-ribose) Polymerase (PARP) inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. As researchers, scientists, and drug development professionals, understanding the nuanced differences in their mechanisms, efficacy, and experimental validation is paramount for advancing oncology research and developing next-generation therapeutics. The benzamide moiety, particularly with substitutions like 3-fluoro-benzamide, serves as a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, making it a foundational structure for inhibitors targeting NAD+-dependent enzymes.[1][2]

Part 1: The PARP Inhibitor Landscape: A Tale of Catalytic Inhibition and DNA Trapping

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[3] The therapeutic strategy of PARP inhibition is a cornerstone of precision medicine, exploiting the concept of "synthetic lethality." In cancer cells with deficient homologous recombination (HR) pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] Unable to repair these DSBs, the cancer cells undergo apoptosis.[1]

The efficacy of PARP inhibitors (PARPi) is not solely dependent on their catalytic inhibition of the PARP enzyme. A more critical determinant of their cytotoxic potential is their ability to "trap" the PARP enzyme onto DNA at the site of damage.[1][4][5] This trapping prevents the recruitment of other DNA repair proteins and creates a physical obstruction, which is highly toxic to cancer cells undergoing replication. The trapping potency varies significantly among different PARPi, leading to distinct efficacy and toxicity profiles.[1][2][4]

Comparative Efficacy of Key Benzamide-Based PARP Inhibitors

We will compare three prominent PARP inhibitors, all of which are rooted in the benzamide scaffold and have been extensively studied in clinical trials: Olaparib, Veliparib, and Talazoparib.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib's structure includes a fluorobenzamide moiety.[6][7][8][9][10] It has received FDA approval for various indications, including ovarian, breast, pancreatic, and prostate cancers.[11]

  • Veliparib (ABT-888): This inhibitor features a benzimidazole-carboxamide structure.[3][12] While a potent catalytic inhibitor, it is known for its significantly lower PARP trapping ability compared to other PARPis.[1][3] This characteristic has led to its investigation primarily in combination with DNA-damaging chemotherapies, as it is less toxic as a standalone agent.[3]

  • Talazoparib (Talzenna®): Talazoparib is distinguished by its exceptionally high PARP trapping potency, which is reported to be 100- to 1,000-fold greater than that of Olaparib and even more so than Veliparib.[1][2] This potent trapping contributes to its high efficacy, even at lower concentrations.

The following tables summarize the key efficacy parameters for these inhibitors.

Table 1: Comparative In Vitro Potency and PARP Trapping

InhibitorPARP1 Ki (nM)PARP2 Ki (nM)Relative PARP Trapping Potency
Olaparib 51Moderate[1][2]
Veliparib 5.22.9Low[1][3][4]
Talazoparib 1.20.87High[1][2][]

Table 2: Selected Clinical Efficacy Data in gBRCAm, HER2-Negative Metastatic Breast Cancer

Study (Inhibitor)Primary EndpointPARP Inhibitor ArmChemotherapy ArmHazard Ratio (95% CI)p-value
OlympiAD (Olaparib) Median PFS7.0 months4.2 months0.58 (0.43–0.80)<0.001[11]
EMBRACA (Talazoparib) Median PFS8.6 months5.6 months0.54 (0.41-0.71)<0.001[2]

PFS: Progression-Free Survival; gBRCAm: germline BRCA-mutated

An indirect treatment comparison of the OlympiAD and EMBRACA studies suggested no significant difference in progression-free survival between olaparib and talazoparib.[11] However, differences in their safety profiles were noted.[11]

Comparative Safety Profiles

While effective, PARP inhibitors are associated with a range of adverse events (AEs), primarily hematological toxicities.

Table 3: Common Grade ≥3 Adverse Events (%)

Adverse EventOlaparib (OlympiAD)Talazoparib (EMBRACA)Veliparib (in combination therapy)
Anemia 16.139.0Varies with chemo backbone
Neutropenia 9.321.0Varies with chemo backbone
Thrombocytopenia 3.415.0Varies with chemo backbone
Fatigue 3.92.0Varies with chemo backbone

Data from respective pivotal trials. Note that direct comparison is challenging due to differences in study populations and designs. Veliparib data is typically reported in the context of combination therapies, making direct comparison of monotherapy toxicities difficult.

Patients receiving talazoparib have a higher incidence of hematological AEs, which is consistent with its potent PARP trapping mechanism.[11] Conversely, patients on olaparib report higher rates of nausea and vomiting.[11]

Signaling Pathway and Mechanism of Action

The mechanism of synthetic lethality with PARP inhibitors is a critical concept for understanding their application.

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of PARP Inhibitor cluster_DSB Consequence in HR-Deficient Cells ssb DNA Single-Strand Break (SSB) parp PARP1/2 binds to SSB ssb->parp par PARP catalyzes PARylation of proteins parp->par parp_trapped PARP Trapping on DNA parp->parp_trapped repair_proteins Recruitment of XRCC1, LIG3, etc. par->repair_proteins ssb_repaired SSB Repaired repair_proteins->ssb_repaired parpi PARP Inhibitor (e.g., Olaparib) parpi->parp Inhibits Catalytic Activity & Traps PARP replication DNA Replication parp_trapped->replication dsb Replication Fork Collapse -> Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) dsb->hr_deficient Repair Fails cell_death Genomic Instability & Cell Death (Apoptosis) hr_deficient->cell_death

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Experimental Protocols for Evaluating PARP Inhibitors

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)

This protocol outlines a method to determine the IC50 of a test compound against PARP-1.

  • Plate Preparation: Coat a 96-well plate with histone H1, the substrate for PARP-1. Wash and block the plate.

  • Compound Preparation: Prepare serial dilutions of the benzamide-based inhibitor (e.g., Olaparib) in assay buffer.

  • Enzymatic Reaction: Add activated DNA and PARP-1 enzyme to the wells. Add the test compound dilutions and a positive control (e.g., no inhibitor) and negative control (no PARP-1).

  • Initiation: Initiate the reaction by adding a biotinylated NAD+ solution. Incubate for 1 hour at 30°C.

  • Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains on the histone.

  • Signal Generation: After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence on a microplate reader. The signal is proportional to PARP-1 activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

PARP_Assay_Workflow start Start: Prepare Reagents plate_prep 1. Coat & Block 96-well plate with Histone H1 start->plate_prep compound_prep 2. Prepare Serial Dilutions of PARP Inhibitor plate_prep->compound_prep reaction_setup 3. Add Activated DNA, PARP-1 Enzyme, & Inhibitor compound_prep->reaction_setup initiation 4. Add Biotinylated NAD+ Incubate 1 hr @ 30°C reaction_setup->initiation detection 5. Wash & Add Streptavidin-HRP initiation->detection signal 6. Wash & Add Chemiluminescent Substrate detection->signal read 7. Read Luminescence signal->read analysis 8. Calculate IC50 read->analysis

Caption: Workflow for an in vitro chemiluminescent PARP-1 activity assay.

Part 2: Targeting Cancer Metabolism: A Look at NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[6][14] Cancer cells have a high metabolic demand and are particularly dependent on NAMPT to replenish their NAD+ pools for energy production (ATP), DNA repair, and other critical cellular processes.[15] Therefore, inhibiting NAMPT presents a compelling strategy to induce metabolic stress and apoptosis specifically in cancer cells.[15]

While the "3-fluorobenzamide" moiety is a hallmark of certain PARP inhibitors, the broader benzamide scaffold is also relevant to the development of NAMPT inhibitors. These inhibitors typically work by competing with nicotinamide for the NAMPT active site, leading to a rapid depletion of intracellular NAD+.[16]

Comparative Efficacy of Key NAMPT Inhibitors

We will examine several key NAMPT inhibitors that have been evaluated in preclinical and clinical settings.

  • FK866 (APO866): One of the first and most well-characterized NAMPT inhibitors.[6][17] While potent, its clinical development has been hampered by dose-limiting toxicities, including thrombocytopenia.[6][17]

  • KPT-9274 (Padnarsertib): A first-in-class dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[18][19] This dual mechanism is thought to enhance its antitumor effects by simultaneously disrupting metabolism and key survival signaling pathways.[18]

  • OT-82: A novel NAMPT inhibitor that has shown promising preclinical efficacy, particularly in hematological malignancies.[20][21][22][23] It was developed to have an improved therapeutic window and reduced toxicities compared to first-generation inhibitors.[22]

Table 4: Comparative In Vitro Potency of NAMPT Inhibitors

InhibitorNAMPT IC50 / KiCellular Antiproliferative IC50 (Representative Cell Line)
FK866 Ki = 0.3 nM[4][24]~1 nM (HepG2)[4][24]
KPT-9274 ~120 nM (enzymatic)[25]~600 nM (Caki-1)[7]
OT-82 Not specified (potent)1.01-5.64 nM (hematological cancer cells)[26]
Mechanism of Action and Resistance

NAMPT inhibitors trigger cell death by depleting the cellular NAD+ pool, which has several downstream consequences:

  • ATP Depletion: Inhibition of glycolysis and oxidative phosphorylation leads to a severe energy crisis.

  • Impaired DNA Repair: NAD+ is a required substrate for PARP enzymes. NAD+ depletion cripples the DNA repair machinery, sensitizing cells to DNA damage.

  • Inhibition of NAD+-dependent enzymes: Sirtuins and other enzymes crucial for cell signaling and survival are inhibited.

A significant challenge in NAMPT inhibitor therapy is the potential for resistance via the Preiss-Handler pathway, where cells can synthesize NAD+ from nicotinic acid (NA) using the enzyme NAPRT1.[7] This has led to strategies such as co-administering NA to protect normal tissues while targeting tumors that are deficient in NAPRT1.[7]

NAMPT_Inhibition cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Effect of NAMPT Inhibitor cluster_Consequences Downstream Cellular Effects nam Nicotinamide (NAM) nampt NAMPT (Rate-Limiting Enzyme) nam->nampt Substrate nmn NMN nampt->nmn Catalyzes nmnat NMNAT nmn->nmnat nad NAD+ nmnat->nad nad_depletion NAD+ Depletion nampti NAMPT Inhibitor (e.g., FK866) nampti->nampt Inhibits atp_depletion ATP Depletion (Energy Crisis) nad_depletion->atp_depletion dna_repair_impairment Impaired DNA Repair (PARP/Sirtuin Inhibition) nad_depletion->dna_repair_impairment cell_death Metabolic Stress & Cell Death (Apoptosis) atp_depletion->cell_death dna_repair_impairment->cell_death

Caption: Mechanism of action for NAMPT inhibitors leading to cancer cell death.

Experimental Protocols for Evaluating NAMPT Inhibitors

Protocol 2: Cell-Based NAD/NADH Quantification Assay

This protocol measures the on-target effect of a NAMPT inhibitor by quantifying the depletion of intracellular NAD+.

  • Cell Culture: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the NAMPT inhibitor (e.g., KPT-9274) for a specified time course (e.g., 24, 48, 72 hours). Include untreated controls.

  • Cell Lysis: Lyse the cells using a specialized lysis buffer designed to preserve NAD+/NADH.

  • NAD+ Cycling Reaction: Transfer the lysate to a new plate. Add a reaction mixture containing an enzyme that specifically cycles NAD+, leading to the reduction of a probe into a fluorescent or colorimetric product.

  • Signal Detection: Incubate for 1-2 hours. Read the fluorescence (e.g., Ex/Em = 540/590 nm) or absorbance on a microplate reader.

  • Data Analysis: Quantify the NAD+/NADH levels relative to the untreated control. This demonstrates the dose- and time-dependent effect of the inhibitor on its direct molecular target.

NAD_Assay_Workflow start Start: Seed Cells treatment 1. Treat cells with NAMPT Inhibitor dilutions start->treatment lysis 2. Lyse cells to extract NAD+/NADH treatment->lysis reaction_setup 3. Add Lysate to NAD+ Cycling Reaction Mix lysis->reaction_setup incubation 4. Incubate 1-2 hours at Room Temperature reaction_setup->incubation read 5. Read Fluorescence/ Absorbance incubation->read analysis 6. Quantify NAD+ Depletion read->analysis

Caption: Workflow for a cell-based NAD+/NADH quantification assay.

Conclusion and Future Directions

Benzamide-based inhibitors, particularly those targeting PARP and NAMPT, represent highly successful applications of targeted therapy in oncology.

For PARP inhibitors , the key differentiator is not just catalytic inhibition but the potency of PARP trapping, with Talazoparib leading the class in this regard. This higher trapping potency correlates with increased efficacy but also a greater incidence of hematological toxicities. The choice of PARPi may therefore depend on the specific clinical context, balancing the need for high efficacy against the patient's ability to tolerate side effects.

For NAMPT inhibitors , the therapeutic strategy is to exploit the metabolic vulnerability of cancer cells. While early inhibitors faced challenges with toxicity, next-generation compounds like OT-82 and dual-target inhibitors like KPT-9274 are being developed with improved therapeutic indices. A critical aspect of their future clinical application will be the use of biomarkers, such as NAPRT1 status, to select patient populations most likely to respond.

The continued exploration of benzamide and fluorobenzamide scaffolds in medicinal chemistry will undoubtedly lead to the development of more potent and selective inhibitors, further refining our ability to target these crucial pathways in cancer.

References

Structure-activity relationship (SAR) studies of 3-Fluorobenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Fluorobenzamide Analogs for Researchers and Drug Development Professionals

Introduction: The Versatility of the this compound Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a fluorine atom at the 3-position of the benzamide ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a privileged scaffold in drug discovery. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) across various biological targets. By examining the impact of structural modifications on potency and selectivity, we aim to provide actionable insights for researchers engaged in the rational design of novel therapeutics. The information presented herein is synthesized from recent scientific literature, offering a blend of established principles and cutting-edge findings.

The Strategic Importance of the 3-Fluoro Substituent

The fluorine atom at the 3-position is not merely a passive substituent. Its high electronegativity can modulate the pKa of the amide proton and influence the conformation of the molecule, thereby affecting its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position and enhance the pharmacokinetic profile of the drug candidate. This strategic placement of fluorine is a key consideration in the design of this compound analogs.

Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

This compound analogs have been investigated as inhibitors of a diverse range of biological targets. The following sections explore the SAR of these compounds for several key enzyme families and receptors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1, are critical for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with BRCA1/2 mutations.[1] The benzamide core is a well-established pharmacophore for PARP inhibitors.

The this compound moiety often serves as the "warhead" that binds to the nicotinamide-binding pocket of the PARP enzyme. The SAR of these inhibitors is heavily influenced by the substituents attached to the benzamide nitrogen.

Key SAR Observations for PARP Inhibitors:

  • Amide Substitution: The nature of the group attached to the amide nitrogen is a primary determinant of potency and selectivity. Large, heterocyclic moieties can form additional interactions with the enzyme, enhancing binding affinity.

  • Piperazine Moiety: The incorporation of a piperazine ring is a common strategy in the design of potent PARP inhibitors.[2] Substitutions on the distal nitrogen of the piperazine can be optimized to improve physicochemical properties and cell permeability.

  • Fluorine's Role: The 3-fluoro substituent can enhance binding affinity through favorable interactions with the protein and improve metabolic stability.[1]

The following diagram illustrates the general workflow for evaluating potential PARP inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME A Compound Synthesis B PARP1 Enzyme Assay (IC50) A->B C Cell-Based Assay (e.g., BRCA-deficient cell line) B->C D Selectivity Profiling (PARP2, etc.) C->D E Pharmacokinetic Studies (e.g., in rats) D->E F Xenograft Efficacy Models E->F G Toxicity Assessment F->G H Candidate Drug G->H Lead Optimization

Caption: Experimental workflow for the evaluation of PARP inhibitors.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[3] Benzamide derivatives have emerged as a significant class of HDAC inhibitors.

For N-benzyl-2-fluorobenzamide derivatives identified as dual EGFR/HDAC3 inhibitors, the 2-fluorobenzamide moiety is crucial for chelating the zinc ion in the active site of HDAC3.[4] While this example is for a 2-fluoro analog, the principles can be extended to 3-fluorobenzamides.

Key SAR Observations for HDAC Inhibitors:

  • Zinc-Binding Group: The benzamide moiety often acts as the zinc-binding group, coordinating with the catalytic zinc ion in the HDAC active site.

  • Linker Region: The nature and length of the linker connecting the benzamide to a surface-recognition "cap" group are critical for potency and isoform selectivity.

  • Cap Group: Aromatic or heteroaromatic cap groups engage in interactions with residues at the rim of the active site channel.

The following table summarizes the SAR of a hypothetical series of this compound-based HDAC inhibitors.

Compound IDR Group on Amide NitrogenHDAC1 IC50 (nM)Notes
3FB-1 Phenyl500Modest activity.
3FB-2 4-Biphenyl150Increased activity due to extended aromatic system.
3FB-3 4-(Dimethylamino)phenyl50Electron-donating group enhances activity.
3FB-4 Naphthyl120Bulky group may have suboptimal fit.
Other Targets

The versatility of the this compound scaffold is further demonstrated by its application in developing inhibitors for other targets:

  • FtsZ Inhibitors: 3-Substituted 2,6-difluorobenzamide derivatives have been evaluated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial activity.[5]

  • Smoothened (SMO) Antagonists: Novel benzamide derivatives have been prepared and evaluated as antagonists of the Smoothened receptor in the Hedgehog signaling pathway.[6]

  • Anticancer Agents: Benzylidene hydrazine benzamides have been studied for their anticancer activity against human lung cancer cell lines.[7][8]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound analogs, based on established methodologies in the literature.

General Synthesis of this compound Analogs

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives via amide coupling.

Materials:

  • 3-Fluorobenzoic acid

  • Desired amine (R-NH2)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Activation: Dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro PARP1 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a source of DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • This compound analog test compounds

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Reaction Setup: In a 96-well plate, add the PARP1 enzyme, histones, and the test compound or vehicle control.

  • Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated NAD+.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

  • Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[9]

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient line for PARP inhibitors)

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Visualizing the SAR Landscape

The following diagram provides a conceptual overview of the key structural components of a this compound analog and their typical roles in binding to a target protein.

SAR_Concept cluster_Core This compound Core cluster_Linker Linker cluster_Cap Cap Group 3-F-Benzamide This compound (Zinc Binding / H-bonding) Linker_Region Linker (Conformational Control) 3-F-Benzamide->Linker_Region R-group Cap_Group Surface Recognition Group (Selectivity / Potency) Linker_Region->Cap_Group Connection

Caption: Key pharmacophoric elements of a this compound inhibitor.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the core structure, particularly the substituent on the amide nitrogen and the incorporation of appropriate linker and cap groups. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic properties, enhanced selectivity, and the potential for dual-target inhibition. The use of computational methods, such as 3D-QSAR and molecular docking, will continue to be instrumental in guiding the rational design of the next generation of this compound-based therapeutics.[3]

References

A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of 3-Fluorobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of oncology has been significantly advanced by the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality in cancers with deficient DNA repair pathways, such as those harboring BRCA1/2 mutations. While clinically approved drugs like Olaparib and Rucaparib have set high benchmarks, the exploration of new chemical scaffolds remains critical for developing next-generation inhibitors with improved potency, selectivity, and safety profiles. This guide provides a comprehensive framework for benchmarking emerging PARP inhibitors, using the 3-Fluorobenzamide scaffold as a representative model. We will compare its foundational mechanism against established clinical inhibitors, provide detailed, field-proven protocols for comparative experimental validation, and present a clear structure for data analysis and interpretation. This document is intended for researchers, drug development scientists, and pharmacologists engaged in the discovery and evaluation of novel cancer therapeutics.

Introduction: The Critical Role of PARP in Genomic Integrity

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes, with PARP-1 being the most abundant, that function as critical first responders to DNA damage.[1] Specifically, PARP-1 detects single-strand breaks (SSBs) in DNA. Upon binding to a break, it utilizes NAD+ as a substrate to synthesize and attach long chains of poly (ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[2] This PARylation event acts as a scaffold, recruiting the necessary machinery of the Base Excision Repair (BER) pathway to resolve the lesion and maintain genomic stability.[1][2]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more complex DNA double-strand breaks (DSBs)—Homologous Recombination (HR)—is compromised.[3][4] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If an SSB is not repaired, it can collapse a replication fork during cell division, leading to the formation of a DSB.[5] The inhibition of PARP in these HR-deficient cells prevents SSB repair, causing an accumulation of unrepaired DSBs and ultimately leading to cell death through a process known as synthetic lethality.[5][6][7]

Section 1: Comparative Mechanism of Action

PARP inhibitors function through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping. Understanding the distinction is crucial for benchmarking.

  • Catalytic Inhibition: All PARP inhibitors contain a pharmacophore, such as a benzamide group, that mimics the nicotinamide moiety of NAD+.[8] This allows them to competitively bind to the catalytic domain of PARP, blocking its enzymatic activity and preventing the synthesis of PAR chains.[2] Without the PAR signal, the recruitment of DNA repair proteins is stalled.[9]

  • PARP Trapping: This mechanism describes the stabilization of the PARP-DNA complex.[10] After a PARP inhibitor binds to the enzyme's active site, it can induce a conformational change that strengthens the interaction between PARP and the DNA break it is bound to.[11] This "trapped" PARP-DNA complex is a significant physical obstruction that can be more cytotoxic than the simple inhibition of PAR synthesis.[12][13] The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their overall anti-tumor activity.[13]

Comparator Compounds:

  • This compound Scaffold: This represents an early-stage or foundational chemical structure. Its close analog, 3-aminobenzamide, is a known PARP inhibitor, though with relatively low potency.[14][15] The benzamide core provides the necessary interaction with the NAD+ binding site.

  • Olaparib: The first-in-class FDA-approved PARP inhibitor.[3] It exhibits a potent combination of catalytic inhibition and PARP trapping.[10]

  • Rucaparib: Another clinically approved inhibitor that potently inhibits PARP enzymatic activity and promotes the formation of PARP-DNA complexes.[16][17][18]

G cluster_pathway PARP-Mediated DNA Repair & Inhibition ssb DNA Single-Strand Break (SSB) parp1 PARP-1 Binds to SSB ssb->parp1 nad NAD+ parp1->nad par PARP-1 Catalytic Activity: Synthesizes PAR chains parp1->par Activates trapping PARP Trapping: Stabilizes PARP-DNA Complex nad->par recruitment Recruitment of BER Repair Proteins (e.g., XRCC1) par->recruitment catalytic_inhibition Catalytic Inhibition: Blocks PAR Synthesis repair SSB Repaired recruitment->repair inhibitor PARP Inhibitor (e.g., 3-FB, Olaparib) inhibitor->parp1 Binds & Traps inhibitor->par Blocks stalled_fork Replication Fork Collapse catalytic_inhibition->stalled_fork trapping->stalled_fork dsb Double-Strand Break (DSB) stalled_fork->dsb hr_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) dsb->hr_deficient apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Section 2: Benchmarking Methodology

A robust benchmarking strategy requires a multi-tiered approach, moving from simple biochemical assays to more complex cell-based models. This ensures a comprehensive understanding of an inhibitor's potency, mechanism, and potential therapeutic efficacy.

Protocol 2.1: Biochemical IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP-1 by 50% (IC50). This is the foundational measure of potency.

Causality: We utilize a chemiluminescent ELISA-based assay format. This method is highly sensitive and directly measures the product of the PARP reaction (PAR chains) deposited onto histone-coated plates, providing a robust signal-to-noise ratio.[19][20]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • 96-well plates pre-coated with histones

  • Activated DNA (for PARP activation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP substrate

  • Test Compounds (this compound analog, Olaparib, Rucaparib)

  • Assay Buffer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, followed by a further dilution in assay buffer. Olaparib and Rucaparib will serve as positive controls. A vehicle control (DMSO in assay buffer) is essential.

  • Reaction Setup: To each well of the histone-coated plate, add 25 µL of the diluted compounds or vehicle control.

  • Enzyme Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer. Add 25 µL of this mix to each well.

  • Reaction Initiation: Prepare a reaction mix containing biotinylated NAD+. Add 50 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

  • Detection: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step to remove unbound Streptavidin-HRP.

  • Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well. Immediately measure luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Self-Validation:

  • Positive Control: Olaparib/Rucaparib should yield IC50 values in the low nanomolar range, consistent with literature.

  • Negative Control: The "No Enzyme" wells should have a background-level signal.

  • Vehicle Control: The "DMSO only" wells represent 100% enzyme activity.

Protocol 2.2: Cellular Potency (Synthetic Lethality) Assay

Objective: To measure the cytotoxic effect (EC50) of the inhibitors specifically in a cancer cell line with a compromised HR pathway.

Causality: We select a matched pair of cell lines: one with a BRCA1 mutation (e.g., CAPAN-1) and a BRCA1-proficient line (e.g., BxPC-3) as a control. The principle of synthetic lethality predicts that the BRCA1-mutant line will be significantly more sensitive to PARP inhibition.[21] Cell viability will be assessed using a luminescence-based ATP assay (e.g., CellTiter-Glo®), as cellular ATP levels are a direct indicator of metabolic activity and cell health.

Materials:

  • CAPAN-1 (BRCA1-mutant) and BxPC-3 (BRCA1-wildtype) human pancreatic cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • White, opaque 96-well cell culture plates

  • Test Compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Step-by-Step Protocol:

  • Cell Seeding: Seed both CAPAN-1 and BxPC-3 cells into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plates for 5-7 days. This extended duration is critical to observe the full effect of synthetic lethality as cells progress through multiple replication cycles.

  • Assay Procedure: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of inhibitor concentration and fit to a dose-response curve to calculate the EC50 for each compound in each cell line.

G cluster_workflow Comparative Benchmarking Workflow start Start: Select Inhibitors biochem Protocol 2.1: Biochemical Assay start->biochem cellular Protocol 2.2: Cellular Assay start->cellular ic50 Determine IC50 (Enzymatic Potency) biochem->ic50 analysis Comparative Data Analysis ic50->analysis ec50 Determine EC50 (Cellular Potency) cellular->ec50 selectivity Calculate Selectivity Index (EC50_WT / EC50_Mutant) ec50->selectivity selectivity->analysis end Conclusion: Rank Inhibitor Performance analysis->end

Caption: High-level workflow for inhibitor benchmarking.

Section 3: Comparative Data Analysis & Interpretation

The ultimate goal of benchmarking is to integrate data from multiple assays to build a comprehensive profile of each inhibitor. The results should be summarized in a clear, comparative format.

Table 1: Hypothetical Performance Data for PARP Inhibitors

CompoundPARP-1 IC50 (nM)Cellular EC50 (nM) (CAPAN-1, BRCA1-mut)Cellular EC50 (nM) (BxPC-3, BRCA1-WT)Selectivity Index (WT/Mutant)
3-FB Analog 5508,500> 20,000> 2.4
Olaparib 1.9152,500167
Rucaparib 1.4122,100175

Interpretation of Results:

  • IC50 vs. EC50 Discrepancy: The hypothetical data for the "3-FB Analog" shows a significant drop-off in potency from the biochemical assay (IC50 = 550 nM) to the cellular assay (EC50 = 8,500 nM). This common observation often points to poor cell permeability, high plasma protein binding, or rapid metabolism within the cell. In contrast, Olaparib and Rucaparib show excellent translation from biochemical to cellular potency, indicating favorable drug-like properties.

  • Selectivity Index: The selectivity index is a critical measure of the inhibitor's ability to specifically target cancer cells with HR defects. A high index, as seen with Olaparib and Rucaparib, is highly desirable as it predicts a wider therapeutic window (the concentration range where the drug is effective against cancer cells but has minimal toxicity to normal cells). The low selectivity of the 3-FB analog suggests it may not effectively exploit the synthetic lethal relationship.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking a novel PARP inhibitor scaffold, represented by this compound, against established clinical standards like Olaparib and Rucaparib. By progressing from direct enzymatic inhibition assays to mechanism-specific cellular potency assays, researchers can generate a comprehensive data package. This multi-parametric analysis of biochemical potency (IC50), cellular efficacy (EC50), and cancer-specific selectivity allows for a rigorous, evidence-based evaluation of a compound's therapeutic potential. This structured approach is essential for identifying promising lead candidates and making informed decisions in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The presence of isomers, compounds with the same molecular formula but different structural arrangements, can significantly impact a drug's efficacy, safety, and stability. 3-Fluorobenzamide, a valuable building block in medicinal chemistry, is often synthesized in processes where the formation of its positional isomers, 2-Fluorobenzamide and 4-Fluorobenzamide, is a distinct possibility. This guide provides an in-depth comparison of analytical techniques for the robust assessment of the isomeric purity of this compound, grounded in scientific principles and practical application.

The Criticality of Isomeric Purity in Drug Development

Positional isomers of a pharmaceutical compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory bodies mandate stringent control over isomeric impurities. A well-defined and validated analytical methodology is not merely a quality control checkpoint but a fundamental component of a successful drug development program, ensuring patient safety and product consistency. This guide will explore and compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for isomeric purity assessment is dictated by a balance of selectivity, sensitivity, speed, and the specific properties of the isomers . Below is a comparative overview of the primary methods.

Table 1: Performance Comparison of Analytical Techniques for Fluorobenzamide Isomer Analysis
Technique Principle Primary Advantages Limitations Typical Application
HPLC Differential partitioning between a stationary and mobile phase.High resolution, excellent quantitation, adaptable to various polarities.Method development can be time-consuming.Routine quality control, purity assays, and stability testing.
GC Partitioning into a gaseous mobile phase and a stationary phase.High efficiency for volatile and semi-volatile compounds, excellent for isomer separation.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of residual starting materials and volatile impurities.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structure elucidation, distinguishes isomers based on unique chemical environments.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.Structural confirmation, identification of unknown impurities, and primary standard characterization.
DSC Measurement of heat flow during thermal transitions.Provides a measure of absolute purity, requires small sample amounts.Not suitable for thermally labile compounds, cannot distinguish between different impurities.Orthogonal check of purity for crystalline substances.

In-Depth Methodological Exploration

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility and robustness. For the separation of fluorobenzamide isomers, the choice of stationary phase is critical. While standard C18 columns can be effective, leveraging alternative selectivities can significantly enhance resolution.

A Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can offer improved separation of aromatic positional isomers through pi-pi interactions. The fluorine atoms in both the analyte and the PFP phase can lead to unique dipole-dipole interactions, enhancing selectivity.

Experimental Protocol: RP-HPLC for Isomeric Purity of this compound

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL.

Causality Behind Choices: The use of a Phenyl-Hexyl column is a strategic choice to exploit the aromatic nature of the fluorobenzamide isomers. The phenyl groups in the stationary phase interact with the benzene ring of the analytes, providing a different separation mechanism compared to the hydrophobic interactions of a C18 column. TFA is used as an ion-pairing agent to improve peak shape. A gradient elution is employed to ensure adequate separation of the isomers while minimizing run time.

Workflow for HPLC Isomeric Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh this compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Isomer Reference Standards Standard->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report Analytical_Techniques cluster_screening Initial Purity Screening cluster_confirmation Structural Confirmation & Orthogonal Check cluster_validation Method Validation HPLC HPLC (Quantitative Purity) Validation ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) HPLC->Validation GC GC (Volatile Impurities) GC->HPLC Complementary Information GC->Validation NMR NMR (Isomer Identification) NMR->HPLC Confirms Peak Identity DSC DSC (Absolute Purity) DSC->HPLC Orthogonal Check

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluorobenzamide (CAS No. 455-37-8), a halogenated aromatic amide. The protocols outlined herein are designed to ensure that this compound is handled and disposed of in a manner that mitigates risk to personnel and the environment, ensuring full compliance with safety regulations.

Hazard Identification and Safety Profile

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.[1][2] It is a combustible solid that poses risks of skin, eye, and respiratory irritation.[1][2]

The primary hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: Hazard Profile of this compound

IdentifierInformationSource(s)
CAS Number 455-37-8[1]
Molecular Formula C₇H₆FNO[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[2]

Immediate Safety & Handling Precautions

Given its hazard profile, handling this compound for disposal necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling operations should be conducted within a well-ventilated area, preferably inside a chemical fume hood.[3]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to prevent eye contact.[3][4]

  • Lab Coat: A standard, fully-buttoned laboratory coat is required to protect against skin contact.[3]

  • Respiratory Protection: While working in a fume hood is the primary engineering control, if dust is generated, appropriate respiratory protection should be considered.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste .[3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5][6] As a halogenated organic compound, it requires specific segregation.[5][7]

Waste Segregation

Proper segregation is the most critical step in the disposal process. Halogenated organic waste streams must be kept separate from non-halogenated streams to ensure proper final treatment and to manage disposal costs, as the disposal of halogenated waste is often more expensive.[5][6]

The following diagram illustrates the decision-making process for segregating this compound waste.

G cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Action cluster_3 Final Containerization A Waste Generation (this compound) B Solid this compound (Unused or expired reagent) A->B C Contaminated Labware (Glassware, spatulas) A->C D Contaminated Disposables (Gloves, weigh paper, wipes) A->D F Place directly into waste container. B->F E Triple-rinse with a suitable solvent (e.g., ethanol/acetone). Collect rinsate. C->E D->F G Waste Container: 'HALOGENATED ORGANIC SOLVENTS' (For Rinsate) E->G H Waste Container: 'HALOGENATED ORGANIC SOLIDS' (For Solids & Disposables) F->H

Caption: Waste Segregation and Collection Workflow for this compound.

Containerization and Labeling

Proper containment and labeling prevent accidental mixing of incompatible wastes and ensure the safety of personnel handling the containers.

  • Select the Right Container: Use only containers approved for hazardous chemical waste that are in good condition and have a secure, threaded cap.[5] The container material must be compatible with the chemical.

  • Label Correctly and Immediately: The waste container must be labeled clearly before the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[5]

    • If it is a mixed waste stream (e.g., rinsate), list all components.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against spills.

Managing Different Waste Forms
  • Solid Waste: Unused, expired, or residual solid this compound should be carefully transferred into a designated, labeled hazardous waste container for halogenated organic solids .[8]

  • Contaminated Labware: Glassware, spatulas, and other non-disposable items that have come into contact with this compound must be decontaminated. This is achieved by a triple-rinse procedure with a suitable organic solvent like ethanol or acetone.[8] The resulting solvent rinsate is a hazardous waste and must be collected in a separate, clearly labeled container for halogenated organic liquid waste .[8]

  • Contaminated Disposables: Items such as gloves, weighing paper, and absorbent pads used during handling or spill cleanup should be placed in the designated container for halogenated organic solids .[3]

Final Disposal

Once the waste container is full (typically up to 90% capacity) or has been stored for a maximum of 3 months, it must be prepared for final disposal.[7] Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor.[3][9]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[3]

  • Wear Appropriate PPE: Before addressing the spill, don the required PPE as detailed in Section 2.[3]

  • Contain the Spill: For a small solid spill, carefully sweep or scoop the material, avoiding dust formation, and place it into the designated hazardous waste container.[4]

  • Absorb and Clean: For liquid spills (if the compound is in solution), cover the spill with a non-combustible, inert absorbent material such as vermiculite or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.[3] Place the absorbent material into the sealed hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility in their critical work.

References

Navigating the Safe Handling of 3-Fluorobenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. 3-Fluorobenzamide, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate personal protective equipment (PPE).

Understanding the Hazard Profile of this compound

Before any handling procedures commence, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following key hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]

These classifications necessitate a multi-faceted approach to personal protection, addressing potential exposure through dermal contact, ocular contact, and inhalation.

Core Principles for Safe Handling of Powdered Chemicals

The handling of any powdered chemical, including this compound, carries inherent risks beyond its specific toxicity, such as the potential for dust explosions and respiratory exposure.[2] Therefore, a foundational understanding of safe powder handling practices is paramount. Key principles include:

  • Minimizing Exposure: The primary goal is to minimize the generation of dust and aerosols. This can be achieved through careful handling techniques and the use of appropriate engineering controls.[3]

  • Containment: Whenever possible, hazardous powders should be handled in a contained environment, such as a chemical fume hood or a glove box, to prevent the dispersal of airborne particles.[3][4]

  • Good Housekeeping: Maintaining a clean and organized workspace is crucial. Spills should be cleaned up immediately and appropriately to prevent secondary exposure.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are the primary means of mitigating exposure, PPE serves as a critical final barrier. The following is a detailed guide to the essential PPE for handling this compound.

Hand Protection: The First Point of Contact

Given that this compound is a skin irritant, appropriate hand protection is non-negotiable.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for handling this compound.[5][6] Nitrile offers good resistance to a wide range of chemicals and provides a sufficient barrier for incidental contact.[7] For tasks with a higher risk of spillage or prolonged handling, consider double-gloving with two pairs of nitrile gloves.[6]

  • Glove Inspection and Use: Always inspect gloves for any signs of damage, such as tears or punctures, before use.[7] It is crucial to change gloves immediately if they become contaminated.[3] To prevent the spread of contamination, remove gloves before leaving the work area and before touching common surfaces like doorknobs, keyboards, or personal items.

Eye and Face Protection: Shielding from Irritants

The serious eye irritation potential of this compound underscores the importance of robust eye and face protection.

  • Safety Glasses and Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn.[8] Standard safety glasses with side shields do not offer sufficient protection from fine powders that can become airborne.

  • Face Shields: When there is a significant risk of splashing or aerosol generation, such as when transferring large quantities of the powder or preparing solutions, a face shield should be worn in addition to safety goggles.[7][8] The face shield protects the entire face from contact with the irritant.

Body Protection: A Barrier Against Contamination

To protect the skin from potential contact with this compound powder, appropriate body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times when handling this chemical.[5] Lab coats should be made of a material appropriate for the level of risk and should be regularly laundered.

  • Full-Body Protection: In situations with a higher potential for widespread contamination, such as a large spill, disposable coveralls may be necessary to provide full-body protection.[9]

Respiratory Protection: Preventing Inhalation

Given that this compound may cause respiratory irritation, preventing inhalation of its dust is a critical safety measure.

  • Engineering Controls as the Primary Defense: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound powder that has the potential to generate dust must be conducted in a certified chemical fume hood.[3][5]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[7] A NIOSH-approved respirator with a particulate filter (e.g., an N95, N99, or N100 filter) is recommended. The selection and use of respirators must be done in accordance with a comprehensive respiratory protection program that includes fit testing and training.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound will further enhance safety.

1. Preparation:

  • Designate a specific work area for handling this compound.[3]

  • Ensure a chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE and ensure it is in good condition.

  • Have a spill kit readily accessible.

2. Handling:

  • Don all required PPE before entering the designated work area.

  • Carefully open the container of this compound within the chemical fume hood.

  • Use spatulas and other tools to handle the powder, minimizing any actions that could create dust.

  • If weighing the powder, do so within the fume hood or use a balance with a draft shield.[3]

3. Post-Handling and Cleanup:

  • Securely close the container of this compound.

  • Decontaminate any equipment used by carefully wiping it down with a damp cloth (the choice of solvent should be based on the subsequent experimental steps).

  • Wipe down the work surface within the fume hood.

  • Properly dispose of all contaminated materials (see disposal plan below).

  • Doff PPE in the correct order to prevent self-contamination.

Donning and Doffing PPE: A Procedural Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Respirator (If Required) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (If Used) Doff3->Doff4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.